SAH-EZH2
Description
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Properties
Molecular Formula |
C155H256N48O40 |
|---|---|
Molecular Weight |
3432.0 g/mol |
IUPAC Name |
4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[20-[[2-[[2-[[2-[[2-[(2-acetamido-3-phenylpropanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-2-(4-aminobutyl)-5-butan-2-yl-11,20-dimethyl-8-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[2-[(1-carboxy-2-methylpropyl)carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C155H256N48O40/c1-17-82(10)119(142(235)186-101(54-59-114(161)211)146(239)203-69-39-50-110(203)141(234)196-118(81(8)9)147(240)241)197-128(221)93(47-36-66-173-151(166)167)179-124(217)92(46-35-65-172-150(164)165)178-125(218)97(51-56-111(158)208)182-123(216)91(44-29-33-63-156)180-134(227)105(73-88-76-176-90-43-28-27-42-89(88)90)187-127(220)100(55-60-117(214)215)183-126(219)98(52-57-112(159)209)184-136(229)106(74-115(162)212)188-132(225)102(70-79(4)5)190-143(236)120(83(11)18-2)199-131(224)99(53-58-113(160)210)185-145(238)122(85(13)206)200-130(223)95(48-37-67-174-152(168)169)195-149(243)155(16)62-32-23-21-20-22-31-61-154(15,148(242)194-94(45-30-34-64-157)129(222)198-121(84(12)19-3)144(237)191-103(71-80(6)7)140(233)202-155)201-139(232)96(49-38-68-175-153(170)171)181-135(228)107(75-116(163)213)189-137(230)108(77-204)193-138(231)109(78-205)192-133(226)104(177-86(14)207)72-87-40-25-24-26-41-87/h20-21,24-28,40-43,76,79-85,91-110,118-122,176,204-206H,17-19,22-23,29-39,44-75,77-78,156-157H2,1-16H3,(H2,158,208)(H2,159,209)(H2,160,210)(H2,161,211)(H2,162,212)(H2,163,213)(H,177,207)(H,178,218)(H,179,217)(H,180,227)(H,181,228)(H,182,216)(H,183,219)(H,184,229)(H,185,238)(H,186,235)(H,187,220)(H,188,225)(H,189,230)(H,190,236)(H,191,237)(H,192,226)(H,193,231)(H,194,242)(H,195,243)(H,196,234)(H,197,221)(H,198,222)(H,199,224)(H,200,223)(H,201,232)(H,202,233)(H,214,215)(H,240,241)(H4,164,165,172)(H4,166,167,173)(H4,168,169,174)(H4,170,171,175) |
InChI Key |
SYHNQEAAZWGLKW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to SAH-EZH2: A Protein-Protein Interaction Inhibitor Targeting the PRC2 Complex
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic core of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is a key driver in numerous cancers, making it a prime therapeutic target. While most inhibitors target the catalytic site of EZH2, a distinct and complementary approach involves disrupting the essential protein-protein interactions (PPIs) required for PRC2 integrity and function. This guide provides a comprehensive technical overview of SAH-EZH2, a stabilized alpha-helical (SAH) peptide designed to inhibit the crucial interaction between EZH2 and Embryonic Ectoderm Development (EED), a core subunit of the PRC2 complex. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize its functional pathways.
The PRC2 Complex and the Rationale for Targeting the EZH2-EED Interaction
The PRC2 complex is a fundamental epigenetic regulator responsible for silencing gene expression, primarily through the trimethylation of Histone H3 at Lysine 27 (H3K27me3).[1] The core functional unit of PRC2 consists of EZH2, EED, and SUZ12 (Suppressor of Zeste 12). The interaction between these components is critical; EED binds to the N-terminal alpha-helical domain of EZH2, an association that is indispensable for the structural integrity and catalytic activity of the EZH2 enzyme.[2][3]
Targeting this EZH2-EED interface presents a unique therapeutic strategy. Unlike small molecules that compete with the S-adenosylmethionine (SAM) cofactor at the catalytic site, a PPI inhibitor can allosterically disrupt the entire complex. This offers the potential for a different pharmacological profile and a means to overcome resistance to catalytic inhibitors.
This compound: A Stabilized Alpha-Helical Peptide Inhibitor
This compound is a synthetic, cell-permeable peptide that mimics the alpha-helical EED-binding domain of EZH2.[4] It is engineered using a technique called "hydrocarbon stapling," which installs a covalent brace across the peptide's alpha-helix. This modification locks the peptide into its bioactive conformation, enhancing its structural stability, resistance to proteolytic degradation, and ability to penetrate cell membranes.[5]
Core Mechanism of Action
The mechanism of action for this compound is direct and distinct from catalytic EZH2 inhibitors like GSK126.
-
Direct Binding to EED : this compound is designed to directly engage the EED subunit of the PRC2 complex.[1][5]
-
Disruption of the EZH2-EED Interaction : By occupying the EZH2 binding site on EED, this compound physically prevents the association of both EZH2 and its homolog EZH1 with EED.[1][4][6]
-
Inhibition of PRC2 Methyltransferase Activity : The dissociation of the EZH2/EED complex cripples the methyltransferase function of PRC2, leading to a dose-dependent and selective reduction in global H3K27me3 levels.[1][4][7] Other histone marks, such as H3K4, H3K9, and H3K36 methylation, are unaffected.[1][3]
-
Reduction of EZH2 Protein Levels : A key differentiator of this compound is its ability to induce a dose-responsive decrease in total EZH2 protein levels.[1][2] This effect is not observed with catalytic inhibitors and suggests that disrupting the complex impairs EZH2 stability, adding a complementary mechanism for inactivating this oncogenic driver.
This cascade of events ultimately leads to the reactivation of PRC2-repressed tumor suppressor genes, resulting in growth arrest and cellular differentiation in PRC2-dependent cancer cells, such as MLL-AF9 leukemia and certain EZH2-mutant B-cell lymphomas.[1][4]
Quantitative Data Summary
The binding affinity and cellular activity of this compound have been characterized through various biochemical and cell-based assays.
| Peptide Construct | Description | Binding Affinity (Kd) vs. EED | Reference |
| SAH-EZH2A(42-68) | Stapled peptide mimicking EZH2 amino acids 42-68. | 0.32 µM (320 nM) | [1][3] |
| SAH-EZH2B(42-68) | Alternative staple position. | 0.49 µM (490 nM) | [1] |
| SAH-EZH2A(40-68) | Longer stapled peptide (aa 40-68). | 0.22 µM (220 nM) | [1] |
| SAH-EZH2B(40-68) | Alternative staple position. | 0.29 µM (290 nM) | [1] |
Table 1: In Vitro Binding Affinities of this compound Peptides. Binding affinities were determined using Fluorescence Polarization assays.[1]
| Cell Line | Cancer Type | Key Feature | Cellular Effect of this compound (1-10 µM) | Reference |
| MLL-AF9 | Leukemia | PRC2-dependent | Dose-dependent growth arrest, reduction in H3K27me3 & EZH2 protein, induction of monocyte differentiation. | [1][3] |
| Karpas-422 | B-cell Lymphoma | EZH2 Y641N Mutant | Dose-dependent reduction in cell viability. | [1] |
| Pfeiffer | B-cell Lymphoma | EZH2 A677G Mutant | Dose-dependent reduction in cell viability. | [3] |
| MDA-MB-231 | Breast Cancer | EZH2 Overexpression | Impaired proliferation. | [3][4] |
| DU145 | Prostate Cancer | EZH2 Overexpression | Impaired proliferation. | [3][4] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines.
Detailed Experimental Protocols
The following protocols outline key methodologies used to characterize the binding and cellular effects of this compound.
Fluorescence Polarization (FP) Binding Assay
This assay quantitatively measures the binding affinity of this compound to the EED protein in vitro. It relies on the principle that a small, fluorescently labeled peptide (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound by a large protein (EED), its tumbling slows, and light polarization increases. An unlabeled competitor (this compound) will displace the tracer, causing a decrease in polarization.
Materials:
-
Purified recombinant EED protein.
-
Fluorescein (FITC)-labeled EZH2-derived tracer peptide.
-
Unlabeled this compound peptide.
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100).
-
Black, low-volume 96- or 384-well microplates.
-
Plate reader with fluorescence polarization capabilities.
Protocol:
-
Reagent Preparation : Prepare serial dilutions of the unlabeled this compound peptide in Assay Buffer. Prepare a solution of EED protein and FITC-tracer peptide in Assay Buffer at twice the final desired concentration.
-
Assay Reaction : To the microplate wells, add the serially diluted this compound or vehicle control.
-
Initiate Binding : Add the EED/FITC-tracer mix to all wells to start the competition reaction. The final concentration of the tracer should be low (e.g., 10-50 nM) and the EED concentration should be set to achieve a significant polarization window (typically near the Kd of the tracer).
-
Incubation : Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement : Read the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader using appropriate excitation and emission filters for FITC (e.g., 485 nm excitation, 528 nm emission).
-
Data Analysis : Plot the mP values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can be used to calculate the inhibition constant (Ki).
Co-Immunoprecipitation (Co-IP) and Western Blot
This protocol is used to demonstrate that this compound disrupts the interaction between EED and EZH2 within a cellular context.
Materials:
-
Cancer cells of interest (e.g., MLL-AF9).
-
This compound peptide and vehicle control.
-
Cell Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Antibodies: Anti-EED for immunoprecipitation, anti-EZH2 and anti-EED for Western blotting.
-
Protein A/G magnetic beads.
-
SDS-PAGE gels, transfer membranes, and Western blotting reagents.
Protocol:
-
Cell Treatment : Culture cells and treat with this compound (e.g., 10 µM) or vehicle for a specified duration (e.g., 24-48 hours).
-
Lysis : Harvest and lyse the cells in ice-cold Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant (whole-cell lysate).
-
Immunoprecipitation :
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-EED antibody (or control IgG) overnight at 4°C with rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with wash buffer to remove non-specific binders.
-
-
Elution and SDS-PAGE : Elute the bound proteins from the beads by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Western Blotting :
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with a primary antibody against EZH2 to detect co-precipitated EZH2.
-
As a control, probe a separate blot (or strip the first one) with an anti-EED antibody to confirm successful immunoprecipitation.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.
-
-
Analysis : A reduction in the EZH2 signal in the this compound-treated sample compared to the vehicle control indicates that the peptide has disrupted the EZH2-EED interaction.
Cellular H3K27me3 and Total EZH2 Level Assessment by Western Blot
This protocol measures the downstream cellular effects of this compound on its epigenetic mark and protein stability.
Materials:
-
As per the Western Blot protocol above.
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3, anti-EZH2, and a loading control (e.g., anti-GAPDH or anti-Actin).
Protocol:
-
Cell Treatment and Lysis : Treat cells with a dose-range of this compound for an extended period (e.g., 4-7 days, replenishing the peptide as needed).[1] Prepare whole-cell lysates as described above.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting :
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel. For histone analysis, higher percentage acrylamide (B121943) gels (e.g., 15%) are recommended.
-
Transfer proteins to a membrane.
-
Block the membrane and probe with primary antibodies against H3K27me3 and total EZH2.
-
To ensure observed changes are specific and not due to loading errors, probe separate blots or strip and re-probe for normalization controls: total Histone H3 for H3K27me3, and GAPDH or Actin for total EZH2.
-
-
Analysis : Quantify band intensities using densitometry software. Normalize the H3K27me3 signal to total H3 and the EZH2 signal to the loading control. A dose-dependent decrease in the normalized signals demonstrates the pharmacological activity of this compound.
Cell Viability Assay
This assay measures the anti-proliferative effects of this compound.
Materials:
-
Cancer cell lines of interest.
-
This compound peptide.
-
White, clear-bottom 96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
Protocol:
-
Cell Seeding : Seed cells into 96-well plates at an appropriate density and allow them to adhere or stabilize for 24 hours.
-
Treatment : Prepare serial dilutions of this compound in culture medium. Add the diluted peptide or vehicle control to the wells.
-
Incubation : Due to the epigenetic mechanism, the anti-proliferative effects of EZH2 inhibitors can be slow to manifest.[8] Incubate the plates for an extended period (e.g., 7-12 days).[1] For long-term assays, replenish the medium with freshly prepared peptide every 3-4 days.
-
Measurement : At the end of the incubation period, equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Data Analysis : Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and plot cell viability against the logarithm of this compound concentration to determine the IC50 value.
Conclusion and Future Directions
This compound represents a powerful chemical probe and a promising therapeutic concept for targeting PRC2-dependent cancers. Its unique mechanism—disrupting the EZH2-EED interaction and promoting EZH2 degradation—differentiates it from catalytic inhibitors and provides a complementary strategy for treatment.[1][2] Studies have shown that combining this compound with catalytic inhibitors can result in synergistic anti-cancer effects, highlighting the potential for combination therapies.[2] Future work will focus on translating the peptide-based approach into more drug-like small molecules that can recapitulate the PPI-inhibiting mechanism while offering improved pharmacokinetic properties for clinical development.
References
- 1. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
The Emergence of SAH-EZH2: A Stabilized Alpha-Helical Peptide Disrupting the PRC2 Complex in Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Dysregulation of EZH2 activity is a hallmark of numerous cancers, making it a compelling therapeutic target.[3][4][5] While small molecule inhibitors targeting the EZH2 catalytic site have shown promise, an alternative strategy has emerged focusing on the disruption of essential protein-protein interactions within the PRC2 complex. This guide provides an in-depth technical overview of SAH-EZH2, a stabilized alpha-helical peptide designed to inhibit PRC2 function by preventing the crucial interaction between EZH2 and Embryonic Ectoderm Development (EED).[1][6]
Core Concept: Stabilized Alpha-Helix of EZH2 (this compound)
This compound is a synthetic peptide engineered to mimic the alpha-helical EED-binding domain of EZH2 (amino acids 40-68).[1] To overcome the inherent instability of short peptides in a cellular environment, this compound is "stapled" using hydrocarbon bonds. This technique involves replacing specific amino acids on the non-interacting face of the helix with olefinic residues, which are then covalently linked.[1][7] This hydrocarbon staple locks the peptide in its bioactive alpha-helical conformation, enhancing its structural stability, resistance to proteolysis, and cell permeability.[1][7]
The primary mechanism of action for this compound is the targeted disruption of the EZH2/EED protein-protein interaction, which is essential for the enzymatic activity of the PRC2 complex.[1][6] By binding to EED, this compound competitively inhibits the association of EZH2, leading to the disassembly of the PRC2 complex.[1] A distinct and significant consequence of this disruption is the subsequent reduction in total EZH2 protein levels, a mechanism not observed with small molecule inhibitors that target the EZH2 catalytic site.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its mutant control (SAH-EZH2MUT), providing a comparative view of their biochemical and cellular activities.
Table 1: Biochemical Activity of this compound Peptides
| Peptide | Staple Position | Binding Affinity (Kd) to EED | Reference |
| SAH-EZH2A(40-68) | i, i+4 (47-51) | 320 nM | [1] |
| SAH-EZH2B(40-68) | i, i+4 (54-58) | 410 nM | [1] |
| SAH-EZH2A(42-68) | i, i+4 (47-51) | 870 nM | [1] |
| SAH-EZH2B(42-68) | i, i+4 (54-58) | 1.1 µM | [1] |
| SAH-EZH2MUT | i, i+4 (47-51) | Weak to no binding | [1] |
Table 2: Cellular Activity of this compound in MLL-AF9 Leukemia Cells
| Treatment | Concentration | Effect on H3K27me3 | Effect on EZH2 Protein | Cell Proliferation | Cell Cycle Arrest (G0/G1 Phase) | Reference |
| This compound | 1-10 µM | Dose-responsive reduction | Dose-responsive reduction | Significant inhibition by day 8 | Increase from 42.0% to 50.8% by day 6 | [1][8] |
| SAH-EZH2MUT | 10 µM | No effect | No effect | No significant inhibition | No significant change | [1][8] |
| GSK126 (small molecule inhibitor) | 1-10 µM | Potent reduction | No effect on protein levels | Inhibition | Not specified | [1] |
Signaling Pathways and Mechanisms
The function of EZH2 is intricately linked to the PRC2 complex, which plays a central role in gene silencing. The following diagram illustrates the canonical PRC2 signaling pathway and the mechanism of inhibition by this compound.
Caption: Mechanism of PRC2-mediated gene silencing and its disruption by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.
Synthesis of Stabilized Alpha-Helical Peptides
This protocol outlines the general steps for creating hydrocarbon-stapled peptides like this compound.
-
Peptide Synthesis: Peptides are synthesized on a solid-phase resin using standard Fmoc chemistry. Non-natural amino acids with olefinic side chains (e.g., (S)-α-(7'-octenyl)alanine) are incorporated at the desired (i, i+4) positions for stapling.
-
Ruthenium-Catalyzed Ring-Closing Metathesis: The resin-bound peptide is treated with a ruthenium-based catalyst (e.g., Grubbs' first-generation catalyst) in an inert solvent like dichloromethane (B109758) to catalyze the formation of the hydrocarbon staple.
-
Cleavage and Deprotection: The stapled peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification and Characterization: The crude peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry to confirm its molecular weight and circular dichroism to verify its alpha-helical structure.[1]
Fluorescence Polarization (FP) Assay for EED Binding
This assay quantitatively measures the binding affinity of this compound to its target, EED.[1][6]
-
Reagents:
-
FITC-labeled this compound peptide (or other fluorescently labeled peptide).
-
Purified recombinant EED protein.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
-
Procedure:
-
Prepare a series of dilutions of the unlabeled competitor peptide (if determining Ki) or the EED protein (if determining Kd).
-
In a black, low-volume 384-well plate, add a fixed concentration of the FITC-labeled peptide.
-
Add the varying concentrations of the EED protein or competitor peptide to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of the titrant. The data are then fitted to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).
Western Blot for H3K27 Trimethylation
This method assesses the cellular activity of this compound by measuring the levels of the H3K27me3 mark.[9][10]
-
Cell Treatment: Seed cancer cells (e.g., MLL-AF9) in culture plates and treat with various concentrations of this compound, SAH-EZH2MUT, or vehicle control for a specified duration (e.g., 4-7 days).
-
Histone Extraction: Harvest the cells and lyse them using a suitable buffer. Histones can be extracted using an acid extraction protocol or by using total cell lysates.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Use a loading control, such as an antibody for total Histone H3, to normalize the data.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the total H3 signal.
Experimental and Logical Workflows
Visualizing the workflow for evaluating a novel compound and understanding its logical mechanism are essential for experimental design and interpretation.
Caption: Experimental workflow for the evaluation of this compound.
Caption: Logical flow of this compound's mechanism of action in cancer cells.
Conclusion
This compound represents a powerful tool for both basic research and therapeutic development. Its distinct mechanism of action, involving the dual inhibition of PRC2's catalytic activity and the reduction of EZH2 protein levels, sets it apart from conventional catalytic inhibitors and offers a potential strategy to overcome resistance. The data and protocols presented in this guide provide a comprehensive resource for scientists working to further understand and exploit the therapeutic potential of targeting the EZH2/EED interaction in cancer.
References
- 1. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of stabilized alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Discovery and Development of SAH-EZH2: A Stapled Peptide Disrupting the PRC2 Complex for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing, regulating cell lineage determination and homeostasis.[1][2] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of a wide range of cancers, making it a compelling therapeutic target.[1] While many inhibitors have been developed to target the catalytic activity of EZH2, a distinct and innovative approach has emerged with the development of SAH-EZH2, a stabilized alpha-helical peptide designed to disrupt a critical protein-protein interaction within the PRC2 complex.[1][3]
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended for researchers, scientists, and drug development professionals interested in the field of epigenetics and novel cancer therapeutics.
Mechanism of Action: A Novel Approach to EZH2 Inhibition
Unlike small molecule inhibitors that compete with the cofactor S-adenosyl-L-methionine (SAM) at the catalytic site of EZH2, this compound employs a unique mechanism of action.[1] It is a hydrocarbon-stapled peptide that mimics the alpha-helical EED-binding domain of EZH2.[3] This allows this compound to directly bind to Embryonic Ectoderm Development (EED), another core component of the PRC2 complex.[1]
The binding of this compound to EED competitively disrupts the natural interaction between EZH2 and EED, which is essential for the stability and catalytic activity of the PRC2 complex.[1][3] This disruption leads to two key downstream effects:
-
Inhibition of H3K27 Trimethylation: By dissociating the EZH2/EED complex, this compound effectively inhibits the methyltransferase activity of PRC2, leading to a selective decrease in H3K27me3 levels.[1][4]
-
Reduction of EZH2 Protein Levels: Treatment with this compound has been shown to cause a dose-responsive decrease in the total protein levels of EZH2, a mechanism not observed with catalytic inhibitors like GSK126.[1]
This dual mechanism of inhibiting both the function and stability of EZH2 provides a distinct and potentially more potent anti-cancer strategy.
Quantitative Data Summary
The following tables summarize the key quantitative data from biochemical and cellular assays investigating the activity of this compound.
| Biochemical Assay | Parameter | Value | Reference |
| EED Binding Affinity | Kd | 320 nM | [5] |
| Cell-Based Assays | Cell Line | Assay | Parameter | Value | Treatment Conditions | Reference |
| MLL-AF9 (Leukemia) | Proliferation | Inhibition | Significant growth slowing | 10 µM, twice daily for 8 days | [1] | |
| MLL-AF9 (Leukemia) | Cell Viability | IC50 | ~5 µM | Twice daily for 7 days | [1] | |
| Karpas422 (B-cell Lymphoma) | Cell Viability | Inhibition | Dose-responsive | 1-10 µM, twice daily for 12 days | [1] | |
| OCI-Ly19 (B-cell Lymphoma) | Cell Viability | Inhibition | Dose-responsive | 1-10 µM, twice daily for 12 days | [1] | |
| MLL-AF9 (Leukemia) | H3K27me3 Levels | Reduction | Complete reduction | 10 µM, twice daily for 7 days | [1] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments in the development of this compound are provided below.
Fluorescence Polarization (FP) Assay for EED Binding Affinity
This assay measures the direct binding of FITC-labeled this compound peptides to purified EED protein.
-
Reagents:
-
Purified recombinant HA-EED protein.
-
FITC-labeled this compound peptides.
-
Binding buffer (e.g., PBS with 0.01% Tween-20).
-
-
Protocol:
-
A constant concentration of FITC-labeled this compound is incubated with increasing concentrations of purified HA-EED in a low-volume black microplate.
-
The plate is incubated at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
The change in polarization is plotted against the concentration of EED, and the dissociation constant (Kd) is calculated by fitting the data to a one-site binding model.[1]
-
Co-Immunoprecipitation (Co-IP) for Disruption of the EZH2-EED Interaction
This experiment demonstrates the ability of this compound to disrupt the interaction between EZH2 and EED in a cellular context.
-
Reagents:
-
Sf21 cells co-transfected with HA-EED and FLAG-EZH1 or FLAG-EZH2.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-FLAG agarose (B213101) beads.
-
This compound peptides.
-
Wash buffer (e.g., TBS with 0.1% Tween-20).
-
SDS-PAGE and Western blotting reagents.
-
Antibodies: anti-HA, anti-FLAG.
-
-
Protocol:
-
Purified EED-EZH1 or EED-EZH2 complexes are incubated with varying concentrations of this compound peptides for 2 hours.[1]
-
The complexes are then immunoprecipitated using anti-FLAG agarose beads.
-
The beads are washed to remove non-specific binding.
-
The immunoprecipitated proteins are eluted, separated by SDS-PAGE, and transferred to a membrane for Western blotting.
-
The membrane is probed with anti-HA and anti-FLAG antibodies to detect EED and EZH1/EZH2, respectively. A decrease in the co-immunoprecipitated HA-EED signal with increasing this compound concentration indicates disruption of the complex.[1]
-
Cellular Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
-
Reagents:
-
Cancer cell lines (e.g., MLL-AF9, Karpas422).
-
Complete cell culture medium.
-
This compound peptides and vehicle control (e.g., water).
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well plates.
-
-
Protocol:
-
Cells are seeded at a low density in 96-well plates.[1]
-
Cells are treated with a range of concentrations of this compound (typically administered twice daily) or vehicle control.[1]
-
The incubation period is typically several days (e.g., 7-12 days) to observe the anti-proliferative effects of epigenetic inhibitors.[1]
-
At the end of the incubation period, the cell viability reagent is added to the wells according to the manufacturer's instructions.
-
Luminescence or absorbance is measured using a plate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.[1]
-
Western Blot for H3K27me3 Levels
This protocol measures the change in the global levels of the H3K27me3 mark in response to this compound treatment.
-
Reagents:
-
Cancer cell lines.
-
This compound peptides and vehicle control.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Cells are treated with this compound or vehicle control for a specified duration (e.g., 7 days).[1]
-
Cells are harvested and lysed, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against H3K27me3 and total Histone H3.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system. The intensity of the H3K27me3 band is normalized to the total Histone H3 band to determine the relative change in methylation.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound development.
Conclusion and Future Directions
The development of this compound represents a significant advancement in the field of EZH2-targeted therapies. By disrupting the EZH2-EED protein-protein interaction, this stapled peptide offers a distinct mechanism of action with the potential to overcome resistance mechanisms associated with catalytic inhibitors. The preclinical data demonstrate its ability to selectively inhibit H3K27 trimethylation, reduce EZH2 protein levels, and induce anti-proliferative and pro-differentiative effects in cancer cells.
Further research is warranted to optimize the pharmacokinetic properties of this compound and to evaluate its efficacy and safety in in vivo models. The synergistic effects observed when combining this compound with catalytic EZH2 inhibitors also suggest promising avenues for combination therapies. The continued exploration of this novel class of EZH2 inhibitors holds great promise for the future of epigenetic cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SAH derived potent and selective EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of SAH-EZH2 on H3K27 Trimethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and effects of SAH-EZH2, a stabilized alpha-helical peptide, on the trimethylation of Histone H3 at Lysine 27 (H3K27me3). We will delve into its unique mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays.
Core Concept: A Novel Mechanism of EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for catalyzing the trimethylation of H3K27.[1] This modification is a hallmark of transcriptionally silenced chromatin. Unlike small molecule inhibitors that target the catalytic SET domain of EZH2, this compound employs a distinct mechanism of action. It is a stabilized alpha-helical peptide designed to mimic the EED-binding domain of EZH2.[2]
This compound functions by directly targeting the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[2] By binding to EED, this compound disrupts the critical interaction between EZH2 and EED, which is essential for the stability and catalytic activity of the PRC2 complex. This disruption leads to a selective, dose-dependent reduction in global H3K27me3 levels.[2] A noteworthy consequence of this mechanism is the subsequent reduction in total EZH2 protein levels, an effect not observed with catalytic inhibitors like GSK126.[2]
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available.
Table 1: Binding Affinity of this compound Peptides to EED
| Peptide Construct | Staple Position | Sequence Length (amino acids) | Binding Affinity (Ki) to EED (nM) |
| SAH-EZH2A(40-68) | A (i, i+4) | 29 | 230 |
| SAH-EZH2B(40-68) | B (i, i+4) | 29 | 260 |
| SAH-EZH2A(42-68) | A (i, i+4) | 27 | 460 |
| SAH-EZH2B(42-68) | B (i, i+4) | 27 | 560 |
| EZH2 (40-68) (unmodified) | N/A | 29 | >10,000 |
Data sourced from Kim et al., Nature Chemical Biology, 2013.[2] The binding affinity was determined by a fluorescence polarization assay.
Table 2: Cellular Activity of this compound on H3K27 Trimethylation
| Cell Line | Treatment Conditions | Concentration Range (µM) | Effect on H3K27me3 | Effect on EZH2 Protein |
| MLL-AF9 leukemia cells | Twice daily for 7 days | 1 - 10 | Dose-responsive decrease | Dose-responsive decrease |
| MLL-AF9 leukemia cells | Twice daily for 7 days | 10 | Undetectable H3K27me3 | Significant reduction |
Data sourced from Kim et al., Nature Chemical Biology, 2013.[2]
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound Inhibition of H3K27 Trimethylation.
Experimental Workflow for Assessing H3K27me3 Levels
Caption: Experimental workflow for quantifying H3K27me3 levels via Western Blot.
Detailed Experimental Protocols
The following are generalized protocols based on standard laboratory procedures for assays relevant to studying the effects of this compound.
Western Blot for H3K27me3 Detection
Objective: To quantify the relative levels of H3K27 trimethylation in cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., MLL-AF9)
-
This compound peptide
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibodies: rabbit anti-H3K27me3, rabbit anti-total Histone H3 (loading control)
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with a dose-range of this compound (e.g., 0, 1, 3, 10 µM) for the desired duration (e.g., 7 days, with treatment replenished as needed).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for H3K27me3 and total H3. Normalize the H3K27me3 signal to the total H3 signal to determine the relative change in trimethylation.
Fluorescence Polarization (FP) Assay for EED-EZH2 Interaction
Objective: To quantify the binding affinity of this compound to the EED protein.
Materials:
-
Purified recombinant EED protein
-
FITC-labeled this compound peptide (or other suitable fluorescently labeled peptide)
-
Unlabeled this compound peptide for competition
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled this compound peptide in the assay buffer. Prepare a solution of FITC-labeled this compound and EED protein in the assay buffer.
-
Assay Setup: In a 384-well plate, add the FITC-labeled peptide and EED protein to each well.
-
Competition: Add the serially diluted unlabeled this compound peptide to the wells. Include controls with no competitor.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the unlabeled peptide concentration. Fit the data to a suitable binding model to determine the IC50 value, from which the Ki can be calculated.
Co-Immunoprecipitation (Co-IP) for EZH2-EED Interaction
Objective: To qualitatively or semi-quantitatively assess the disruption of the EZH2-EED interaction within cells by this compound.
Materials:
-
Cells expressing tagged EZH2 and/or EED (e.g., HA-EED, FLAG-EZH2)
-
This compound peptide
-
Co-IP lysis buffer
-
Antibody against the tag (e.g., anti-HA or anti-FLAG)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described in section 4.1)
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the antibody against the tagged protein (e.g., anti-HA) overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-4 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both EZH2 and EED to detect the co-precipitated protein. A decrease in the co-precipitated protein in this compound-treated samples indicates disruption of the interaction.
Conclusion
This compound represents a novel class of EZH2 inhibitors that function by disrupting the EZH2-EED protein-protein interaction. This mechanism leads to a significant and selective reduction in H3K27 trimethylation and a decrease in EZH2 protein levels. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on epigenetic therapies and the PRC2 complex. Further investigation into the therapeutic potential of this unique inhibitory strategy is warranted.
References
In-Depth Technical Guide to the Molecular Targets of the SAH-EZH2 Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets of the Stabilized Alpha-Helix of EZH2 (SAH-EZH2) peptide, a novel therapeutic agent in development. This document details the peptide's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Molecular Target and Mechanism of Action
The primary molecular target of the this compound peptide is the Embryonic Ectoderm Development (EED) protein, a crucial component of the Polycomb Repressive Complex 2 (PRC2). This compound is a hydrocarbon-stapled peptide designed to mimic the alpha-helical EED-binding domain of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of PRC2.
By binding directly to EED, this compound competitively inhibits the natural interaction between EZH2 and EED. This disruption leads to the dissociation of the PRC2 complex, which, in addition to EZH2 and EED, includes other core components like SUZ12. The functional consequence of PRC2 disruption is the inhibition of EZH2's histone methyltransferase activity, specifically the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic modification is a hallmark of transcriptional repression, and its inhibition by this compound can lead to the reactivation of tumor suppressor genes.
Furthermore, studies have shown that treatment with this compound can lead to a reduction in the cellular protein levels of EZH2 itself, suggesting a secondary mechanism that may contribute to its anti-cancer effects. This dual mechanism of inhibiting enzymatic activity and reducing protein levels distinguishes this compound from many small molecule inhibitors that only target the catalytic site of EZH2.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the interaction of this compound peptides with their molecular targets and their effects on cellular processes.
| Peptide/Compound | Target | Assay Type | Value | Cell Line(s) | Treatment Duration | Reference |
| This compound | EED | Fluorescence Polarization | Kd = 320 nM | N/A (in vitro) | N/A | [1] |
| This compound | H3K27me3 levels | Western Blot | Dose-dependent reduction (~1-10 µM) | MLL-AF9 | 7 days | [2] |
| This compound | Cell Viability | CellTiter-Glo | Dose-dependent reduction | MLL-AF9 | 7 days | [1] |
| This compound | Cell Viability | CellTiter-Glo | Dose-dependent reduction | Karpas422 (EZH2Y641N) | 12 days | [1] |
| This compound | Cell Viability | CellTiter-Glo | Dose-dependent reduction | OCI-LY19 (EZH2 WT) | 12 days | [1] |
| GSK126 (comparator) | EZH2 catalytic site | Biochemical Assay | IC50 = 0.9 - 1.0 µM | HEC-50B, Ishikawa | N/A | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Fluorescence Polarization Assay for EED Binding
This assay quantifies the binding affinity of this compound to its target protein, EED.
Materials:
-
Fluorescently labeled this compound peptide (e.g., FITC-labeled)
-
Purified recombinant EED protein
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, non-binding surface 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the EED protein in the assay buffer.
-
Add a fixed concentration of the fluorescently labeled this compound peptide to each well of the 384-well plate.
-
Add the different concentrations of the EED protein to the wells containing the labeled peptide.
-
Include control wells with the labeled peptide only (for minimum polarization) and wells with a saturating concentration of EED (for maximum polarization).
-
Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the dissociation constant (Kd) by fitting the data to a one-site binding equation using appropriate software (e.g., GraphPad Prism).
Co-Immunoprecipitation (Co-IP) for PRC2 Complex Disruption
This technique is used to demonstrate that this compound disrupts the interaction between EZH2 and EED within the PRC2 complex in a cellular context.
Materials:
-
Cells of interest (e.g., MLL-AF9)
-
This compound peptide
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against EZH2 or EED
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents and antibodies against EZH2, EED, and SUZ12
Procedure:
-
Culture the cells and treat them with the desired concentration of this compound or a vehicle control for the specified duration.
-
Harvest the cells and lyse them on ice using the cell lysis buffer.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
Pre-clear the lysates by incubating them with protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the primary antibody (e.g., anti-EED) overnight at 4°C with gentle rotation to form antibody-protein complexes.
-
Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by adding elution buffer and heating.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against EZH2, EED, and SUZ12 to assess the presence and relative amounts of the PRC2 components in the immunoprecipitated complex. A reduction in the amount of co-immunoprecipitated EZH2 with an anti-EED antibody in this compound-treated cells indicates disruption of the complex.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound peptide
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed the cells in the opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound peptide in the complete cell culture medium.
-
Treat the cells with the different concentrations of the this compound peptide or a vehicle control.
-
Incubate the plates for the desired treatment period (e.g., 7 days).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of the this compound peptide in disrupting the PRC2 complex and inhibiting its function.
References
investigating the anti-proliferative effects of SAH-EZH2 in cancer
An In-depth Technical Guide to the Anti-proliferative Effects of SAH-EZH2 in Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stabilized alpha-helix of EZH2 (this compound) peptide and its anti-proliferative effects in various cancer models. We delve into its unique mechanism of action, the signaling pathways it modulates, and the detailed experimental protocols used to validate its efficacy.
Introduction: Targeting EZH2 in Oncology
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic regulator.[1] By catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), EZH2 plays a key role in silencing gene expression, which is vital for processes like cell differentiation and proliferation.[2][3] In numerous cancers, including those of the breast, prostate, and various hematological malignancies, EZH2 is overexpressed or mutated.[4][5] This dysregulation leads to the aberrant silencing of tumor suppressor genes, promoting uncontrolled cell growth and aggressive disease phenotypes.[1][6]
Given its central role in oncogenesis, EZH2 has become a compelling therapeutic target.[7] While small molecule inhibitors targeting the EZH2 catalytic site have been developed, an alternative strategy involves disrupting the integrity of the PRC2 complex itself. This compound is a novel agent developed for this purpose. It is a hydrocarbon-stapled peptide that mimics the alpha-helical domain of EZH2 responsible for binding to another core PRC2 subunit, Embryonic Ectoderm Development (EED).[8][9] This guide explores the mechanism and anti-proliferative effects of this distinct approach to EZH2 inhibition.
Mechanism of Action of this compound
This compound functions through a dual mechanism that is distinct from catalytic-site inhibitors. By competitively binding to EED, it disrupts the crucial EZH2-EED interaction required for the stability and allosteric activation of the PRC2 complex.[8][10][11]
This disruption leads to two primary downstream effects:
-
Inhibition of H3K27 Methylation : By dissociating the EZH2/EED complex, this compound prevents the enzymatic activity of PRC2, leading to a dose-dependent reduction in global H3K27me3 levels.[10][12] This inhibitory action affects PRC2 complexes containing either EZH2 or its homolog EZH1.[8]
-
Reduction of EZH2 Protein Levels : A key differentiator of this compound is its ability to induce the degradation of the EZH2 protein itself.[10][13] This reduction in total EZH2 protein contributes significantly to its anti-proliferative effects, a feature not observed with inhibitors that only target the enzyme's active site.[14]
This unique mechanism provides a complementary strategy for targeting EZH2-dependent cancers.[8]
Modulated Signaling Pathways
EZH2's oncogenic role is exerted through its influence on numerous signaling pathways. By inhibiting EZH2, this compound can reverse these effects.
-
Tumor Suppressor Gene Reactivation : The primary role of PRC2 is to silence genes. EZH2 overexpression in cancer leads to the repression of tumor suppressor genes that control cell cycle and apoptosis, such as p16, p19ARF, and E-cadherin.[4][15][16] this compound treatment can lead to the reactivation of these genes.
-
Wnt/β-catenin Pathway : EZH2 can activate the Wnt/β-catenin signaling pathway, promoting cancer progression.[7] Inhibition of EZH2 can therefore attenuate this pro-proliferative signaling.
-
PI3K/Akt Signaling : In several cancers, EZH2 is known to activate the PI3K/Akt pathway, which is central to cell survival and growth.[7]
-
STAT3 Methylation : EZH2 can directly methylate and activate the STAT3 transcription factor in a non-canonical, PRC2-independent manner, enhancing its oncogenic activity.[6][17] By reducing EZH2 protein levels, this compound can mitigate this effect.
-
Other Pathways : EZH2 has also been implicated in the activation of NF-κB and NOTCH1 signaling pathways, both of which are involved in tumorigenesis.[10][11]
Quantitative Anti-Proliferative and Cellular Effects
This compound has demonstrated potent and selective anti-proliferative activity across a range of EZH2-dependent cancer cell lines. Its effects are often cytostatic, leading to cell cycle arrest and differentiation rather than widespread apoptosis.[10][15]
Table 1: Effects of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | EZH2 Status | Observed Effect | Effective Concentration | Reference |
| MLL-AF9 | Murine Leukemia | Dependent | Proliferation arrest & differentiation | 10 µM | [8] |
| Karpas422 | B-cell Lymphoma | Y641N Mutant | Dose-responsive viability reduction | IC50 ~5-10 µM | [14] |
| OCI-LY19 | B-cell Lymphoma | Wild-Type | Dose-responsive viability reduction | IC50 ~10 µM | [18] |
| Breast Cancer Lines | Breast Cancer | Overexpressing | Impaired proliferation | Not specified | [8] |
| Prostate Cancer Lines | Prostate Cancer | Overexpressing | Impaired proliferation | Not specified | [8][9] |
Table 2: Cell Cycle Effects of this compound in MLL-AF9 Leukemia Cells
| Treatment Group | % Cells in G0/G1 | % Cells in G2/M | Key Observation | Reference |
| Control (Mutant Peptide) | 42.0% | 6.7% | Baseline cell cycle distribution | |
| This compound (10 µM, 6 days) | 50.8% | 3.2% | Significant increase in G0/G1 arrest |
Note: The anti-proliferative effects of this compound treatment often require an extended treatment course (e.g., 6-12 days) due to the long half-life of the H3K27me3 epigenetic mark.[12][18]
Detailed Experimental Protocols
Validating the effects of this compound requires a series of precise cell-based and biochemical assays.
Cell Viability and Proliferation Assay
This assay quantifies the impact of this compound on cancer cell growth.
-
Principle : Measures metabolic activity (e.g., MTT assay) or ATP content (e.g., CellTiter-Glo) as a proxy for the number of viable cells.
-
Protocol :
-
Cell Seeding : Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of this compound and a mutant control peptide in complete culture medium. A typical concentration range is 1 µM to 10 µM.[2] Include a vehicle-only control.
-
Incubation : Treat cells for an extended period (e.g., 7-12 days), replenishing the medium and compound every 3-4 days to maintain concentration.[18][19]
-
Assay : At the end of the incubation, add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition : Measure absorbance or luminescence using a plate reader.
-
Analysis : Normalize the results to the vehicle control and plot cell viability against the log of the inhibitor concentration to determine the IC50 value.
-
Western Blot for EZH2 and H3K27me3 Levels
This is the most direct method to confirm the mechanism of action of this compound.
-
Principle : Uses specific antibodies to detect and quantify the levels of total EZH2 protein and the H3K27me3 mark.
-
Protocol :
-
Cell Treatment & Lysis : Treat cells with this compound (e.g., 10 µM) for the desired duration (e.g., 7 days).[12] Harvest and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis : Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation :
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
Apoptosis Assay via Annexin V/PI Staining
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
-
Principle : Flow cytometry detects Annexin V, which binds to phosphatidylserine (B164497) on the surface of apoptotic cells, and Propidium Iodide (PI), a dye that enters cells with compromised membranes (late apoptosis/necrosis).
-
Protocol :
-
Cell Treatment : Treat cells with this compound for the desired time (e.g., 8 days).[15]
-
Harvesting : Collect both adherent and floating cells.
-
Staining : Wash cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[21][22]
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.[20]
-
Analysis : Analyze the stained cells promptly using a flow cytometer.
-
Interpretation :
-
Annexin V-negative / PI-negative: Live cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Principle : Flow cytometry measures the DNA content of cells stained with a DNA-binding dye (like 7-AAD) and can simultaneously detect the incorporation of a thymidine (B127349) analog (like BrdU) to identify cells in S phase.
-
Protocol :
-
Cell Treatment : Treat cells with this compound for a specified period (e.g., 6 days).[15]
-
BrdU Labeling : Pulse the cells with BrdU for a short period (e.g., 1-2 hours) before harvesting to label cells actively synthesizing DNA.
-
Harvesting & Fixation : Harvest the cells, then fix and permeabilize them to allow antibody access to the nucleus.
-
Staining : Stain cells with an APC-conjugated anti-BrdU antibody and the DNA dye 7-AAD.
-
Analysis : Analyze the cells by flow cytometry to quantify the percentage of cells in each phase of the cell cycle.[15]
-
Conclusion and Future Directions
This compound represents a distinct and effective strategy for targeting EZH2-dependent cancers. Its unique dual mechanism—disrupting the PRC2 complex to inhibit H3K27 methylation and simultaneously promoting EZH2 protein degradation—sets it apart from small molecule active-site inhibitors.[10][13] This approach leads to potent anti-proliferative effects, primarily through cell cycle arrest and the induction of differentiation.[15]
The synergistic inhibition of cancer cell growth observed when this compound is combined with catalytic EZH2 inhibitors highlights the potential for complementary therapeutic strategies.[8][14] Future research should continue to explore these combination therapies, further delineate the full spectrum of EZH2-regulated pathways affected by PRC2 disruption, and advance the development of this promising class of epigenetic modulators for clinical application.
References
- 1. EZH2: Not EZHY (Easy) to Deal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. EZH2-mediated H3K27 trimethylation mediates neurodegeneration in ataxia-telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Comprehensive Evaluation of the Role of EZH2 in the Growth, Invasion, and Aggression of a Panel of Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeted disruption of the EZH2-EE ... | Article | H1 Connect [archive.connect.h1.co]
- 10. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigenetic regulation of cancer biology and anti-tumor immunity by EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. EZH2 Methyltransferase and H3K27 Methylation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Targeting EZH2 regulates tumor growth and apoptosis through modulating mitochondria dependent cell-death pathway in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
The Role of SAH-EZH2 in Inducing Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a critical epigenetic regulator that mediates gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). Dysregulation of EZH2 activity is a hallmark of numerous malignancies, where it often contributes to the suppression of differentiation programs and the maintenance of a proliferative state. Consequently, EZH2 has emerged as a promising therapeutic target. SAH-EZH2, a stabilized alpha-helical peptide, represents a novel class of EZH2 inhibitors. Unlike small molecules that target the catalytic SET domain, this compound functions by disrupting the crucial interaction between EZH2 and Embryonic Ectoderm Development (EED), another core component of the PRC2 complex. This disruption leads to the dissociation of the PRC2 complex, a reduction in global H3K27me3 levels, and a decrease in EZH2 protein stability. Functionally, this cascade of events triggers cell cycle arrest and induces differentiation in cancer cells dependent on PRC2 activity. This in-depth technical guide details the mechanism of action of this compound, provides a compilation of quantitative data on its cellular effects, and presents detailed protocols for key experiments to study its role in inducing cell differentiation.
Introduction: EZH2 and its Role in Cell Fate
EZH2 is a histone methyltransferase that plays a pivotal role in regulating gene expression and determining cell fate.[1][2] As the enzymatic engine of the PRC2 complex, EZH2 catalyzes the addition of three methyl groups to lysine 27 of histone H3 (H3K27me3), a post-translational modification widely associated with transcriptional repression.[2] This epigenetic mark is crucial for maintaining the silenced state of genes that are not required for a specific cell's identity and function, including many pro-differentiation genes.
In normal development, EZH2 levels are tightly regulated, being high in embryonic stem cells and progenitor cells to maintain their pluripotency and self-renewal capacity.[2] As cells commit to a specific lineage, EZH2 expression and activity decrease, allowing for the expression of differentiation-associated genes. In many cancers, however, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing, a block in cellular differentiation, and uncontrolled proliferation.[1]
This compound: A Novel Mechanism of EZH2 Inhibition
This compound is a rationally designed, cell-permeable peptide that mimics the alpha-helical region of EZH2 responsible for its interaction with EED.[3][4] By competitively binding to EED, this compound disrupts the assembly and stability of the PRC2 complex.[3][4] This mechanism of action is distinct from that of catalytic inhibitors, which target the EZH2 SET domain. The disruption of the EZH2-EED interaction not only inhibits the methyltransferase activity of the complex but also leads to a reduction in the overall levels of EZH2 protein.[3]
This dual action of inhibiting enzymatic activity and promoting protein degradation makes this compound a powerful tool for studying the consequences of PRC2 disruption and a potential therapeutic agent for EZH2-dependent cancers.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various cellular parameters in well-characterized cancer cell line models.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Cancer Type | EZH2 Status | Treatment Duration | IC50 (µM) | Reference |
| MLL-AF9 | Acute Myeloid Leukemia | Wild-type | 7 days | ~5 | [5] |
| Karpas-422 | B-cell Lymphoma | Y641N mutant | 12 days | ~5 | [5] |
Table 2: Effect of this compound on Cell Cycle Distribution in MLL-AF9 Cells
| Treatment (10 µM this compound for 6 days) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Control | 42.0 | 51.3 | 6.7 | [6] |
| This compound | 50.8 | 46.0 | 3.2 | [6] |
Table 3: Dose-Dependent Inhibition of H3K27 Trimethylation by this compound in MLL-AF9 Cells
| This compound Concentration (µM) | Treatment | Relative H3K27me3 Levels | Reference |
| 0 | Vehicle | 100% | [3] |
| 1 | Twice daily for 7 days | Reduced | [3] |
| 3 | Twice daily for 7 days | Markedly Reduced | [3] |
| 10 | Twice daily for 7 days | Nearly Undetectable | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of this compound in inducing cell differentiation.
Cell Culture and Treatment
-
Cell Lines:
-
MLL-AF9 (murine acute myeloid leukemia)
-
Karpas-422 (human B-cell lymphoma)
-
-
Culture Medium:
-
For MLL-AF9 cells: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For Karpas-422 cells: RPMI-1640 medium supplemented with 20% FBS and 1% penicillin-streptomycin.
-
-
This compound Treatment:
-
Reconstitute lyophilized this compound peptide in sterile water or an appropriate buffer as per the manufacturer's instructions to create a stock solution.
-
For cell viability and differentiation assays, treat cells with the desired concentration of this compound (e.g., 1-10 µM). Due to the stability of the H3K27me3 mark, prolonged treatment (e.g., 7-12 days) is often necessary.
-
Replenish the medium with fresh this compound every 2-3 days to maintain the desired concentration. For some experiments, twice-daily administration has been reported.[5]
-
Cell Viability Assay
This protocol determines the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired duration (e.g., 7-12 days) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: At the end of the incubation period, add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the signal of the treated wells to the vehicle control wells. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Western Blot Analysis for H3K27me3 and EZH2
This protocol is used to assess the levels of total EZH2 protein and the H3K27me3 histone mark.
-
Cell Lysis: After treatment with this compound, harvest the cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
Gel Electrophoresis: Separate the protein samples on a 4-20% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3 (e.g., Cell Signaling Technology, #9733), total Histone H3 (as a loading control), and EZH2 (e.g., Cell Signaling Technology, #5246) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but are typically in the range of 1:1000.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the chemiluminescent signal using an appropriate substrate and an imaging system. Quantify band intensities using image analysis software.
Cell Cycle Analysis
This protocol is used to determine the cell cycle distribution of cells treated with this compound.
-
Cell Treatment: Treat MLL-AF9 cells with 10 µM this compound or a vehicle control for 6 days.
-
BrdU Labeling: One hour before harvesting, add 10 µM BrdU to the cell culture medium.
-
Cell Fixation and Permeabilization: Harvest the cells, wash with PBS, and fix and permeabilize using a commercially available BrdU flow cytometry kit (e.g., BD Pharmingen™ APC BrdU Flow Kit) according to the manufacturer's instructions. This typically involves a fixation step with a paraformaldehyde-based solution followed by permeabilization with a saponin-based buffer.
-
DNase Treatment: Treat the cells with DNase to expose the incorporated BrdU.
-
Antibody Staining: Stain the cells with an APC-conjugated anti-BrdU antibody and 7-AAD for total DNA content.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate on the cell population and analyze the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their 7-AAD and APC-BrdU fluorescence.
MLL-AF9 Cell Differentiation Assay (Flow Cytometry)
This protocol is for assessing the differentiation of MLL-AF9 leukemia cells into a monocyte/macrophage lineage.
-
Cell Treatment: Treat MLL-AF9 cells with 10 µM this compound or a vehicle control for 8 days.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with a staining buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells in the staining buffer at a concentration of 1x10^6 cells/100 µL.
-
Add fluorochrome-conjugated antibodies against myeloid differentiation markers such as CD11b (Mac-1) and F4/80. Use appropriate isotype controls.
-
Incubate the cells with the antibodies for 30 minutes on ice in the dark.
-
-
Washing: Wash the cells twice with staining buffer to remove unbound antibodies.
-
Flow Cytometry: Resuspend the cells in staining buffer and analyze using a flow cytometer.
-
Data Analysis: Gate on the live cell population and quantify the percentage of cells expressing the differentiation markers.
Visualizations of Signaling Pathways and Workflows
Signaling Pathway of EZH2 and Inhibition by this compound
Caption: Mechanism of EZH2 action and its inhibition by this compound.
Experimental Workflow for Assessing this compound Induced Differentiation
Caption: Workflow for studying this compound's effect on cell differentiation.
Conclusion
This compound provides a unique and powerful approach to interrogate the biological functions of the PRC2 complex and to induce differentiation in EZH2-dependent cancer cells. Its distinct mechanism of action, involving the disruption of the EZH2-EED protein-protein interaction, offers an alternative strategy to catalytic inhibition and may overcome certain resistance mechanisms. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting the PRC2 complex to promote cellular differentiation. Further investigation into the in vivo efficacy and safety of this compound and similar protein-protein interaction inhibitors is warranted to translate these promising preclinical findings into novel cancer therapies.
References
- 1. Lineage-specific canonical and non-canonical activity of EZH2 in advanced prostate cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual role of EZH2 in megakaryocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of EZH2 attenuates neuroinflammation via H3k27me3/SOCS3/TRAF6/NF-κB in a rat model of subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
EZH2-EED Interaction: A Pivotal Therapeutic Target in Epigenetic Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The interaction between the Enhancer of Zeste Homolog 2 (EZH2) and Embryonic Ectoderm Development (EED) proteins is a critical nexus in the regulation of gene expression and a compelling target for therapeutic intervention, particularly in oncology. This guide provides a comprehensive technical overview of the EZH2-EED interaction, focusing on its biochemical and molecular underpinnings, the development of inhibitory strategies, and the experimental methodologies used to investigate this key protein-protein interaction.
The Core of the Matter: EZH2, EED, and the PRC2 Complex
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a multi-protein complex that plays a central role in epigenetic silencing.[1][2] PRC2 catalyzes the mono-, di-, and trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me1/2/3), with H3K27me3 being a hallmark of transcriptionally silent chromatin.[3][4] The interaction between EZH2 and EED is indispensable for the structural integrity and enzymatic activity of the PRC2 complex.[3][5] EED, a WD40-repeat-containing protein, acts as a scaffold and is essential for stabilizing EZH2.[5][6] Furthermore, EED's binding to H3K27me3 allosterically activates PRC2, creating a positive feedback loop that propagates the repressive chromatin state.[7][8]
Dysregulation of PRC2 activity, often through overexpression or mutation of EZH2, is a common feature in a variety of cancers, leading to aberrant gene silencing and tumor progression.[1][4] This has positioned the EZH2-EED interaction as a prime target for the development of novel anti-cancer therapeutics.
Therapeutic Strategies: Disrupting the EZH2-EED Interaction
Targeting the EZH2-EED protein-protein interaction (PPI) offers an alternative and potentially more specific approach compared to inhibiting the catalytic activity of EZH2 alone. Two main classes of inhibitors have been developed:
-
Stapled Peptides: These are synthetic peptides that mimic the alpha-helical EED-binding domain of EZH2.[2] By "stapling" the peptide with hydrocarbon linkers, its helical structure is stabilized, enhancing cell permeability and target affinity. SAH-EZH2 is a notable example of a stapled peptide designed to disrupt the EZH2-EED complex.[9]
-
Small Molecule Inhibitors: These compounds are designed to bind to either EZH2 or EED, preventing their association. Several small molecules targeting the EED subunit have shown promise, including MAK683, A-395, and others that allosterically inhibit PRC2 activity.[10][11][12][13]
Quantitative Data on EZH2-EED Interaction Inhibitors
The following tables summarize key quantitative data for various inhibitors of the EZH2-EED interaction.
| Inhibitor Class | Inhibitor Name | Target | Assay Type | IC50 | Kd | Ki | Reference(s) |
| Stapled Peptide | SAH-EZH2A(40-68) | EED | Fluorescence Polarization | 0.4 µM | - | - | [2] |
| SAH-EZH2B(40-68) | EED | Fluorescence Polarization | 0.5 µM | - | - | [2] | |
| Small Molecule | MAK683 | EED | AlphaScreen | 59 nM | - | - | [10][14] |
| EED | LC-MS | 89 nM | - | - | [10][14] | ||
| EED | ELISA | 26 nM | - | - | [10][14] | ||
| PRC2 | Cellular H3K27me3 | 1.014 nM | - | - | [15] | ||
| WSU-DLCL2 cells | Proliferation | 1.153 nM | - | - | [15] | ||
| A-395 | PRC2 | Radioactivity-based | 18 nM | 1.5 nM | 0.4 nM | [1][11][12][16][17] | |
| EED | H3K27me3 competition | 7 nM | - | - | [12] | ||
| Cells | H3K27me3 | 90 nM | - | - | [12] | ||
| Cells | H3K27me2 | 390 nM | - | - | [12] | ||
| EED226 | PRC2 | In vitro enzymatic | 54 nM | 82 nM | - | [17] | |
| EED-H3K27me3 | AlphaScreen | 10 nM | - | - | [17] | ||
| Apomorphine hydrochloride | EZH2-EED | Fluorescence Polarization | 15.5 µM | - | 2.9 µM | [11] | |
| Wedelolactone | EED | - | - | 2.82 µM | - | [6][11] | |
| DC-PRC2in-01 (5b) | EED | Fluorescence Polarization | 4 µM | 5 µM | - | [6][7] | |
| Compound 30 | EZH2-EED | Fluorescence Polarization | 63.8 µM | - | - | [11] | |
| Compound 31 | EZH2-EED | Fluorescence Polarization | 54.9 µM | - | - | [11] | |
| Compound 32 | EZH2-EED | Binding Assay | 32 µM | - | - | [11] | |
| EEDi-5285 | EED | - | 0.2 nM | - | - | [11] |
Note: "-" indicates data not available from the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of EZH2-EED interaction inhibitors. Below are outlines of key experimental protocols.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.
-
Principle: A small, fluorescently labeled peptide derived from the EZH2 EED-binding domain (tracer) will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger EED protein, the complex tumbles more slowly, leading to an increase in polarization. Test compounds that disrupt this interaction will displace the tracer, causing a decrease in polarization.[18][19][20]
-
General Protocol:
-
Reagent Preparation: Prepare a solution of purified, fluorescently labeled EZH2 peptide (tracer) and a solution of purified EED protein in a suitable assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% Tween-20).
-
Assay Plate Setup: In a microplate, add the assay buffer, the fluorescent tracer, and the test compound at various concentrations.
-
Initiation of Reaction: Add the EED protein to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[21]
-
Data Analysis: Calculate the percentage of inhibition by comparing the polarization values of wells with the test compound to the control wells (with and without EED). Fit the data to a dose-response curve to determine the IC50 value.[19]
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions in a cellular context.
-
Principle: An antibody against a specific protein (e.g., EZH2) is used to pull down that protein from a cell lysate. If another protein (e.g., EED) is bound to the target protein, it will also be pulled down and can be detected by Western blotting.
-
General Protocol:
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[8]
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-EZH2) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both the bait (EZH2) and the prey (EED) proteins.[22][23][24]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a sensitive assay that measures the proximity of two molecules labeled with a donor and an acceptor fluorophore.
-
Principle: One interacting partner (e.g., EZH2) is labeled with a long-lifetime donor fluorophore (e.g., Europium), and the other (e.g., EED) is labeled with an acceptor fluorophore (e.g., Cy5). When the two proteins interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur. The long-lived fluorescence of the acceptor is then measured after a time delay, reducing background fluorescence.[25][26]
-
General Protocol:
-
Reagent Preparation: Prepare solutions of the donor-labeled protein and the acceptor-labeled protein in an appropriate assay buffer.
-
Assay Plate Setup: Add the assay buffer, test compounds, and the labeled proteins to a microplate.
-
Incubation: Incubate the plate at room temperature to allow for protein-protein interaction.
-
Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection, with appropriate excitation and emission wavelengths for the donor and acceptor.[27][28]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the inhibitory effect of the test compounds.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay that measures the interaction of two molecules.[5][29][30]
-
Principle: One interacting protein is captured on a "Donor" bead, and the other on an "Acceptor" bead. When the proteins interact, the beads are brought into close proximity. Upon excitation of the Donor bead, it releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[29]
-
General Protocol:
-
Reagent Preparation: Prepare solutions of the tagged proteins (e.g., GST-EZH2 and FLAG-EED), Donor beads (e.g., Glutathione-coated), and Acceptor beads (e.g., anti-FLAG antibody-coated).[16]
-
Assay Plate Setup: In a microplate, incubate the tagged proteins with the test compound.
-
Bead Addition: Add the Donor and Acceptor beads to the wells.
-
Incubation: Incubate the plate in the dark to allow for bead-protein binding and interaction.
-
Measurement: Read the luminescent signal using an AlphaScreen-compatible plate reader.
-
Data Analysis: A decrease in the signal indicates inhibition of the protein-protein interaction.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[31][32]
-
Principle: One protein (ligand) is immobilized on a sensor chip. A solution containing the other protein (analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[32]
-
General Protocol:
-
Ligand Immobilization: Immobilize one of the purified proteins (e.g., EED) onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the other protein (e.g., EZH2) over the sensor surface and a reference surface.
-
Association and Dissociation: Monitor the change in SPR signal in real-time to observe the association (binding) and dissociation phases.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte (if not using a single-cycle kinetics approach).[33]
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[33]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a compound in a cellular environment.[9][34][35]
-
Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with a compound and then heated. The amount of soluble protein remaining at different temperatures is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[35]
-
General Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein (e.g., EED) in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates stabilization and target engagement.[36]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in EZH2-EED interaction and its inhibition is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.
Conclusion
The EZH2-EED interaction represents a highly validated and promising therapeutic target for a range of malignancies characterized by PRC2 dysregulation. The development of both stapled peptides and small molecule inhibitors that effectively disrupt this interaction has provided valuable tools for basic research and potential new avenues for cancer treatment. A thorough understanding of the underlying molecular mechanisms, coupled with robust and well-characterized experimental methodologies, is essential for the continued advancement of this exciting field of epigenetic drug discovery.
References
- 1. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRC2 - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Signaling function of PRC2 is essential for TCR-driven T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric activation dictates PRC2 activity independent of its recruitment to chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conserved RNA-binding specificity of polycomb repressive complex 2 is achieved by dispersed amino acid patches in EZH2 | eLife [elifesciences.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple modes of PRC2 inhibition elicit global chromatin alterations in H3K27M pediatric glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PRC2-mediated epigenetic suppression of type I IFN-STAT2 signaling impairs antitumor immunity in luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. nanomicronspheres.com [nanomicronspheres.com]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. researchgate.net [researchgate.net]
- 27. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 29. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. giffordbioscience.com [giffordbioscience.com]
- 32. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 33. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. bio-protocol.org [bio-protocol.org]
- 35. benchchem.com [benchchem.com]
- 36. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Significance of Hydrocarbon Stapling for SAH-EZH2 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the significance of hydrocarbon stapling for the activity of Stabilized Alpha-Helix of EZH2 (SAH-EZH2) peptides. EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator and a promising therapeutic target in various cancers.[1][2] this compound peptides represent a novel class of inhibitors that function by disrupting the crucial protein-protein interaction (PPI) between EZH2 and Embryonic Ectoderm Development (EED), another core component of the PRC2 complex.[1][3] This guide will delve into the underlying principles of hydrocarbon stapling, its impact on peptide structure and function, the mechanism of action of this compound, and the experimental protocols used to evaluate these potent inhibitors.
The EZH2-EED Interaction: A Key Therapeutic Target
The PRC2 complex plays a pivotal role in gene silencing through the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2][4] The catalytic activity of EZH2 is dependent on its interaction with other core PRC2 subunits, particularly EED.[2][5] The interaction between the N-terminal alpha-helical domain of EZH2 and the WD40 repeat domain of EED is essential for the structural integrity and enzymatic function of the PRC2 complex.[3][6] Disrupting this interaction presents an attractive therapeutic strategy to inhibit PRC2 activity, offering a distinct mechanism of action compared to small molecule inhibitors that target the EZH2 catalytic site.[1][3]
Hydrocarbon Stapling: Reinforcing the Alpha-Helix for Enhanced Activity
Native peptides often suffer from poor metabolic stability and low cell permeability due to their lack of a stable secondary structure in solution.[7] Hydrocarbon stapling is a chemical strategy used to constrain a peptide into its bioactive alpha-helical conformation.[7][8] This is achieved by introducing two unnatural amino acids with olefinic side chains at specific positions (typically i and i+4 or i and i+7) within the peptide sequence and then covalently linking them through a ruthenium-catalyzed ring-closing metathesis reaction.[3][8][9]
The significance of hydrocarbon stapling for this compound activity is multi-faceted:
-
Structural Stabilization: The hydrocarbon staple reinforces the alpha-helical structure of the EZH2-derived peptide, mimicking its native conformation when bound to EED.[3][7]
-
Enhanced Binding Affinity: By pre-organizing the peptide into its binding-competent conformation, the entropic penalty of binding is reduced, leading to a significant increase in affinity for EED.[8][9]
-
Increased Protease Resistance: The stapled structure protects the peptide backbone from degradation by proteases, thereby increasing its half-life in a biological environment.[7]
-
Improved Cell Permeability: The introduction of the hydrocarbon staple often enhances the lipophilicity of the peptide, facilitating its passage across cell membranes.[3][7]
Quantitative Data on EZH2-EED Interaction Inhibitors
The following table summarizes key quantitative data for various inhibitors of the EZH2-EED interaction, including stapled peptides and small molecules. This allows for a comparative analysis of their potency and binding characteristics.
| Inhibitor | Type | Target | Assay Method | Kd (µM) | IC50 (µM) | Cell Line | Reference |
| SAH-EZH2A(40-68) | Stapled Peptide | EED | FP | - | ~5-10 | MLL-AF9 | [3] |
| Astemizole | Small Molecule | EED | FP | - | ~15 | Toledo, DB | [10] |
| Wedelolactone | Natural Product | EED | Co-IP | 2.82 | ~5 | THP1, K562 | [11] |
| DC-PRC2in-01 (5b) | Small Molecule | EED | SPR, FP | 5 | 4 | Pfeiffer, etc. | [12] |
| A-395 | Small Molecule | EED | AlphaScreen | - | 0.018 | - | [9] |
| LG1980 | Small Molecule | EED | - | - | ~0.12 | BT549, etc. | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the EZH2 signaling pathway and a typical experimental workflow for evaluating this compound peptides.
Caption: EZH2 signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for the evaluation of this compound peptides.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound peptides.
Fluorescence Polarization (FP) Assay for Binding Affinity
Principle: This assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled peptide (tracer) upon binding to a larger protein. The slower tumbling of the larger complex results in a higher polarization value.
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescently labeled version of the EZH2 peptide (e.g., FITC-EZH2).
-
Purify recombinant EED protein.
-
Prepare a series of dilutions of the unlabeled this compound peptide (competitor).
-
Prepare an assay buffer (e.g., PBS with 0.01% Tween-20).
-
-
Assay Procedure:
-
In a black microplate, add a fixed concentration of the fluorescently labeled EZH2 peptide and recombinant EED protein to each well.
-
Add increasing concentrations of the this compound peptide to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.
-
AlphaLISA for Protein-Protein Interaction Disruption
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay. Donor and acceptor beads are brought into close proximity when they bind to interacting proteins. Upon laser excitation of the donor bead, a singlet oxygen is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal. Disruption of the protein-protein interaction prevents this signal.
Protocol:
-
Reagent Preparation:
-
Use biotinylated EZH2 and a tagged EED (e.g., GST-EED).
-
Prepare streptavidin-coated donor beads and anti-tag antibody-conjugated acceptor beads.
-
Prepare serial dilutions of the this compound peptide.
-
Prepare AlphaLISA assay buffer.
-
-
Assay Procedure:
-
Add biotinylated EZH2, tagged EED, and the this compound peptide at various concentrations to a microplate.
-
Incubate to allow for potential disruption of the EZH2-EED interaction.
-
Add the acceptor beads and incubate.
-
Add the donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to the inhibitory activity of the this compound peptide.
-
Plot the signal against the inhibitor concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation. This allows for the confirmation of target engagement in a cellular context.
Protocol:
-
Cell Treatment:
-
Treat intact cells with the this compound peptide or a vehicle control for a specific duration.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short period (e.g., 3 minutes).
-
Cool the samples on ice.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Quantify the amount of soluble EED in the supernatant by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble EED as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization of EED.
-
In Vivo Xenograft Study for Therapeutic Efficacy
Principle: This study evaluates the anti-tumor efficacy of this compound in a living organism by implanting human cancer cells into immunodeficient mice.
Protocol:
-
Xenograft Model Establishment:
-
Subcutaneously inject a suspension of cancer cells (e.g., a lymphoma cell line with EZH2 dependency) into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size.
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the this compound peptide (e.g., via intraperitoneal or intravenous injection) or a vehicle control according to a predetermined schedule and dosage.
-
-
Monitoring:
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Monitor the general health and behavior of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size or a predefined time point), euthanize the mice and excise the tumors.
-
Analyze the tumor weight and perform histological and molecular analyses on the tumor tissue to assess target modulation and therapeutic response.
-
Compare the tumor growth between the treatment and control groups to determine the efficacy of the this compound peptide.[13][14]
-
Conclusion
Hydrocarbon stapling is a powerful technology that has been successfully applied to develop this compound peptides as potent and specific inhibitors of the EZH2-EED interaction. By stabilizing the alpha-helical conformation, hydrocarbon stapling enhances the binding affinity, proteolytic stability, and cell permeability of these peptides, leading to effective disruption of the PRC2 complex and subsequent inhibition of its oncogenic activity. The experimental methodologies detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other stapled peptides as promising therapeutic agents for cancer and other diseases driven by aberrant protein-protein interactions.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biophysical determinants for cellular uptake of hydrocarbon-stapled peptide helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Ripple Effect: A Technical Guide to the Downstream Signaling Consequences of SAH-EZH2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core downstream signaling pathways significantly affected by SAH-EZH2, a potent and specific peptide-based inhibitor of the EZH2-EED interaction. By disrupting the PRC2 complex, this compound triggers a cascade of events that reverberate through multiple cellular signaling networks crucial in cancer biology. This document provides a comprehensive overview of these pathways, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of the mechanism of action of this compound and its therapeutic potential.
Introduction to this compound: A Distinct Mechanism of EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that mediates gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] Dysregulation of EZH2 activity is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.
This compound (Stabilized Alpha-Helix of EZH2) is a novel class of EZH2 inhibitor that functions by disrupting the critical protein-protein interaction between EZH2 and Embryonic Ectoderm Development (EED), another core component of the PRC2 complex.[1][3] This mechanism is distinct from small molecule inhibitors that target the catalytic SET domain of EZH2. By preventing the assembly of a functional PRC2 complex, this compound not only inhibits H3K27me3 but also leads to a reduction in EZH2 protein levels, offering a dual mode of action.[1] This guide delves into the downstream consequences of this unique inhibitory mechanism.
Core Downstream Signaling Pathways Modulated by this compound
Inhibition of the EZH2-EED interaction by this compound initiates a series of changes in gene expression that impact several critical signaling pathways implicated in cancer cell proliferation, survival, and differentiation. The following sections detail these key pathways.
Reactivation of the CDKN2A Tumor Suppressor Pathway
A primary consequence of EZH2 inhibition is the derepression of tumor suppressor genes. One of the most significant targets is the CDKN2A locus, which encodes two critical cell cycle inhibitors: p16INK4a and p19ARF.[2][3] EZH2-mediated silencing of CDKN2A is a common event in many cancers, leading to uncontrolled cell proliferation.
This compound treatment has been shown to reactivate the expression of CDKN2A, leading to cell cycle arrest.[3]
Quantitative Data: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in G2/M | Reference |
| MLL-AF9 | Control | 42.0% | 6.7% | [3] |
| MLL-AF9 | This compound | 50.8% | 3.2% | [3] |
Table 1: this compound induces a G0/G1 cell cycle arrest in MLL-AF9 leukemia cells.[3]
This compound reactivates the CDKN2A tumor suppressor pathway.
Modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
Recent evidence has uncovered a novel, non-canonical role for EZH2 in regulating the p38 MAPK signaling pathway.[4][5] EZH2 can directly interact with and promote the phosphorylation of p38 (p-p38), a key regulator of cellular responses to stress, inflammation, and apoptosis.[4] Inhibition of EZH2 has been shown to decrease the levels of phosphorylated p38 and its downstream targets.[4]
Quantitative Data: Effect of EZH2 Inhibition on p38 Pathway Proteins
| Cell Line | Treatment | p-p38 Levels | p-MK2 Levels | p-HSP27 Levels | Reference | |---|---|---|---|---| | SUM149 | Scrambled shRNA | High | High | High |[4] | | SUM149 | EZH2 shRNA | Decreased | Decreased | Decreased |[4] | | MDA-MB-231 | Scrambled shRNA | High | High | High |[4] | | MDA-MB-231 | EZH2 shRNA | Decreased | Decreased | Decreased |[4] |
Table 2: EZH2 knockdown leads to a reduction in the phosphorylation of p38 and its downstream targets in breast cancer cell lines.[4]
This compound inhibits the p38 MAPK signaling pathway.
Crosstalk with the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a fundamental signaling cascade involved in embryonic development and cancer. EZH2 has been shown to activate Wnt/β-catenin signaling through the repression of Wnt antagonists.[6][7] Inhibition of EZH2 can, therefore, lead to the upregulation of these antagonists and subsequent downregulation of Wnt signaling.
Quantitative Data: Effect of EZH2 Knockdown on Wnt Pathway Components
| Cell Line | Treatment | β-catenin Levels | c-myc Levels | Cyclin D1 Levels | Reference | |---|---|---|---|---| | HeLa | Control siRNA | High | High | High |[6] | | HeLa | EZH2 siRNA | Decreased | Decreased | Decreased |[6] | | SiHa | Control siRNA | High | High | High |[6] | | SiHa | EZH2 siRNA | Decreased | Decreased | Decreased |[6] |
Table 3: EZH2 knockdown reduces the expression of β-catenin and its downstream targets in cervical cancer cells.[6]
This compound downregulates the Wnt/β-catenin signaling pathway.
Impact on the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its hyperactivation is common in cancer. EZH2 can activate this pathway through various mechanisms, including the repression of the tumor suppressor PTEN and the upregulation of growth factor receptors.[8][9]
Quantitative Data: Effect of EZH2 Knockdown on PI3K/Akt Pathway Proteins
| Cell Line | Treatment | p-Akt Levels | Total Akt Levels | Reference | |---|---|---|---| | HG3 | Control siRNA | High | Stable |[8] | | HG3 | EZH2 siRNA | Decreased | Stable |[8] |
Table 4: EZH2 knockdown reduces the phosphorylation of Akt in chronic lymphocytic leukemia cells.[8]
This compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols for Studying this compound Effects
This section provides detailed methodologies for key experiments to assess the impact of this compound on downstream signaling pathways.
Cell Viability and Proliferation Assay
This protocol is used to determine the effect of this compound on cancer cell growth.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound peptide
-
Vehicle control (e.g., sterile water or PBS)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminometer or spectrophotometer)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plates for a specified duration (e.g., 72 hours), replenishing the medium with fresh compound as needed.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Workflow for a cell viability assay with this compound.
Western Blot Analysis for Pathway Proteins
This protocol is used to measure changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.
-
Materials:
-
Cancer cell lines treated with this compound or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-β-catenin, anti-p-Akt, anti-Akt, anti-EZH2, anti-H3K27me3, anti-H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).
-
Workflow for Western blot analysis.
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
This protocol is used to identify the genome-wide changes in H3K27me3 occupancy following this compound treatment.
-
Materials:
-
Cancer cell lines treated with this compound or vehicle control
-
Formaldehyde (B43269) for cross-linking
-
Glycine for quenching
-
Cell lysis and chromatin shearing buffers
-
Sonicator or micrococcal nuclease
-
Anti-H3K27me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit and sequencer
-
-
Procedure:
-
Cross-link proteins to DNA with formaldehyde and quench with glycine.
-
Lyse the cells and shear the chromatin to fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an anti-H3K27me3 antibody or control IgG overnight.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Prepare a sequencing library and perform next-generation sequencing.
-
Analyze the sequencing data to identify regions with differential H3K27me3 enrichment.
-
Workflow for ChIP-seq analysis.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for cancers dependent on EZH2 activity. Its unique mechanism of disrupting the EZH2-EED interaction leads to a multifaceted anti-cancer effect by impinging on several key signaling pathways, including the reactivation of tumor suppressors and the inhibition of pro-oncogenic cascades. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound and to design rational combination therapies that could enhance its efficacy and overcome potential resistance mechanisms. Future research should focus on a more detailed quantitative analysis of the downstream effects of this compound across a broader range of cancer types and the in-vivo validation of these findings.
References
- 1. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 regulates the developmental timing of effectors of the pre-antigen receptor checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition decreases p38 signaling and suppresses breast cancer motility and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2-mediated repression of GSK-3β and TP53 promotes Wnt/β-catenin signaling-dependent cell expansion in cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. EZH2 upregulates the PI3K/AKT pathway through IGF1R and MYC in clinically aggressive chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SETD2 and EZH2: Two epigenetic drivers of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
SAH-EZH2: A Chemical Probe for Interrogating EZH2 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in cancer. Its role in gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3) has made it a compelling therapeutic target. While small molecule inhibitors targeting the catalytic site of EZH2 have been developed, a distinct class of chemical probes has emerged that offers an alternative and complementary approach to studying EZH2 function. This technical guide focuses on SAH-EZH2, a stabilized alpha-helical peptide that acts as a potent and selective inhibitor of the EZH2-EED interaction, a crucial interface for PRC2 integrity and catalytic activity. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for its application in research settings.
Introduction to this compound
This compound is a synthetic, cell-permeable, hydrocarbon-stapled alpha-helical peptide. It is designed to mimic the EED-binding helix of EZH2, thereby competitively disrupting the essential interaction between EZH2 and Embryonic Ectoderm Development (EED), another core component of the PRC2 complex. This mechanism of action is fundamentally different from that of small-molecule catalytic inhibitors, which typically compete with the cofactor S-adenosylmethionine (SAM). By preventing the association of EZH2 with EED, this compound not only inhibits the methyltransferase activity of the PRC2 complex but can also lead to a reduction in EZH2 protein levels.[1][2] This dual activity makes this compound a unique tool to probe both the catalytic and non-catalytic functions of EZH2.
Mechanism of Action
The catalytic activity of EZH2 is dependent on its incorporation into the PRC2 complex, where the interaction with EED is critical for its stability and function. This compound acts as a high-affinity mimetic of the EZH2 helix that mediates this interaction.
dot
Caption: Mechanism of this compound action.
Quantitative Data
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound and, for comparison, other relevant EZH2 inhibitors.
Table 1: Biochemical Activity of this compound
| Compound | Assay Type | Target | Kd | Reference |
| This compound | Fluorescence Polarization | EZH2/EED Interaction | 320 nM | [3] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effect | Treatment Duration | Reference |
| MLL-AF9 | Leukemia | Cell Viability (CellTiter-Glo) | Proliferation | Dose-dependent inhibition | 7 days | [3] |
| Karpas422 | B-cell Lymphoma (EZH2Y641N) | Cell Viability (CellTiter-Glo) | Proliferation | Dose-dependent inhibition | 12 days | [3] |
| Pfeiffer | B-cell Lymphoma (EZH2A677G) | Cell Viability (CellTiter-Glo) | Proliferation | Dose-dependent inhibition | 12 days | [4] |
| OCI-LY19 | B-cell Lymphoma (EZH2 wild-type) | Cell Viability (CellTiter-Glo) | Proliferation | No significant effect | 12 days | [3] |
| MDA-MB-231 | Breast Cancer | Cell Viability (CellTiter-Glo) | Proliferation | Dose-dependent inhibition | 7 days | [4] |
| DU145 | Prostate Cancer | Cell Viability (CellTiter-Glo) | Proliferation | Dose-dependent inhibition | 7 days | [4] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the function of this compound are provided below.
Fluorescence Polarization (FP) Assay for EZH2-EED Interaction
This assay quantitatively measures the disruption of the EZH2-EED interaction by this compound.
dot
Caption: Fluorescence Polarization experimental workflow.
Materials:
-
FITC-labeled EZH2 peptide (e.g., residues 40-68)
-
Purified recombinant human EED protein
-
This compound peptide
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT)
-
Black, low-volume 384-well assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In the assay plate, add a fixed concentration of FITC-labeled EZH2 peptide and purified EED protein to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for FITC (e.g., 485 nm excitation, 528 nm emission).[5]
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
Co-Immunoprecipitation (Co-IP) to Validate EZH2-EED Disruption
This protocol confirms that this compound disrupts the endogenous EZH2-EED interaction within cells.
Materials:
-
Cancer cell line of interest (e.g., MLL-AF9)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against EED or EZH2 for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibodies against EZH2 and EED for Western blotting
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with this compound or a vehicle control for the desired time (e.g., 24 hours).
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-EED) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against EZH2 and EED. A decrease in the co-immunoprecipitated protein (e.g., EZH2 when pulling down EED) in the this compound treated sample indicates disruption of the interaction.
Western Blotting for H3K27me3 and EZH2 Protein Levels
This protocol is used to assess the downstream effects of this compound on the H3K27me3 mark and EZH2 protein stability.
dot
Caption: Western Blotting experimental workflow.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3, anti-EZH2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired duration (e.g., 4-7 days).[6]
-
Harvest cells and prepare whole-cell lysates using RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify band intensities and normalize the H3K27me3 signal to the Total Histone H3 signal, and the EZH2 signal to the loading control.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 6-14 days), as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest.[6] Change the medium with freshly prepared inhibitor every 3-4 days.
-
On the day of analysis, equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP followed by quantitative PCR (ChIP-qPCR) can be used to determine if the reduction in global H3K27me3 levels upon this compound treatment translates to a decrease at specific gene promoters.
Materials:
-
Cancer cell line
-
This compound
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-H3K27me3 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., MYT1) and a negative control region (e.g., ACTB promoter)[7]
-
qPCR master mix and instrument
Procedure:
-
Treat cells with this compound or vehicle control.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the crosslinking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonciate the nuclear lysates to shear chromatin to fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an anti-H3K27me3 antibody or an IgG control overnight.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by heating in the presence of Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific for the promoter regions of known EZH2 target genes. A decrease in the enrichment of H3K27me3 at these promoters in this compound-treated cells compared to the control indicates target engagement.
Conclusion
This compound represents a valuable chemical probe for the study of EZH2 biology. Its distinct mechanism of action, targeting the EZH2-EED protein-protein interaction, provides a powerful tool to dissect the catalytic and non-catalytic roles of EZH2 in normal physiology and disease. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of this compound by researchers in academia and industry, ultimately contributing to a deeper understanding of PRC2-mediated gene regulation and the development of novel therapeutic strategies.
References
- 1. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Unraveling the PRC2 Core: A Technical Guide to the SAH-EZH2 and EED Interaction
For Immediate Release
A deep understanding of the protein-protein interactions that govern epigenetic modifications is paramount for the development of novel therapeutics. This technical guide provides an in-depth analysis of the structural basis for the binding of the S-adenosyl-L-homocysteine (SAH)-bound Enhancer of Zeste Homolog 2 (EZH2) to Embryonic Ectoderm Development (EED), core components of the Polycomb Repressive Complex 2 (PRC2). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of epigenetics, oncology, and medicinal chemistry.
The Critical EZH2-EED Interaction in PRC2 Function
The PRC2 complex is a key epigenetic regulator, primarily responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a mark associated with transcriptional repression.[1][2][3] The catalytic activity of PRC2 is endowed by the EZH2 subunit, which contains the SET domain responsible for methyl transfer from the cofactor S-adenosyl-L-methionine (SAM).[1] However, the stability and enzymatic activity of EZH2 are critically dependent on its interaction with other core components of the PRC2 complex, namely EED and SUZ12.[1][4]
EED plays a dual role in this complex. It stabilizes EZH2 and also acts as an allosteric activator.[1] EED recognizes the trimethylated H3K27 (H3K27me3) mark through a shallow pocket in its β-propeller structure, which triggers a conformational change in the EZH2 SET domain, leading to a significant increase in its methyltransferase activity.[1] The interaction between EZH2 and EED occurs through the binding of an α-helical region of EZH2, known as the EED-binding domain (EBD), to the bottom of the WD40-repeat domain of EED.[5][6][7]
Quantitative Analysis of EZH2-EED Interaction Inhibitors
The development of inhibitors that disrupt the EZH2-EED interaction is a promising therapeutic strategy. These inhibitors can be broadly categorized into stapled peptides, which mimic the EZH2 EBD, and small molecules. A stabilized α-helix of EZH2 (SAH-EZH2) has been shown to selectively disrupt the EZH2-EED complex, leading to reduced H3K27 trimethylation and decreased EZH2 protein levels.[1][8] Several small molecules have also been identified that bind to EED and inhibit its interaction with EZH2.[5]
| Compound/Peptide | Assay Type | Target | Binding Affinity/Inhibitory Concentration | Reference |
| This compound Peptides | ||||
| SAH-EZH2A(40-68) | Fluorescence Polarization (FP) | EED | Kd = 0.5 µM (CI: 0.4-0.6) | [9] |
| SAH-EZH2B(40-68) | Fluorescence Polarization (FP) | EED | Kd = 0.4 µM (CI: 0.3-0.5) | [9] |
| SAH-EZH2A(42-68) | Fluorescence Polarization (FP) | EED | Kd = 0.8 µM (CI: 0.6-1.0) | [9] |
| SAH-EZH2B(42-68) | Fluorescence Polarization (FP) | EED | Kd = 0.7 µM (CI: 0.5-0.9) | [9] |
| Small Molecules | ||||
| Astemizole (1) | Fluorescence Polarization (FP) | EED | IC50 = 3.6 µM | [5] |
| DC-PRC2in-01 (5b) | Surface Plasmon Resonance (SPR) | EED | KD = 5 µM | [5] |
| DC-PRC2in-01 (5b) | Fluorescence Polarization (FP) | EED | IC50 = 4 µM | [5] |
| Compound 1 | Fluorescence Polarization (FP) | EED | Inhibition > 50% at 1 µM | [10] |
| This compound (21) | Fluorescence Polarization (FP) | EED | Inhibition = 51.2% at 1 µM | [10] |
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay is commonly used to measure the disruption of the EZH2-EED interaction in a high-throughput format.[1][10]
-
Reagents and Materials:
-
Purified recombinant His-tagged EED protein.
-
FITC-labeled EZH2 peptide tracer (e.g., residues 40-63).
-
Test compounds dissolved in DMSO.
-
FP buffer (e.g., 20 mM Tris pH 8, 1 mM DTT, 0.1% Triton X-100, 0.1% BSA, 1 mM EDTA).
-
Black 384-well assay plates.
-
-
Procedure:
-
Add test compounds at desired concentrations to the wells of the 384-well plate. A negative control (DMSO) and a positive control (unlabeled EZH2 peptide) should be included.
-
Add a solution containing His-EED (e.g., 625 nM) and the FITC-labeled EZH2 peptide tracer (e.g., 20 nM) in FP buffer to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours).
-
Measure the fluorescence polarization on a suitable plate reader. The degree of polarization is inversely proportional to the amount of tracer peptide displaced by the test compound.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of interactions.[5]
-
Reagents and Materials:
-
Purified recombinant EED protein.
-
Test compounds.
-
SPR sensor chip (e.g., CM5).
-
Running buffer.
-
-
Procedure:
-
Immobilize the purified EED protein onto the surface of the sensor chip.
-
Inject a series of concentrations of the test compound over the chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized ligand.
-
Analyze the resulting sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is suitable for studying protein-protein interactions.[11]
-
Reagents and Materials:
-
GST-tagged EZH2.
-
FLAG-tagged EED.
-
Anti-FLAG Acceptor beads.
-
Glutathione Donor beads.
-
Assay buffer.
-
Test compounds.
-
-
Procedure:
-
Incubate a mixture of GST-EZH2, FLAG-EED, and the test compound.
-
Add a mixture of Anti-FLAG Acceptor beads and Glutathione Donor beads.
-
In the presence of an interaction, the beads are brought into close proximity. Upon excitation, the Donor beads release singlet oxygen, which activates the Acceptor beads, resulting in light emission.
-
Measure the AlphaScreen signal on a microplate reader. A decrease in signal indicates inhibition of the EZH2-EED interaction.
-
Visualizing the Core Mechanisms
To better illustrate the fundamental processes involved, the following diagrams have been generated using Graphviz.
References
- 1. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural basis of EZH2 recognition by EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. bpsbioscience.com [bpsbioscience.com]
The Effect of SAH-EZH2 on EZH2 Protein Stability and Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of SAH-EZH2, a stabilized alpha-helical peptide, with a specific focus on its effects on the protein stability and subsequent degradation of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic core of the Polycomb Repressive Complex 2 (PRC2) and a critical epigenetic regulator frequently dysregulated in various cancers.[1][2][3] Understanding the unique modality by which this compound reduces EZH2 levels offers a distinct therapeutic strategy compared to conventional catalytic inhibitors.
Core Mechanism: Disrupting the PRC2 Complex
EZH2's stability and catalytic activity are critically dependent on its interaction with other core components of the PRC2 complex, particularly Embryonic Ectoderm Development (EED).[4][5] The interaction between the N-terminal alpha-helical domain of EZH2 and the WD40 repeat domain of EED is essential for the structural integrity and allosteric activation of the complex.[4][5]
This compound is a hydrocarbon-stapled peptide designed to mimic this essential EED-binding alpha-helix of EZH2.[2][3][6] By competitively binding to the EZH2-interaction pocket on EED, this compound effectively disrupts the EZH2/EED complex.[1][2][3] This disruption has a dual consequence:
-
Inhibition of Methyltransferase Activity: By dissociating EZH2 from its essential cofactor EED, this compound inhibits the trimethylation of Histone H3 at Lysine 27 (H3K27me3), a key repressive epigenetic mark.[1][7]
-
Induction of EZH2 Degradation: Dissociation from the PRC2 complex renders the EZH2 protein unstable, leading to its degradation and a reduction in total cellular EZH2 protein levels.[1][5]
This degradation-centric mechanism distinguishes this compound from small molecule inhibitors like GSK126, which target the catalytic SET domain of EZH2 to block its enzymatic function but do not affect the overall protein level.[1][8]
Quantitative Effects of this compound
Treatment of cancer cells with this compound leads to dose-dependent reductions in EZH2 protein levels, H3K27me3 marks, and cell viability. This contrasts with catalytic inhibitors, which reduce H3K27me3 but not EZH2 protein.[1][8]
Table 1: Dose-Responsive Effects of this compound in MLL-AF9 Leukemia Cells
| Parameter | Effect of this compound | Comparison with GSK126 (Catalytic Inhibitor) | Reference |
|---|---|---|---|
| EZH2 Protein Level | Dose-responsive decrease | No decrease observed | [1][8] |
| H3K27me3 Level | Dose-responsive decrease | Dose-responsive decrease | [1] |
| Cell Proliferation | Growth arrest noted after 8 days | Potent inhibition | [9] |
| Cell Viability | Dose-responsive impairment | Similar impairment of viability |[1][9] |
Table 2: Effect of this compound on Cell Cycle Distribution in MLL-AF9 Cells (Day 6)
| Cell Cycle Phase | Control (Mutant Peptide) | This compound Treated | Change | Reference |
|---|---|---|---|---|
| G0/G1 | 42.0% | 50.8% | ▲ 8.8% | [1][9] |
| G2/M | 6.7% | 3.2% | ▼ 3.5% |[1][9] |
These data indicate that this compound induces growth arrest primarily through a cytostatic mechanism involving cell cycle inhibition rather than apoptosis.[9] The reduction in the G2/M phase population is consistent with the known roles of EZH2 in promoting cell cycle progression.[1][10]
EZH2 Degradation Pathway
While the precise E3 ligases responsible for degrading EZH2 following this compound-induced complex dissociation are not explicitly identified in the initial reports, the instability of EZH2 outside of the PRC2 complex is a known phenomenon.[5] The primary mechanism for intracellular protein degradation is the Ubiquitin-Proteasome System (UPS). It is hypothesized that free EZH2, conformationally unstable after its release from EED, is recognized and polyubiquitinated by E3 ligases, targeting it for destruction by the 26S proteasome. Post-translational modifications such as phosphorylation can also regulate EZH2 ubiquitination and degradation.[11][12]
Key Experimental Protocols
Verifying the effects of this compound on EZH2 stability and degradation requires a series of standard and specialized molecular biology techniques.
This assay is used to quantify the dose-dependent reduction of EZH2 protein following this compound treatment.
-
Methodology:
-
Cell Treatment: Culture cells (e.g., MLL-AF9, Karpas422) and treat with a dose range of this compound, SAH-EZH2MUT (mutant control), and a vehicle control for a specified time (e.g., 48-96 hours).
-
Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein lysate (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against EZH2 overnight at 4°C. Incubate with a secondary HRP-conjugated antibody.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
This assay directly demonstrates that this compound disrupts the physical interaction between EZH2 and EED.
-
Methodology:
-
Cell Treatment: Treat cells with this compound, a control peptide, or vehicle.
-
Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Pre-clearing: Pre-clear lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the lysate with an antibody against EED (or EZH2) overnight.
-
Complex Capture: Add Protein A/G beads to pull down the antibody and any bound proteins (the immunoprecipitate).
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH buffer or by boiling in SDS loading buffer.
-
Analysis: Analyze the eluate via Western blotting, probing for the presence of EZH2 (if EED was the bait) or EED (if EZH2 was the bait). A reduced signal in the this compound-treated sample indicates disruption.
-
This assay measures the rate of protein degradation to determine if this compound decreases the half-life of EZH2.
-
Methodology:
-
Pre-treatment: Treat cells with this compound or a vehicle control for a period sufficient to induce complex disruption (e.g., 24 hours).
-
Inhibition of Translation: Add cycloheximide (B1669411) (CHX), a protein synthesis inhibitor, to the culture medium.[13]
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Analysis: Perform Western blotting for EZH2 on the lysates from each time point.
-
Quantification: Quantify the EZH2 band intensity at each time point, normalize to t=0, and plot the decay curve. The time at which 50% of the protein remains is the half-life. A shorter half-life in this compound-treated cells indicates accelerated degradation.
-
Summary and Therapeutic Implications
This compound represents a distinct class of EZH2-targeting agents that not only inhibit PRC2's catalytic function but also induce the degradation of the EZH2 protein itself.[1][2][3] This dual mechanism may offer a more profound and durable suppression of PRC2-dependent pathways compared to catalytic inhibitors alone.[6] The reduction of the entire EZH2 protein scaffold could abrogate both its canonical (catalytic) and non-canonical (scaffolding) functions, which have been implicated in cancer progression.[12]
The synergistic inhibition of cancer cell growth observed when this compound is combined with catalytic inhibitors like GSK126 provides strong evidence for their complementary mechanisms of action.[6] This suggests that a therapeutic strategy combining EZH2 degradation with catalytic inhibition could be a powerful approach for treating EZH2-dependent malignancies.[6]
References
- 1. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. EZH2: Not EZHY (Easy) to Deal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme-independent role of EZH2 in regulating cell cycle progression via the SKP2-KIP/CIP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SAH-EZH2 Treatment in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
SAH-EZH2 is a stabilized alpha-helical peptide that acts as a potent and specific inhibitor of the interaction between EZH2 (Enhancer of Zeste Homolog 2) and EED (Embryonic Ectoderm Development).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). By disrupting the crucial EZH2-EED interaction, this compound effectively inhibits PRC2 function, leading to a reduction in global H3K27me3 levels and a decrease in EZH2 protein stability.[1][2] This unique mechanism of action makes this compound a valuable tool for studying the biological roles of PRC2 and as a potential therapeutic agent in cancers dependent on EZH2 activity.
These application notes provide detailed protocols for the in vitro use of this compound, including cell treatment, and methods to assess its biological effects on cancer cell lines.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the observed effects of this compound on the viability of various cancer cell lines. It is important to note that direct IC50 values for this compound are not consistently reported in the literature as dose-response curves may not always fit a standard sigmoidal model. The data presented reflects the effective concentration ranges and observed outcomes from key studies.
| Cell Line | Cancer Type | EZH2 Status | This compound Concentration Range | Treatment Duration | Observed Effect on Cell Viability | Reference |
| MLL-AF9 | Acute Myeloid Leukemia | Wild-Type | 1 - 10 µM | 7 - 8 days | Dose-responsive inhibition of proliferation and induction of monocytic/macrophage differentiation. | [1][3] |
| Karpas-422 | B-cell Lymphoma | Y641N Mutant | 1 - 10 µM | 12 days | Dose-responsive impairment of cell viability. | [4] |
| Pfeiffer | B-cell Lymphoma | A677G Mutant | 1 - 10 µM | 12 days | Impaired cell viability, with less potency compared to Karpas-422. | [4] |
| MDA-MB-231 | Breast Cancer | Wild-Type | Not specified | Not specified | Impaired cell viability. | [3] |
| DU145 | Prostate Cancer | Wild-Type | Not specified | Not specified | Impaired cell viability. | [3] |
| OCI-LY19 | B-cell Lymphoma | Wild-Type | Up to 10 µM | 12 days | No significant effect on cell viability. | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound peptide
-
Nuclease-free water or appropriate buffer as recommended by the supplier
-
Sterile, low-adhesion microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's instructions for the recommended solvent. For many peptides, sterile nuclease-free water is appropriate.
-
Prepare a high-concentration stock solution (e.g., 1 mM) by dissolving the this compound powder in the recommended solvent.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into sterile, low-adhesion microcentrifuge tubes to minimize waste and prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended by the supplier.
In Vitro Cell Treatment with this compound
Materials:
-
Cancer cell lines of interest (e.g., MLL-AF9, Karpas-422)
-
Complete cell culture medium appropriate for the cell line
-
This compound stock solution
-
Sterile cell culture plates (e.g., 96-well, 48-well, or 6-well plates)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed the cells in the appropriate cell culture plates at a density suitable for the planned assay and treatment duration. For proliferation assays, typical seeding densities range from 1,000 to 20,000 cells per well in a 96-well plate, depending on the cell line's growth rate.
-
Allow the cells to adhere and stabilize overnight in the incubator.
-
Prepare the desired concentrations of this compound by diluting the stock solution in fresh, complete cell culture medium. A typical concentration range for initial experiments is 1 µM to 10 µM.
-
Include a vehicle control (the solvent used to dissolve this compound, e.g., water) at the same final concentration as in the highest this compound treatment group.
-
For suspension cells like MLL-AF9, treatment can be initiated after seeding.
-
For adherent cells, carefully remove the medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Due to the nature of the peptide, some studies have reported administering the treatment twice daily to maintain its effective concentration.[1][3]
-
Incubate the cells for the desired treatment duration (e.g., 7 to 12 days, depending on the cell line and assay).[3][4]
-
Proceed with downstream assays such as cell viability, western blotting, or co-immunoprecipitation.
Cell Viability Assay
Materials:
-
Treated and control cells in 96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Following the treatment period, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the cell viability reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.
Western Blot Analysis of H3K27me3 and EZH2 Levels
Materials:
-
Treated and control cells
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-H3K27me3 (e.g., 1:1000 dilution)
-
Anti-EZH2 (e.g., 1:1000 dilution)
-
Anti-Total Histone H3 (as a loading control for H3K27me3)
-
Anti-β-actin or GAPDH (as a loading control for EZH2)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensities and normalize the H3K27me3 signal to total Histone H3 and the EZH2 signal to the loading control (β-actin or GAPDH).
Co-Immunoprecipitation (Co-IP) to Demonstrate EZH2-EED Interaction Disruption
Materials:
-
Treated and control cells
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibodies:
-
Anti-EZH2 for immunoprecipitation
-
Anti-EED for western blot detection
-
Normal Rabbit or Mouse IgG (as a negative control)
-
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
Protocol:
-
Treat cells with this compound or vehicle control as described in Protocol 2.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-EZH2 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted samples by western blotting using an anti-EED antibody to detect the co-immunoprecipitated EED. A reduced amount of EED in the this compound treated sample compared to the control indicates disruption of the EZH2-EED interaction.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vitro this compound treatment.
References
- 1. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 promotes cell migration and invasion but not alters cell proliferation by suppressing E-cadherin, partly through association with MALAT-1 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Effective Concentration of SAH-EZH2 for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective concentrations of SAH-EZH2, a stabilized alpha-helical peptide that acts as an inhibitor of the EZH2-EED interaction, across various cancer cell lines. Detailed protocols for key experimental procedures are included to facilitate the replication and further investigation of this compound's therapeutic potential.
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.[2][3]
This compound is a hydrocarbon-stapled peptide designed to mimic the EED-binding alpha-helical domain of EZH2.[4][5] By competitively disrupting the interaction between EZH2 and Embryonic Ectoderm Development (EED), a core component of the PRC2 complex, this compound inhibits the methyltransferase activity of PRC2, reduces global H3K27 trimethylation (H3K27me3), and decreases EZH2 protein levels.[4][5] This dual mechanism of action leads to the reactivation of silenced tumor suppressor genes and subsequent inhibition of cancer cell growth and proliferation.[4][6]
Effective Concentrations of this compound in Cancer Cell Lines
The anti-proliferative effects of this compound have been observed in a dose-dependent manner across a variety of cancer cell lines. The following table summarizes the effective concentrations of this compound, primarily focusing on the half-maximal inhibitory concentration (IC50) for cell viability or growth inhibition.
| Cancer Cell Line | Cancer Type | EZH2 Status | Effective Concentration (IC50) | Assay Type | Treatment Duration | Reference |
| MLL-AF9 | Leukemia | Not specified | ~5 µM (estimated from dose-response curve) | Cell Viability (CellTiter-Glo) | 7 days | [1][7] |
| Karpas-422 | B-cell Lymphoma | Y641N mutant | ~6 µM (estimated from dose-response curve) | Cell Viability | 12 days | [7] |
| MDA-MB-231 | Breast Cancer | Not specified | Dose-responsive impairment of viability observed | Cell Viability | Not specified | [5] |
| DU145 | Prostate Cancer | Not specified | Dose-responsive impairment of viability observed | Cell Viability | Not specified | [5] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by disrupting the PRC2 complex, which is central to epigenetic gene silencing. The diagram below illustrates the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to assess the efficacy of this compound in their cancer cell lines of interest.
Experimental Workflow for Determining Effective Concentration
The following diagram outlines the typical workflow for determining the effective concentration of this compound.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol details the steps to measure the effect of this compound on cancer cell viability and to determine the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound peptide
-
DMSO (vehicle control)
-
96-well, opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired density.
-
Seed the cells into a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A typical concentration range could be from 0.1 µM to 20 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO or water as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for the desired duration. Note that the anti-proliferative effects of EZH2 inhibitors can be slow to manifest, so longer incubation times (e.g., 7 to 12 days) are often required.[4][8]
-
If the incubation period is long, it may be necessary to change the medium with freshly prepared this compound every 3-4 days.
-
-
Cell Viability Measurement:
-
On the day of analysis, equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Western Blot for H3K27me3 Levels
This protocol is for assessing the impact of this compound on the global levels of H3K27 trimethylation, a direct marker of EZH2 activity.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound peptide
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM) and a vehicle control.[4]
-
Incubate for a specified period, typically 7 days, to observe a significant reduction in H3K27me3 levels due to the stability of this histone mark.[4]
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Load 15-20 µg of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities for H3K27me3 and total Histone H3.
-
Normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative reduction in H3K27 trimethylation.
-
Conclusion
This compound represents a promising therapeutic agent that targets the EZH2-EED interaction, leading to anti-proliferative effects in various cancer cell lines. The provided data on effective concentrations and detailed experimental protocols serve as a valuable resource for researchers investigating the potential of this compound in cancer therapy. Further studies are warranted to establish a broader profile of its efficacy across a wider range of cancer types and to elucidate the full spectrum of its molecular mechanisms.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EZH2, HIF-1, and Their Inhibitors: An Overview on Pediatric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Cell Viability in Response to SAH-EZH2 Treatment
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Epigenetic regulation of cancer progression by EZH2: from biological insights to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 - Wikipedia [en.wikipedia.org]
- 4. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting activating mutations of EZH2 leads to potent cell growth inhibition in human melanoma by derepression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting EZH2 regulates tumor growth and apoptosis through modulating mitochondria dependent cell-death pathway in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting H3K27me3 Changes After SAH-EZH2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to detect changes in the tri-methylation of Histone H3 at lysine (B10760008) 27 (H3K27me3) following treatment with S-adenosyl-L-homocysteine (SAH) mimics or other inhibitors targeting the Enhancer of Zeste Homolog 2 (EZH2).
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 catalyzes the addition of methyl groups to histone H3 at lysine 27 (H3K27), with the tri-methylated state (H3K27me3) being a key epigenetic mark associated with transcriptional repression.[1][2][4] Aberrant EZH2 activity and elevated H3K27me3 levels are implicated in the pathogenesis of various cancers.[3][5][6]
SAH-EZH2 inhibitors are a class of compounds that disrupt the function of EZH2. Some of these inhibitors are designed as mimics of S-adenosyl-L-homocysteine (SAH), the by-product of the methylation reaction, which can act as a product inhibitor of methyltransferases.[5][7][8] Another class of this compound inhibitors, which are stapled alpha-helical peptides derived from EZH2, function by disrupting the critical interaction between EZH2 and another core PRC2 component, Embryonic Ectoderm Development (EED).[9][10][11][12] This disruption prevents the proper functioning of the PRC2 complex, leading to a reduction in global H3K27me3 levels.[9][10]
This protocol provides a robust method for assessing the efficacy of this compound inhibitors by quantifying the changes in H3K27me3 levels in cells.
Signaling Pathway of EZH2 Inhibition
EZH2, as part of the PRC2 complex, utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to tri-methylate Histone H3 at lysine 27. This H3K27me3 mark leads to chromatin compaction and transcriptional repression of target genes. This compound inhibitors interfere with this process. SAH analogs compete with SAM, while EZH2/EED interaction inhibitors disrupt the integrity of the PRC2 complex. Both mechanisms ultimately lead to a decrease in H3K27me3 levels and the reactivation of tumor suppressor gene expression.[4][5][10][13]
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol for detecting H3K27me3 changes.
Detailed Experimental Protocol
This protocol is optimized for cultured mammalian cells.
Cell Culture and Treatment
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound inhibitor or vehicle control for the appropriate duration.
Histone Extraction (Acid Extraction Method)
Note: Keep all samples and buffers on ice throughout the procedure to minimize protein degradation.
-
Harvest cells by scraping or trypsinization and collect by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with freshly added protease inhibitors).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with gentle rotation for at least 1 hour or overnight at 4°C.[14]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the acid-soluble histones to a new tube.
-
Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 33% and incubate on ice for 30 minutes.[15]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the histone pellet twice with ice-cold acetone.[16]
-
Air-dry the pellet and resuspend in sterile water.
Protein Quantification
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay, according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing 15-20 µg of histone extract with 4X Laemmli sample buffer.[17]
-
Boil the samples at 95-100°C for 5-10 minutes.[17]
-
Load the samples onto a 15% SDS-polyacrylamide gel.[17] Also, load a pre-stained protein ladder.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a 0.2 µm PVDF membrane.[17] The transfer time and voltage should be optimized for your system, but a wet transfer at 100 V for 60-90 minutes is a good starting point.
-
Verify the transfer efficiency by staining the membrane with Ponceau S.[18]
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody against H3K27me3, diluted in the blocking buffer, overnight at 4°C with gentle agitation.[17][19]
-
Wash the membrane three times for 10 minutes each with TBST.[17]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[17]
-
Wash the membrane three times for 10 minutes each with TBST.[17]
-
For the loading control, strip the membrane (if necessary) and re-probe with a primary antibody against total Histone H3.[20][21] Alternatively, a separate gel can be run for the loading control. Total H3 is the recommended loading control as it accounts for any variations in histone extraction efficiency.[22][23]
Detection and Analysis
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the H3K27me3 band to the corresponding total Histone H3 band for each sample.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Sample Loading | 15-20 µg of histone extract per lane | Ensure equal loading by accurate protein quantification.[17] |
| SDS-PAGE Gel % | 15% | Optimal for resolving low molecular weight histone proteins.[17] |
| Membrane Type | 0.2 µm PVDF | Recommended for small proteins like histones.[17] |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | BSA is often preferred for phospho-antibodies, but either can be used here.[17] |
| Primary Antibody: Anti-H3K27me3 | Manufacturer's recommended dilution | Test a range of dilutions for optimal signal-to-noise ratio. |
| Primary Antibody: Anti-Histone H3 (Loading Control) | Manufacturer's recommended dilution | A dilution of 1:5,000 is a common starting point.[24] |
| Primary Antibody Incubation | Overnight at 4°C | Promotes specific antibody binding.[17][19] |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG | Use at the manufacturer's recommended dilution. |
| Secondary Antibody Incubation | 1 hour at room temperature | [17] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No H3K27me3 signal | Inefficient histone extraction. | Verify the extraction protocol and ensure all steps were followed correctly. |
| Inactive primary or secondary antibody. | Check antibody expiration dates and storage. Test with a positive control. | |
| Insufficient protein loaded. | Increase the amount of protein loaded per lane. | |
| Weak Signal | Low antibody concentration. | Optimize the primary and secondary antibody dilutions. |
| Insufficient incubation time. | Increase incubation times for primary and/or secondary antibodies. | |
| Inefficient protein transfer. | Confirm transfer with Ponceau S staining. Optimize transfer conditions. | |
| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours. |
| Antibody concentration too high. | Decrease the concentration of the primary and/or secondary antibody. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity. | Ensure the primary antibody is specific for H3K27me3.[17][19] |
| Protein degradation. | Add fresh protease inhibitors to all buffers and keep samples on ice. | |
| Protein overloading. | Reduce the amount of protein loaded per lane. |
References
- 1. The roles of EZH2 in cancer and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EZH2 - Wikipedia [en.wikipedia.org]
- 3. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are EZH2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. volition.com [volition.com]
- 7. SAH derived potent and selective EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. S-Adenosyl-l-methionine-competitive inhibitors of the histone methyltransferase EZH2 induce autophagy and enhance drug sensitivity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for histone acid extraction for Western blot - DNA Methylation, Histone and Chromatin Study [protocol-online.org]
- 15. biochem.slu.edu [biochem.slu.edu]
- 16. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Histone western blot protocol | Abcam [abcam.com]
- 19. Tri-Methyl-Histone H3 (Lys27) (C36B11) Rabbit Monoclonal Antibody (#9733) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 20. Loading Control Antibody Panel (Actin, beta Tublin, Histone H3, GAPDH) (ARG30270) - arigo Biolaboratories [arigobio.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Histone H3 Loading Control Recombinant Monoclonal Antibody (6-A7-R) (MA5-56430) [thermofisher.com]
Assessing SAH-EZH2-Induced Cell Cycle Arrest: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27), leading to gene silencing.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][2] SAH-EZH2 is a stabilized alpha-helical peptide that acts as a potent inhibitor of EZH2 function. Unlike small molecule inhibitors that target the catalytic SET domain, this compound disrupts the crucial interaction between EZH2 and Embryonic Ectoderm Development (EED), another core component of the PRC2 complex.[2][3] This disruption leads to the destabilization of the PRC2 complex, a reduction in overall EZH2 protein levels, and subsequent inhibition of H3K27 trimethylation.[2][3] Consequently, this compound treatment can induce cell cycle arrest, providing a key mechanism for its anti-proliferative effects in cancer cells.[4]
These application notes provide a comprehensive guide to the methodologies used to assess cell cycle arrest induced by this compound. Detailed protocols for key assays, including flow cytometry for cell cycle analysis, Western blotting for cell cycle regulatory proteins, and senescence-associated β-galactosidase (SA-β-gal) staining, are provided to enable researchers to effectively evaluate the cellular response to this compound treatment.
This compound Mechanism of Action Leading to Cell Cycle Arrest
This compound induces cell cycle arrest primarily by derepressing cell cycle inhibitors. A key target is the CDKN2A locus, which encodes for the tumor suppressor p19ARF (in mice) or p14ARF (in humans).[2][4] By disrupting the EZH2-EED interaction and reducing PRC2-mediated gene silencing, this compound treatment leads to the upregulation of p19ARF/p14ARF, which in turn can activate the p53 pathway and lead to a G1 phase cell cycle blockade.[2][4]
Experimental Workflow for Assessing Cell Cycle Arrest
A systematic approach is crucial for accurately assessing the effects of this compound on the cell cycle. The following workflow outlines the key experimental stages.
Data Presentation
The following table summarizes quantitative data on the effects of this compound on the cell cycle distribution of MLL-AF9 leukemia cells.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (Mutant Peptide) | 42.0 ± 2.5 | 51.3 ± 2.8 | 6.7 ± 0.5 | [4] |
| This compound (10 µM) | 50.8 ± 1.8 | 46.0 ± 1.5 | 3.2 ± 0.3 | [4] |
Data are presented as mean ± s.e.m. for independent experiments performed in duplicate.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol details the analysis of DNA content to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL solution, DNase-free)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest:
-
Treat cells with this compound or a control peptide for the desired duration (e.g., 6 days).[4]
-
Harvest approximately 1 x 10^6 cells per sample by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of cold PBS.
-
While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at 4°C for fixation. Samples can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to pellet.
-
Carefully aspirate the ethanol and wash the cell pellet with 1 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 5 µL of RNase A solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission at approximately 617 nm.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol describes the detection of key proteins involved in the G1/S transition, such as p19ARF, p21, Cyclin D1, and CDK4.
Materials:
-
RIPA Lysis Buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific for p19ARF, p21, Cyclin D1, CDK4, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound or a control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This cytochemical assay identifies senescent cells based on the increased activity of β-galactosidase at a suboptimal pH of 6.0.[5]
Materials:
-
PBS
-
Fixation Solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-gal Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2 in sterile water)
-
Microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound or a control for the desired duration.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add enough Fixation Solution to cover the cells and incubate for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Staining:
-
Add freshly prepared SA-β-gal Staining Solution to each well, ensuring the cells are completely covered.
-
Incubate the plate at 37°C in a non-CO2 incubator for 12-24 hours. Protect the plate from light.
-
-
Imaging and Quantification:
-
Observe the cells under a bright-field microscope. Senescent cells will appear blue.
-
Capture images of multiple random fields for each condition.
-
Quantify the percentage of blue-stained (senescent) cells by counting the number of blue cells and the total number of cells in each field.
-
Conclusion
The methodologies outlined in these application notes provide a robust framework for investigating this compound-induced cell cycle arrest. By combining flow cytometry for quantitative analysis of cell cycle distribution, Western blotting to probe the underlying molecular mechanisms, and SA-β-gal staining to assess cellular senescence, researchers can gain a comprehensive understanding of the anti-proliferative effects of this novel EZH2 inhibitor. These detailed protocols are intended to facilitate reproducible and reliable data generation for professionals in cancer research and drug development.
References
- 1. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted disruption of the EZH2-EE ... | Article | H1 Connect [archive.connect.h1.co]
- 4. researchgate.net [researchgate.net]
- 5. telomer.com.tr [telomer.com.tr]
Application Note and Protocol: Quantifying Changes in Gene Expression After SAH-EZH2 Treatment Using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2][3] This modification leads to chromatin compaction and transcriptional repression of target genes.[2][4] Overexpression and gain-of-function mutations of EZH2 are implicated in various cancers, making it a prime target for therapeutic intervention.[1][5]
SAH-EZH2 is a stabilized alpha-helical peptide that acts as an inhibitor of the EZH2/EED interaction.[2] Unlike catalytic inhibitors that target the EZH2 active site, this compound disrupts the PRC2 complex, leading to a reduction in both H3K27me3 levels and overall EZH2 protein levels. This distinct mechanism provides a valuable tool for studying the consequences of PRC2 disruption and for developing novel anti-cancer therapies.
This application note provides a detailed protocol for quantifying the changes in gene expression in cancer cells following treatment with this compound using quantitative real-time PCR (qPCR). This powerful technique allows for the sensitive and specific measurement of transcript levels, providing crucial insights into the molecular response to this compound.
Principle of the Method
The experimental workflow involves treating a cancer cell line with this compound, followed by the isolation of total RNA. The extracted RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for qPCR. In qPCR, the amplification of specific target genes is monitored in real-time using fluorescent dyes or probes. By comparing the amplification of target genes in treated versus untreated cells, relative changes in gene expression can be quantified. The 2-ΔΔCt method is a widely used and reliable approach for this relative quantification.[4]
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Cancer Cell Line (e.g., SU-DHL-6) | ATCC | CRL-2959 |
| This compound | MedChemExpress | HY-P1435 |
| Cell Culture Medium (e.g., RPMI-1640) | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| TRIzol™ Reagent | Invitrogen | 15596026 |
| Chloroform | Sigma-Aldrich | C2432 |
| Isopropanol (B130326) | Sigma-Aldrich | I9516 |
| 75% Ethanol (B145695) (RNase-free) | --- | --- |
| RNase-free water | Invitrogen | AM9937 |
| High-Capacity cDNA Reverse Transcription Kit | Applied Biosystems | 4368814 |
| PowerUp™ SYBR™ Green Master Mix | Applied Biosystems | A25742 |
| qPCR primers (Target and Housekeeping) | Integrated DNA Technologies | Custom synthesis |
| 96-well qPCR plates | Bio-Rad | HSP9601 |
| Optical adhesive films | Bio-Rad | MSB1001 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Culture SU-DHL-6 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Seed cells in 6-well plates at a density of 2 x 10⁵ cells/mL.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Treat the cells with the prepared this compound concentrations or vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).
RNA Extraction
-
Cell Lysis: After treatment, centrifuge the cells, discard the supernatant, and wash the cell pellet with ice-cold PBS. Add 1 mL of TRIzol™ Reagent to the cell pellet and lyse the cells by repetitive pipetting.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate for 3 minutes at room temperature.
-
RNA Precipitation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. Transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.
-
RNA Pelletting: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Resuspension: Centrifuge at 7,500 x g for 5 minutes at 4°C. Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantification and Quality Check: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: Prepare the reverse transcription reaction mix according to the manufacturer's protocol (e.g., High-Capacity cDNA Reverse Transcription Kit). A typical reaction includes:
-
10X RT Buffer
-
10X RT Random Primers
-
25X dNTP Mix
-
MultiScribe™ Reverse Transcriptase
-
RNase Inhibitor
-
Total RNA (1-2 µg)
-
Nuclease-free H₂O to final volume
-
-
Incubation: Run the reaction in a thermal cycler with the following program:
-
25°C for 10 minutes
-
37°C for 120 minutes
-
85°C for 5 minutes
-
Hold at 4°C
-
-
Storage: The resulting cDNA can be stored at -20°C for future use.
Quantitative PCR (qPCR)
-
Primer Design and Validation: Design primers for your target genes and at least two reference (housekeeping) genes. It is crucial to validate primer efficiency. The amplification efficiency should be between 90% and 110%.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. A typical reaction includes:
-
PowerUp™ SYBR™ Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template (diluted)
-
Nuclease-free H₂O to final volume
-
-
qPCR Program: Run the qPCR in a real-time PCR instrument with a program similar to the following:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Analysis and Presentation
The relative quantification of gene expression can be calculated using the 2-ΔΔCt method.
-
Normalization to Housekeeping Gene (ΔCt): ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene)
-
Normalization to Control (ΔΔCt): ΔΔCt = ΔCt (Treated Sample) - ΔCt (Control Sample)
-
Fold Change Calculation: Fold Change = 2-ΔΔCt
Data Presentation
Summarize the quantitative data in a clear and structured table. Below is a hypothetical example of qPCR results following this compound treatment in SU-DHL-6 cells.
Table 1: Relative Gene Expression Changes in SU-DHL-6 Cells after 72h this compound Treatment
| Gene | Function | Fold Change (1 µM this compound) | Fold Change (5 µM this compound) | P-value |
| Upregulated Genes | ||||
| CDKN1A (p21) | Cell cycle inhibitor | 2.5 ± 0.3 | 4.8 ± 0.5 | <0.01 |
| TXNIP | Tumor suppressor | 3.1 ± 0.4 | 6.2 ± 0.7 | <0.01 |
| ADAM23 | Cell adhesion | 2.8 ± 0.3 | 5.5 ± 0.6 | <0.01 |
| Downregulated Genes | ||||
| MYC | Oncogene, transcription factor | 0.4 ± 0.05 | 0.2 ± 0.03 | <0.01 |
| CCND2 (Cyclin D2) | Cell cycle progression | 0.6 ± 0.07 | 0.3 ± 0.04 | <0.01 |
| EZH2 | PRC2 catalytic subunit | 0.7 ± 0.08 | 0.4 ± 0.05 | <0.01 |
| Housekeeping Genes | ||||
| GAPDH | Glycolysis | 1.0 (Normalized) | 1.0 (Normalized) | - |
| ACTB | Cytoskeleton | 1.0 (Normalized) | 1.0 (Normalized) | - |
Data are presented as mean fold change ± standard deviation from three independent experiments. P-values are calculated using a Student's t-test comparing treated to vehicle control.
Visualization of Pathways and Workflows
Signaling Pathway Affected by this compound
References
- 1. Epigenetic regulation of cancer progression by EZH2: from biological insights to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRC2 targeting is a therapeutic strategy for EZ score defined high-risk multiple myeloma patients and overcome resistance to IMiDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. EZH2 non-canonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Cellular Uptake of SAH-EZH2: An Immunofluorescence-Based Protocol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is implicated in various cellular processes, including cell differentiation and proliferation.[2][3] Its dysregulation is linked to the progression of numerous cancers, making it a significant therapeutic target.[1][2]
SAH-EZH2 is a stabilized alpha-helix of EZH2 peptide that acts as an inhibitor by disrupting the EZH2/EED complex, which is essential for its catalytic activity.[4][5] This mechanism is distinct from small molecule inhibitors that target the catalytic domain of EZH2.[4] Understanding the cellular uptake and subcellular localization of this compound is crucial for evaluating its therapeutic potential and optimizing drug delivery.
This document provides a detailed immunofluorescence (IF) protocol to visualize the cellular uptake of this compound. This method allows for the qualitative and semi-quantitative assessment of the compound's ability to penetrate the cell membrane and accumulate within the cell.
Principle of the Assay
This protocol utilizes immunocytochemistry (ICC) to detect intracellular this compound. Cells are first treated with this compound, then fixed to preserve cellular structure and permeabilized to allow antibodies to access intracellular antigens. A primary antibody specific to this compound is used to bind to the target molecule. Subsequently, a fluorescently labeled secondary antibody that recognizes the primary antibody is applied. The resulting fluorescence can be visualized using a fluorescence microscope, with the intensity of the signal correlating to the amount of intracellular this compound. Nuclear counterstaining is used to help identify cellular compartments.
Data Presentation
The following table summarizes hypothetical quantitative data for the cellular uptake of this compound in a cancer cell line, which can be obtained through image analysis of immunofluorescence data.
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 | 5.2 | 1.8 |
| This compound | 1 | 25.8 | 5.3 |
| This compound | 5 | 78.4 | 12.1 |
| This compound | 10 | 152.6 | 25.7 |
Experimental Protocols
Materials and Reagents
-
Cell Line: A relevant cancer cell line known to be sensitive to EZH2 inhibition (e.g., MLL-AF9 leukemia cells).[4]
-
This compound Peptide: Synthesized and purified this compound.
-
Primary Antibody: A validated primary antibody that specifically recognizes this compound.
-
Secondary Antibody: Fluorophore-conjugated secondary antibody appropriate for the host species of the primary antibody.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.[6]
-
Permeabilization Buffer: 0.1% Triton X-100 or 0.1% Saponin in PBS.[6][9]
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.[10]
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.[7]
-
Culture Vessels: 96-well plates or chamber slides suitable for imaging.[8]
Experimental Workflow
Caption: Experimental workflow for visualizing this compound cellular uptake.
Step-by-Step Protocol
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Include a vehicle-only control (e.g., DMSO or the solvent used for this compound).
-
Remove the culture medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 8 hours).[4]
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-SAH-EZH2 antibody in the blocking buffer to its optimal working concentration.
-
Remove the blocking buffer and add the diluted primary antibody solution to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[7]
-
-
Secondary Antibody Incubation:
-
Remove the primary antibody solution and wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.[8]
-
-
Counterstaining and Mounting:
-
Remove the secondary antibody solution and wash the cells three times with PBS.
-
Incubate the cells with a DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells a final time with PBS.
-
Add a drop of antifade mounting medium to each well and cover with a coverslip.[7]
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.
-
Capture images from multiple fields for each treatment condition.
-
Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on the PRC2 complex.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Ineffective permeabilization | Optimize permeabilization time or try a different detergent (e.g., Saponin).[9] |
| Low primary antibody concentration | Increase the concentration of the primary antibody or incubate overnight at 4°C.[7] | |
| Insufficient this compound uptake | Increase the concentration of this compound or the incubation time. | |
| High Background Staining | Incomplete blocking | Increase blocking time to 1-2 hours or increase the BSA concentration. |
| Non-specific secondary antibody binding | Run a secondary antibody-only control. Ensure the secondary antibody is appropriate for the primary. | |
| Cell Detachment | Harsh washing steps | Be gentle during washing steps. Use a buffer with Ca2+/Mg2+ for adherent cells.[7] |
| Over-fixation | Reduce fixation time. |
This comprehensive protocol provides a robust framework for visualizing the cellular uptake of this compound. Optimization of specific steps, such as antibody concentrations and incubation times, may be necessary for different cell lines and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. biotium.com [biotium.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Co-Immunoprecipitation Assay for Demonstrating SAH-EZH2 Mediated Disruption of the EZH2-EED Interaction
Introduction
The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator involved in cell lineage determination and homeostasis.[1][2] Its catalytic activity, primarily the trimethylation of Histone H3 at Lysine 27 (H3K27me3), is dependent on the core components EZH2 (Enhancer of zeste homolog 2), EED (Embryonic Ectoderm Development), and SUZ12 (Suppressor of zeste 12 homolog).[1][3] The interaction between EZH2 and EED is essential for the enzymatic activity of the PRC2 complex.[4][5] Dysregulation of EZH2 has been implicated in various cancers, making it a significant therapeutic target.[3][6]
Stabilized Alpha-Helix of EZH2 (SAH-EZH2) peptides are a class of investigational molecules designed to mimic the EED-binding domain of EZH2.[7] These peptides competitively bind to EED, thereby disrupting the EZH2-EED interaction.[1][7] This disruption inhibits PRC2's methyltransferase activity and can lead to a reduction in EZH2 protein levels, a mechanism distinct from small molecule inhibitors that target the EZH2 catalytic domain.[1][3] This application note provides a detailed protocol for a co-immunoprecipitation (Co-IP) assay to demonstrate and quantify the disruption of the EZH2-EED interaction by this compound.
Principle of the Assay
Co-immunoprecipitation is a powerful technique to study protein-protein interactions in their native cellular context. In this application, an antibody targeting EZH2 is used to pull down EZH2 and any interacting proteins from a cell lysate. If EED is interacting with EZH2, it will be co-precipitated. The presence and quantity of EED in the immunoprecipitated complex are then detected by Western blotting. By treating cells with this compound prior to lysis, a dose-dependent decrease in the amount of co-precipitated EED is expected, providing direct evidence of the disruption of the EZH2-EED interaction.
Experimental Protocols
Materials and Reagents
-
Cell Lines: MLL-AF9 leukemia cells or other PRC2-dependent cell lines (e.g., certain B-cell lymphomas).
-
This compound Peptides: Synthesized and purified this compound peptides and a negative control peptide (e.g., a scrambled sequence).
-
Antibodies:
-
Anti-EZH2 antibody for immunoprecipitation (e.g., from Cell Signaling Technology).
-
Anti-EED antibody for Western blotting (e.g., from Millipore).
-
Anti-FLAG or Anti-HA antibodies if using tagged proteins.
-
Normal Rabbit or Mouse IgG (as a negative control for IP).
-
-
Buffers and Reagents:
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
IP wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20).
-
Protein A/G agarose (B213101) or magnetic beads.
-
SDS-PAGE gels and buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary and secondary antibodies for Western blotting.
-
Chemiluminescent substrate.
-
Experimental Workflow
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed MLL-AF9 cells at a density of 2 x 10^5 cells/mL in appropriate culture media.
-
Treat the cells with increasing concentrations of this compound peptide (e.g., 1, 3, 10 µM) and a control peptide for 8-12 hours.[1] Include a vehicle-only (e.g., DMSO) control.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold lysis buffer per 10^7 cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (total cell lysate) to a new pre-chilled tube. Reserve a small aliquot for input analysis.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the pre-cleared lysate to a new tube.
-
Add 2-5 µg of anti-EZH2 antibody or normal IgG to the lysate and incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of a 50% slurry of Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash three times with 1 mL of ice-cold wash buffer.
-
-
Western Blotting:
-
After the final wash, aspirate the supernatant and add 30 µL of 2x SDS-PAGE loading buffer to the beads.
-
Boil the samples for 5-10 minutes to elute the proteins.
-
Load the eluted samples and the input lysate onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EED and EZH2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Presentation
Quantitative data from the disruption of the EZH2-EED interaction can be presented in a tabular format. Densitometry analysis of the Western blot bands for co-immunoprecipitated EED, normalized to the amount of immunoprecipitated EZH2, allows for a quantitative comparison.
Table 1: Densitometric Analysis of EZH2-EED Co-Immunoprecipitation
| Treatment | This compound Conc. (µM) | Immunoprecipitated EZH2 (Relative Units) | Co-IP'd EED (Relative Units) | Normalized EED/EZH2 Ratio | % Disruption |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 | 0% |
| This compound | 1 | 0.98 | 0.65 | 0.66 | 34% |
| This compound | 3 | 1.02 | 0.31 | 0.30 | 70% |
| This compound | 10 | 0.95 | 0.12 | 0.13 | 87% |
| Control Peptide | 10 | 1.01 | 0.97 | 0.96 | 4% |
Note: The values in this table are illustrative and should be replaced with experimental data.
Signaling Pathway
The interaction between EZH2 and EED is a critical node in the PRC2 signaling pathway, which ultimately leads to gene silencing through H3K27 trimethylation. This compound acts by intercepting this interaction.
The co-immunoprecipitation assay detailed in this application note provides a robust and specific method for demonstrating the intracellular disruption of the EZH2-EED protein-protein interaction by this compound peptides. This experimental approach is fundamental for the characterization of novel therapeutics targeting the PRC2 complex and for elucidating their mechanism of action in a cellular context. The successful execution of this protocol will yield clear, quantifiable data on the efficacy of this compound in disrupting a key interaction for PRC2 function, thereby validating its potential as a therapeutic agent.
References
- 1. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Wedelolactone disrupts the interaction of EZH2-EED complex and inhibits PRC2-dependent cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connect.h1.co [connect.h1.co]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Evaluating the Long-Term Effects of SAH-EZH2 using Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification associated with gene silencing.[2][3] Dysregulation and overexpression of EZH2 are implicated in the progression of numerous cancers, including breast, prostate, and bladder cancers, by promoting cell proliferation and survival through the repression of tumor suppressor genes.[2][4][5] This makes EZH2 a compelling therapeutic target in oncology.
SAH-EZH2 is a stabilized alpha-helical peptide designed to inhibit the EZH2/EED (embryonic ectoderm development) interaction.[6] Unlike catalytic inhibitors that target the EZH2 active site, this compound disrupts the PRC2 complex, leading to a reduction in H3K27 trimethylation and a decrease in EZH2 protein levels.[6] This application note provides a detailed protocol for utilizing the colony formation (or clonogenic) assay to assess the long-term cytostatic and cytotoxic effects of this compound on cancer cells.
Principle of the Colony Formation Assay
The colony formation assay is an in vitro method used to determine the ability of a single cell to undergo unlimited division and form a colony. This assay is a gold standard for measuring the long-term effectiveness of anti-cancer agents, as it assesses the reproductive integrity of cells after treatment. A colony is typically defined as a cluster of at least 50 cells, which is visible to the naked eye after staining.
Quantitative Data Summary
The following tables summarize the effects of EZH2 inhibition on colony formation in various cancer cell lines, providing a comparative overview of the potential efficacy of compounds like this compound.
Table 1: Effect of this compound on Colony Formation
| Cell Line | Cancer Type | Treatment | Concentration | Incubation Time | % Decrease in Colony Formation | Reference |
| MLL-AF9 | Leukemia | This compound | 10 µM (twice daily) | 14 days (pre-treatment) + 7 days (in methylcellulose) | 70% | [6] |
Table 2: Effects of Other EZH2 Inhibitors on Colony Formation (for comparison)
| Cell Line | Cancer Type | Treatment | % Decrease in Colony Formation | Reference |
| SW480 | Colorectal Cancer | shEZH2 | ~74% | [7] |
| SW620 | Colorectal Cancer | shEZH2 | ~84% | [7] |
| DU145 | Prostate Cancer | GSK126 (1 µM) + JQ1 (0.033 µM) | Significant suppression | [8] |
| PC3 | Prostate Cancer | GSK126 (1 µM) + JQ1 (0.033 µM) | Moderate suppression | [8] |
| HCT116, LoVo, DLD1, RKO | Colon Cancer | shEZH2 | Clear reduction | [9] |
| TCC cell lines | Bladder Cancer | shEZH2 | Significant decrease | [10] |
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., MLL-AF9, Karpas-422)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound peptide and a mutant control peptide (SAH-EZH2MUT)
-
Vehicle control (e.g., sterile water or DMSO)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Methylcellulose-based medium (for suspension cells, e.g., MethoCult™)
-
Fixation solution: 4% paraformaldehyde in PBS or methanol
-
Staining solution: 0.5% crystal violet in methanol
-
Incubator (37°C, 5% CO2)
-
Microscope
Protocol for Adherent Cells
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates containing 2 mL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure discrete colonies.
-
-
Treatment with this compound:
-
After 24 hours, to allow for cell attachment, replace the medium with fresh medium containing various concentrations of this compound.
-
Include a vehicle control and a negative control (mutant peptide).
-
-
Incubation:
-
Incubate the plates for 10-14 days at 37°C with 5% CO2.
-
Replenish the medium with the respective treatments every 3-4 days to maintain the compound's activity.
-
-
Fixation and Staining:
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 15 minutes at room temperature.
-
Remove the fixation solution and add 1 mL of 0.5% crystal violet staining solution to each well. Incubate for 20-30 minutes.
-
-
Colony Counting:
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Protocol for Suspension Cells (e.g., MLL-AF9 Leukemia Cells)
-
Cell Preparation and Treatment:
-
Culture MLL-AF9 cells in suspension.
-
Treat the cells with this compound (e.g., 10 µM, twice daily) for a specified pre-treatment period (e.g., 14 days).[6] Include vehicle and mutant peptide controls.
-
-
Plating in Semi-Solid Medium:
-
After pre-treatment, harvest and count the viable cells.
-
Resuspend the cells in complete medium and mix with methylcellulose-based medium according to the manufacturer's instructions.
-
Plate the cell/methylcellulose mixture into 6-well plates.
-
-
Incubation:
-
Incubate the plates for 7-14 days at 37°C with 5% CO2 to allow for colony formation.
-
-
Colony Counting:
-
Count the colonies directly under a microscope without staining.
-
Data Analysis
-
Plating Efficiency (PE):
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
-
Surviving Fraction (SF):
-
SF = (Number of colonies formed after treatment / Number of cells seeded) / PE
-
-
Graphical Representation: Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
Visualizations
EZH2 Signaling Pathway and Inhibition by this compound
Caption: EZH2 signaling pathway and mechanism of this compound inhibition.
Experimental Workflow for Colony Formation Assay
Caption: Workflow of the colony formation assay.
References
- 1. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer – ScienceOpen [scienceopen.com]
- 2. news-medical.net [news-medical.net]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. probiologists.com [probiologists.com]
- 6. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2 promotes colorectal cancer stem-like cell expansion by activating p21cip1-Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. EZH2 Depletion Blocks the Proliferation of Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing SAH-EZH2 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in cancer development and progression through its function as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is frequently overexpressed in a variety of cancers and contributes to the silencing of tumor suppressor genes, promoting cell proliferation, and inducing resistance to chemotherapy.[1][2][3][4]
SAH-EZH2 is a stabilized alpha-helical peptide that acts as a potent and specific inhibitor of the EZH2-EED interaction.[1] This interaction is crucial for the stability and catalytic activity of the PRC2 complex. By disrupting the EZH2-EED interface, this compound offers a distinct mechanism of action compared to traditional small molecule inhibitors that target the catalytic SET domain of EZH2. This unique mechanism not only inhibits the methyltransferase activity of EZH2 but also leads to the degradation of the EZH2 protein.[1][5]
The development of resistance to conventional chemotherapy is a major obstacle in cancer treatment.[2][6] Preclinical studies have shown that inhibiting EZH2 can sensitize cancer cells to various chemotherapy agents, suggesting a synergistic relationship.[1][2][7] This document provides detailed application notes and protocols for utilizing this compound and other EED-EZH2 interaction inhibitors in combination with standard chemotherapy agents, based on available preclinical data.
Mechanism of Action: Synergistic Effects of EZH2-EED Inhibition and Chemotherapy
Inhibitors targeting the EZH2-EED interaction, such as this compound and the small molecule LG1980, can overcome chemoresistance through a multi-pronged approach. In chemoresistant prostate cancer, for instance, a noncanonical EZH2 signaling pathway involving STAT3, SKP2, ABCB1, and survivin is activated.[1][6][8] The EED inhibitor LG1980 has been shown to disrupt the EED-EZH2 interaction, leading to the degradation of EZH2 and the subsequent suppression of this pro-survival signaling cascade.[1][6][8] This, in turn, increases the intracellular concentration of chemotherapeutic drugs like docetaxel (B913) by downregulating the drug efflux pump ABCB1.[8]
Furthermore, the combination of an EZH2-EED interaction inhibitor (this compound) with a catalytic EZH2 inhibitor (GSK126) has demonstrated synergistic effects in lymphoma and leukemia cell lines.[5][9][10] This suggests that targeting both the assembly and the catalytic activity of the PRC2 complex can be a more effective therapeutic strategy.
Below is a diagram illustrating the proposed mechanism of how an EED inhibitor overcomes chemoresistance and synergizes with chemotherapy.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the combination of EZH2-EED interaction inhibitors with other agents.
Table 1: Synergistic Effects of this compound with a Catalytic EZH2 Inhibitor (GSK126) in vitro
| Cell Line | Cancer Type | Combination Agent | Method of Synergy Analysis | Combination Index (CI) | Interpretation | Reference |
| MLL-AF9 | Acute Myeloid Leukemia | GSK126 | CalcuSyn Analysis | 0.11 | Strong Synergy | [9][10] |
| Karpas422 | Diffuse Large B-cell Lymphoma | GSK126 | CalcuSyn Analysis | 0.74 | Synergy | [9][10] |
| CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Table 2: In Vivo Efficacy of an EED Inhibitor (LG1980) in Combination with Docetaxel in a Chemoresistant Prostate Cancer Xenograft Model
| Treatment Group | Tumor Growth Inhibition vs. Control | Synergistic Effect on Tumor Growth | Reference |
| LG1980 | Significant suppression | N/A | [1][6] |
| Docetaxel | Moderate suppression | N/A | [1][6] |
| LG1980 + Docetaxel | Strong suppression | Synergistically enhanced efficacy | [1][6] |
| Specific percentages of tumor growth inhibition were not provided in the abstract; however, the synergistic enhancement of efficacy was explicitly stated.[1][6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound or other EED inhibitors with chemotherapy agents.
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of individual agents and for assessing the synergistic effects of the combination using the Combination Index (CI) method.[10][11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or other EED inhibitor
-
Chemotherapy agent (e.g., doxorubicin, cisplatin, paclitaxel)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
-
Drug synergy analysis software (e.g., CompuSyn, CalcuSyn)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Single-Agent IC50 Determination:
-
Prepare serial dilutions of this compound and the chemotherapy agent separately.
-
Treat the cells with a range of concentrations for each drug and incubate for 72 hours.
-
Measure cell viability using a suitable reagent and a plate reader.
-
Calculate the IC50 value for each drug using a dose-response curve.
-
-
Combination Treatment (Checkerboard Assay):
-
Prepare a matrix of drug concentrations with serial dilutions of this compound along the rows and the chemotherapy agent along the columns.
-
Treat the cells with the drug combinations and incubate for 72 hours.
-
Measure cell viability.
-
-
Synergy Analysis:
-
Input the cell viability data for single agents and combinations into a synergy analysis software.
-
The software will calculate the Combination Index (CI) based on the Chou-Talalay method.[10]
-
Protocol 2: Western Blot Analysis of Protein Expression
This protocol is for assessing the effect of the combination treatment on the expression of key proteins in the EZH2 signaling pathway.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-EZH2, anti-H3K27me3, anti-p-STAT3, anti-ABCB1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibodies for 1 hour.
-
-
Detection: Detect protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: In Vivo Xenograft Model for Combination Therapy
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of the combination therapy.[6][12]
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells
-
Matrigel (optional)
-
This compound or other EED inhibitor formulation
-
Chemotherapy agent formulation
-
Calipers for tumor measurement
Procedure:
-
Xenograft Implantation: Subcutaneously inject cancer cells (typically 1-10 million cells in PBS or a Matrigel mix) into the flank of the mice.
-
Tumor Growth and Randomization:
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (Vehicle control, this compound alone, chemotherapy alone, combination).
-
-
Treatment Administration:
-
Administer the drugs according to the predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (based on tumor size or signs of toxicity), euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, western blot).
-
Visualizations
Experimental Workflow for In Vitro and In Vivo Combination Studies
References
- 1. Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of polycomb repressive complex 2 by targeting EED protects against cisplatin‐induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EZH2 Inhibition and Cisplatin as a Combination Anticancer Therapy: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer [thno.org]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of polycomb repressive complex 2 by targeting EED protects against cisplatin-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. crownbio.com [crownbio.com]
Application Notes and Protocols for the Experimental Use of SAH-EZH2 in Leukemia and Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various hematological malignancies, including leukemia and lymphoma, making it a compelling therapeutic target.[2] SAH-EZH2 is a stabilized alpha-helical peptide designed to inhibit the EZH2-EED (embryonic ectoderm development) interaction, which is crucial for the stability and catalytic activity of the PRC2 complex.[1][3] Unlike small molecule inhibitors that target the catalytic SET domain of EZH2, this compound offers a distinct mechanism of action by disrupting the PRC2 complex, leading to a reduction in both H3K27me3 levels and EZH2 protein itself.[1][4] These application notes provide a comprehensive overview of the experimental use of this compound in leukemia and lymphoma models, including its effects on cell viability, histone methylation, and cell cycle progression, along with detailed protocols for key in vitro experiments.
Data Presentation
In Vitro Efficacy of this compound in Leukemia and Lymphoma Cell Lines
| Cell Line | Cancer Type | EZH2 Status | Treatment Concentration (µM) | Treatment Duration | Observed Effects | Reference |
| MLL-AF9 | Acute Myeloid Leukemia | Wild-type | 10 | 8 days | Inhibition of proliferation, cell cycle arrest at G0/G1 phase, induction of monocyte/macrophage differentiation. | [4][5] |
| Karpas422 | B-cell Lymphoma | Y641N mutant | Dose-responsive (up to 10) | 12 days | Impaired cell viability. | [6] |
| OCI-LY19 | B-cell Lymphoma | Wild-type | Up to 10 | 12 days | No significant effect on cell viability. | [6] |
Effects of this compound on Histone Methylation and Protein Levels
| Cell Line | Treatment Concentration (µM) | Treatment Duration | Effect on H3K27me3 | Effect on EZH2 Protein | Reference |
| MLL-AF9 | 10 | 7 days | Complete reduction. | Dose-responsive decrease. | [4] |
| Karpas422 | Dose-responsive (1-10) | Not specified | Dose-responsive reduction. | Not specified | [6] |
Experimental Protocols
Cell Viability Assay
Objective: To determine the dose-dependent effect of this compound on the proliferation and viability of leukemia and lymphoma cell lines.
Materials:
-
Leukemia or lymphoma cell lines (e.g., MLL-AF9, Karpas422, OCI-LY19)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound peptide
-
Vehicle control (e.g., sterile water or PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader with luminescence detection capabilities
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to acclimate.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Also, prepare a vehicle control.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for the desired treatment duration (e.g., 7 to 12 days). For longer incubation periods, replenish the medium with fresh this compound every 3-4 days.
-
At the end of the treatment period, equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Western Blot for EZH2 and H3K27me3
Objective: To assess the effect of this compound on the protein levels of EZH2 and the global levels of H3K27me3.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-H3K27me3, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EZH2, H3K27me3, and total Histone H3 (as a loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the EZH2 and H3K27me3 signals to the total Histone H3 signal.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the genome-wide changes in H3K27me3 occupancy at specific gene promoters following this compound treatment.
Materials:
-
Treated and untreated cells
-
Formaldehyde (B43269) (37%)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment
-
ChIP dilution buffer
-
Anti-H3K27me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR machine and reagents or library preparation kit for sequencing
Protocol:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in cell lysis buffer and then nuclear lysis buffer.
-
Shear the chromatin by sonication to obtain DNA fragments of 200-500 bp.
-
Clarify the lysate by centrifugation and collect the supernatant containing the sheared chromatin.
-
Dilute the chromatin in ChIP dilution buffer and pre-clear with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an anti-H3K27me3 antibody or an IgG control overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
Treat with RNase A and purify the DNA using a DNA purification kit.
-
Analyze the enrichment of specific DNA sequences by qPCR or prepare a library for ChIP-sequencing.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Simplified overview of EZH2 signaling pathways.
Caption: General experimental workflow for in vitro evaluation of this compound.
In Vivo Experimental Design (General Protocol)
Note: Specific quantitative in vivo efficacy data for this compound in leukemia and lymphoma models is limited in the public domain. The following is a general protocol for a cell line-derived xenograft (CDX) model, which would require optimization for this compound dosage and administration schedule.
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of leukemia or lymphoma.
Materials:
-
Immunocompromised mice (e.g., NSG or NOD/SCID)
-
Leukemia or lymphoma cell line (e.g., Karpas422)
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
-
Animal monitoring equipment
Protocol:
-
Subcutaneously inject 5-10 million leukemia or lymphoma cells, optionally mixed with Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The vehicle control group should receive the vehicle alone.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (due to tumor size limits or a predefined endpoint), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for H3K27me3).
-
Analyze the data to determine the effect of this compound on tumor growth inhibition and overall survival.
Conclusion
This compound represents a novel approach to targeting the oncogenic activity of EZH2 in hematological malignancies. Its distinct mechanism of disrupting the PRC2 complex offers a potential advantage over catalytic inhibitors. The provided protocols and data serve as a guide for researchers to design and execute experiments to further elucidate the therapeutic potential of this compound in leukemia and lymphoma models. Further investigation, particularly in in vivo settings, is warranted to fully establish its preclinical efficacy.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative proteomic analysis of EZH2 inhibition in acute myeloid leukemia reveals the targets and pathways that precede the induction of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The epigenetic role of EZH2 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted disruption of the EZH2-EED complex inhibits EZH2-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
Application Notes and Protocols for SAH-EZH2 Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of Stabilized Alpha-Helix of EZH2 (SAH-EZH2) peptides. These peptides are potent inhibitors of the EZH2-EED interaction, a critical node in the PRC2 complex implicated in various cancers. The methodologies outlined below are based on established solid-phase peptide synthesis (SPPS) and purification techniques, tailored for the specific requirements of hydrocarbon-stapled peptides.
Introduction to this compound Peptides
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] PRC2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[3] Dysregulation of EZH2 activity is linked to the development and progression of numerous cancers, making it a prime target for therapeutic intervention.
This compound peptides are a class of investigational inhibitors that function by disrupting the crucial interaction between EZH2 and another core component of PRC2, Embryonic Ectoderm Development (EED).[4][5] This mechanism is distinct from small molecule inhibitors that target the catalytic site of EZH2.[4] To achieve this, this compound peptides are designed to mimic the alpha-helical domain of EZH2 that binds to EED. Their structure is stabilized in this bioactive conformation by a technique called "hydrocarbon stapling," which introduces a covalent brace between two amino acid side chains.[6][7]
This compound Peptide Synthesis
The synthesis of this compound peptides is a multi-step process involving Fmoc-based solid-phase peptide synthesis (SPPS), on-resin ring-closing metathesis (RCM) for hydrocarbon stapling, and subsequent cleavage and deprotection.
Quantitative Data Summary
The following table summarizes typical yields and purity levels that can be expected during the synthesis and purification of this compound peptides. These values can vary depending on the specific peptide sequence, length, and the efficiency of the stapling reaction.
| Parameter | Typical Value/Range | Notes |
| Synthesis Scale | 0.05 - 0.1 mmol | A common starting scale for laboratory synthesis. |
| Crude Peptide Purity | 30 - 70% | Purity of the peptide after cleavage from the resin, before purification. The major impurities are often deletion sequences or unstapled peptide.[8][9] |
| Overall Yield (after purification) | 10 - 20% | The final yield of purified peptide relative to the initial resin loading.[4][10] |
| Final Peptide Purity | >95% | Purity achieved after RP-HPLC purification, suitable for most research applications.[4][11] |
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
This protocol outlines the manual synthesis of a representative this compound peptide using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-(S)-2-(4'-pentenyl)alanine (for stapling)[12]
-
Coupling reagents (e.g., HATU, HCTU)[8]
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), 1,2-dichloroethane (B1671644) (DCE)
-
Grubbs' first-generation catalyst[10]
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)[7]
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with a coupling reagent like HATU (3.98 equivalents) and DIEA (8 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.
-
-
Washing: After each deprotection and coupling step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Peptide Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence. Incorporate Fmoc-(S)-2-(4'-pentenyl)alanine at the desired positions for stapling (e.g., at positions i and i+4).
-
N-terminal Acetylation: After the final amino acid has been coupled and deprotected, acetylate the N-terminus by treating the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.
-
On-Resin Ring-Closing Metathesis (RCM):
-
Wash the resin with DCM and then with 1,2-dichloroethane (DCE).
-
Prepare a 10 mM solution of Grubbs' first-generation catalyst in degassed DCE.[13]
-
Add the catalyst solution to the resin and shake at room temperature for 2 hours. The solution will typically turn from purple to brown.[7][13]
-
Filter the catalyst solution and wash the resin with DCE.
-
Repeat the RCM reaction with a fresh portion of the catalyst solution for another 2 hours to ensure complete cyclization.[13]
-
-
Final Washing: Wash the resin thoroughly with DCE, DCM, and finally methanol, then dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
This compound Peptide Purification
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides to a high degree of homogeneity.[14][15]
Experimental Protocol: RP-HPLC Purification
Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 HPLC column (preparative scale)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Crude this compound peptide
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent mixture compatible with the mobile phase (e.g., a small amount of Mobile Phase B or DMSO, then diluted with Mobile Phase A). Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved on the UV detector (monitoring at 214 nm and 280 nm).
-
Gradient Elution:
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient should be determined empirically for each peptide.
-
Collect fractions based on the UV chromatogram peaks.
-
-
Fraction Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Peptide Characterization
Mass spectrometry is a critical tool for confirming the identity and purity of the synthesized this compound peptide.[16][17]
Experimental Protocol: Mass Spectrometry Analysis
Instrumentation:
-
MALDI-TOF or LC-ESI-MS system
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Data Acquisition:
-
Intact Mass Analysis: Acquire the mass spectrum of the intact peptide to confirm that the observed molecular weight matches the theoretical calculated mass.
-
Tandem Mass Spectrometry (MS/MS): For further confirmation, the peptide can be fragmented in the mass spectrometer, and the resulting fragment ions can be used to verify the amino acid sequence.
-
-
Data Analysis: Compare the experimental mass with the calculated mass of the stapled this compound peptide. The purity can also be assessed by the relative intensity of the main peak compared to any impurity peaks in the LC-MS chromatogram.
Signaling Pathways and Experimental Workflows
EZH2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of the PRC2 complex in gene silencing and the mechanism of action of this compound peptides.
Caption: EZH2 signaling pathway and mechanism of this compound inhibition.
Experimental Workflow Diagrams
The following diagrams provide a visual representation of the key experimental workflows described in this document.
This compound Peptide Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Ezh2 Inhibitor III, this compound - Calbiochem | 508320 [merckmillipore.com]
- 6. lifetein.com [lifetein.com]
- 7. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. The Importance of Networking: Plant Polycomb Repressive Complex 2 and Its Interactors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a short ACE2-derived stapled peptide targeting the SARS-CoV-2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Preparation of SAH-EZH2 Stock Solutions for Preclinical Research
Abstract
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of the EZH2 inhibitor, SAH-EZH2. This compound is a stabilized alpha-helical peptide that functions as an EZH2/EED interaction inhibitor, disrupting the Polycomb Repressive Complex 2 (PRC2) and leading to a reduction in H3K27 trimethylation.[1][2][3] These guidelines are intended for researchers, scientists, and drug development professionals to ensure consistent and effective use of this compound in various experimental settings. Adherence to these protocols will help maintain the integrity and activity of the compound, leading to reproducible experimental outcomes.
Introduction to this compound
The Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator involved in cell lineage determination and homeostasis.[4][5] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a significant target for therapeutic intervention.[4][5] this compound is a potent and selective inhibitor that disrupts the crucial interaction between EZH2 and Embryonic Ectoderm Development (EED), another core component of the PRC2 complex.[1][2] This mechanism of action is distinct from small molecule inhibitors that target the catalytic domain of EZH2.[4][6] By preventing the EZH2-EED interaction, this compound effectively inhibits PRC2's methyltransferase activity, reduces global H3K27 trimethylation, and can induce growth arrest and differentiation in cancer cells dependent on PRC2 activity.[1][4]
Physicochemical Properties and Solubility
Proper solubilization is critical for the efficacy of this compound in experimental assays. The choice of solvent and the final concentration can significantly impact its activity.
| Property | Data | Reference |
| Molecular Weight | 3432.05 g/mol (Note: batch-specific due to water content) | [3] |
| Appearance | White powder | [2] |
| Primary Solvents | Water, Dimethyl Sulfoxide (DMSO) | [2][3] |
| Solubility in Water | Up to 1 mg/mL | [3] |
| Recommended Solvent for High-Concentration Stock | DMSO | [7] |
Preparation of this compound Stock Solutions
To ensure the stability and activity of this compound, it is crucial to follow standardized procedures for preparing stock solutions. The following protocol outlines the recommended steps for reconstitution.
Materials
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Protocol for 10 mM Stock Solution in DMSO
-
Pre-warm DMSO: Allow the anhydrous DMSO to reach room temperature before opening to minimize moisture absorption.[8]
-
Weigh this compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Dissolve the Compound: Tightly cap the tube and vortex for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.[8][9] Visually inspect the solution to ensure no particulates are present.
Storage and Stability
Proper storage is essential to maintain the long-term efficacy of this compound stock solutions.
| Storage Condition | Duration | Recommendations | Reference |
| Powder (Unreconstituted) | Up to 2 years | Store at -80°C, sealed and protected from moisture. | [1] |
| DMSO Stock Solution | Up to 6 months | Aliquot into single-use tubes and store at -80°C. | [1] |
| Up to 3 months | Aliquot into single-use tubes and store at -20°C. | [2] | |
| Up to 1 month | Aliquot into single-use tubes and store at -20°C. | [1] |
Crucially, avoid repeated freeze-thaw cycles as this can lead to degradation of the peptide. [1][7]
Experimental Protocols: Cell-Based Assays
The following are generalized protocols for utilizing this compound in common cell-based assays. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
Cell Proliferation Assay
This assay determines the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[7]
-
Prepare Working Solutions: Thaw a single-use aliquot of the 10 mM this compound stock solution. Prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations (a typical range is 1-10 µM).[2][4]
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration. The final DMSO concentration should typically not exceed 0.5%.[9]
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound or the vehicle control.[7]
-
Incubation: Incubate the plates for the desired duration (e.g., 6 days for proliferation assays).[2][7]
-
Assess Viability: At the end of the incubation, assess cell viability using a suitable reagent (e.g., CellTiter-Glo®, MTT) according to the manufacturer's instructions.[7]
-
Data Analysis: Measure the signal (luminescence, absorbance) using a plate reader and calculate the half-maximal inhibitory concentration (IC50).[7]
Western Blot for H3K27me3 Levels
This protocol is used to assess the impact of this compound on the levels of histone H3 trimethylated at lysine (B10760008) 27.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control for an appropriate duration (e.g., 4-7 days).[10]
-
Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against H3K27me3 and a loading control (e.g., total Histone H3).[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[7]
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.[7]
Visualized Workflows and Pathways
This compound Preparation and Storage Workflow
Caption: Workflow for preparing and storing this compound stock solutions.
PRC2 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the EZH2-EED interaction within the PRC2 complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ezh2 Inhibitor III, this compound - Calbiochem | 508320 [merckmillipore.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Cell Permeability of SAH-EZH2 Peptide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to improve the cell permeability of the SAH-EZH2 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is its cell permeability a concern?
A1: this compound is a stabilized alpha-helical peptide designed to inhibit the interaction between EZH2 and EED, two core components of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] By disrupting this interaction, this compound can inhibit the catalytic activity of EZH2, which is often dysregulated in various cancers.[2][4] However, like many peptides, this compound has limited ability to cross the cell membrane to reach its intracellular target, which is a significant hurdle for its therapeutic application.[5][6][7]
Q2: What are the primary strategies for enhancing the cell permeability of this compound?
A2: The most common and effective strategies to improve the cellular uptake of stapled peptides like this compound include:
-
Conjugation to Cell-Penetrating Peptides (CPPs): Attaching this compound to a CPP, particularly a cyclic CPP, can dramatically enhance its ability to enter cells.[5][6][7]
-
Modification of Physicochemical Properties: Optimizing the charge and hydrophobicity of the peptide can improve its passive diffusion across the cell membrane.[8][9]
-
Lipid-Based Nanocarriers: Encapsulating the peptide in liposomes or other nanoparticles can facilitate its delivery into cells.
Q3: How does the choice of staple type and overall charge of the this compound peptide affect its cell permeability?
A3: The type of hydrocarbon staple and the net charge of the peptide are critical factors influencing cell permeability. Generally, a net positive charge is favorable for interacting with the negatively charged cell membrane. Studies have shown that the cell penetration ability of stapled peptides is strongly related to the staple type and the formal charge of the peptide.[8]
Troubleshooting Guides
Problem 1: Low intracellular concentration of fluorescently-labeled this compound.
| Possible Cause | Troubleshooting Steps |
| Insufficient Peptide Concentration | Gradually increase the concentration of the labeled this compound peptide in your experiment. |
| Short Incubation Time | Extend the incubation period to allow for more efficient internalization. Cellular uptake is a time-dependent process. |
| Ineffective Permeability Enhancement | If using a CPP, consider testing different CPPs or altering the conjugation site (N-terminus, C-terminus, or on the staple itself).[5][6][7] |
| Serum Interference | Perform the experiment in serum-free media, as serum proteins can sometimes interfere with peptide uptake. |
| Endosomal Entrapment | If using a CPP-conjugated peptide, the peptide may be trapped in endosomes. Perform co-localization studies with endosomal markers to verify. Consider incorporating endosomal escape moieties in your design. |
Problem 2: Loss of this compound activity after conjugation with a CPP.
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | The CPP may be sterically hindering the interaction of this compound with EED. Change the conjugation site of the CPP.[5][6][7] |
| Conformational Changes | The conjugation may have altered the alpha-helical structure of the this compound peptide. Perform circular dichroism (CD) spectroscopy to assess the peptide's secondary structure. |
| Linker Issues | If a linker was used to attach the CPP, it might be too short or too rigid. Experiment with different linker lengths and compositions to provide more flexibility. |
Problem 3: Solubility issues with the modified this compound peptide.
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity | Modifications to improve cell permeability can sometimes increase hydrophobicity, leading to aggregation. |
| Improper Dissolution | Ensure the peptide is fully dissolved. Start by dissolving in a small amount of an organic solvent like DMSO, followed by gradual addition of aqueous buffer while vortexing. |
| pH of the Solution | The net charge of the peptide is pH-dependent. Adjusting the pH of the buffer may improve solubility. |
Data Presentation
Table 1: Representative Data on the Enhancement of Stapled Peptide Cell Permeability by CPP Conjugation
| Peptide | Modification | Relative Cytosolic Entry Efficiency (%) | Fold Increase |
| Stapled Peptide A | None | 2.5 | - |
| Stapled Peptide A | N-terminal CPP9 Conjugation | 85.0 | 34 |
| Stapled Peptide B | None | 8.9 | - |
| Stapled Peptide B | C-terminal CPP9 Conjugation | 92.0 | 10.3 |
| Stapled Peptide C | None | 47.0 | - |
| Stapled Peptide C | Staple-linked CPP9 Conjugation | 517.0 | 11 |
Note: This table is a representation of data from similar stapled peptides and is intended for illustrative purposes. Actual results for this compound may vary.[5][7]
Experimental Protocols
Protocol 1: Conjugation of a Cyclic CPP to this compound via a Linker
This protocol describes a general method for conjugating a maleimide-functionalized cyclic CPP to a cysteine-containing this compound peptide.
-
Materials:
-
Cysteine-modified this compound peptide
-
Maleimide-functionalized cyclic CPP
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA
-
DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
-
Procedure:
-
Dissolve the cysteine-modified this compound peptide in the conjugation buffer.
-
Dissolve the maleimide-functionalized cyclic CPP in DMSO.
-
Add the CPP solution to the this compound solution in a 1.5:1 molar ratio.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle stirring, protected from light.
-
Monitor the reaction progress using analytical HPLC.
-
Once the reaction is complete, purify the conjugate using size-exclusion chromatography to remove unreacted peptide and CPP.
-
Lyophilize the purified conjugate and store at -20°C or -80°C.
-
Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.
-
Protocol 2: Assessment of Cellular Uptake by Fluorescence Microscopy
This protocol outlines a method to visualize the cellular uptake of a fluorescently labeled this compound peptide.
-
Materials:
-
Fluorescently labeled this compound peptide (e.g., FITC-SAH-EZH2)
-
Cell line of interest (e.g., a cancer cell line overexpressing EZH2)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Fluorescence microscope
-
-
Procedure:
-
Seed the cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled this compound peptide at the desired concentration in serum-free medium.
-
Incubate for the desired time period (e.g., 4 hours) at 37°C.
-
Wash the cells three times with cold PBS to remove any unbound peptide.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope with appropriate filters for the fluorophore and DAPI.
-
Mandatory Visualizations
References
- 1. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. All-hydrocarbon stapled peptides as Synthetic Cell-Accessible Mini-Proteins. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of EZH2 in cancer stem cells: from biological insight to a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: SAH-EZH2 Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and troubleshooting the stability of SAH-EZH2 in cell culture media.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Reduced or no biological activity of this compound | Degradation of the peptide: Although this compound is a stabilized alpha-helix (stapled) peptide designed for enhanced protease resistance, some degradation can still occur over long incubation times or in the presence of high protease concentrations.[1][2] | - Assess Stability: Perform a time-course experiment to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocol below).- Replenish this compound: Based on the stability assessment, consider replenishing the this compound in the culture medium at regular intervals for long-term experiments.[3]- Use Protease Inhibitors: If significant degradation is observed, consider adding a broad-spectrum protease inhibitor cocktail to the cell culture medium, ensuring it does not affect your experimental outcomes. |
| Improper storage or handling: Repeated freeze-thaw cycles or prolonged storage at improper temperatures can lead to peptide degradation or aggregation. | - Storage: Store this compound as recommended by the manufacturer, typically lyophilized at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to minimize freeze-thaw cycles.- Reconstitution: Use high-purity solvents like sterile water, PBS, or DMSO for reconstitution. Ensure complete dissolution. For hydrophobic peptides, dissolving in a small amount of DMSO followed by dilution in aqueous buffer may be necessary.[4] | |
| Suboptimal peptide concentration: The effective concentration of this compound may be lower than anticipated due to degradation or non-specific binding to plasticware. | - Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.[5] | |
| Inconsistent or variable experimental results | Variability in cell culture conditions: Differences in cell density, passage number, or serum concentration can affect the enzymatic activity in the culture medium, leading to variable peptide stability. | - Standardize Protocols: Maintain consistent cell seeding densities, passage numbers, and serum concentrations across all experiments.- Serum-Free vs. Serum-Containing Media: Be aware that the presence and concentration of serum can significantly impact peptide stability due to proteases. If possible, assess stability in both types of media. |
| Incomplete dissolution of this compound: If the peptide is not fully solubilized, the actual concentration in the medium will be lower and inconsistent. | - Ensure Complete Solubilization: Visually inspect the solution to ensure there are no particulates. Sonication may aid in dissolving more hydrophobic peptides.[4] | |
| Difficulty in quantifying this compound in media | Low peptide concentration: The concentration of this compound in the media may be below the detection limit of the analytical method. | - Concentrate the Sample: Use solid-phase extraction (SPE) to concentrate the peptide from the cell culture supernatant before analysis.- Use a Sensitive Analytical Method: Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive method for quantifying peptides in complex biological samples.[6] |
| Interference from media components: Proteins and other components in the cell culture media can interfere with the detection of the peptide. | - Protein Precipitation: Precipitate proteins from the media using organic solvents like acetonitrile (B52724) or ethanol (B145695) before analysis.[6]- Chromatographic Separation: Utilize a robust HPLC method with a suitable gradient to separate this compound from interfering components.[7] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered stable?
A1: this compound is a "stabilized alpha-helix of EZH2" peptide. It is a type of "stapled peptide" where a hydrocarbon staple is introduced to lock the peptide into its bioactive alpha-helical conformation.[8][9] This stapling enhances its structural stability, resistance to proteolytic degradation, and cell permeability compared to unmodified linear peptides.[1][2]
Q2: How long can I expect this compound to be stable in my cell culture medium?
A2: The stability of this compound can vary depending on the specific cell line, cell density, and culture medium composition (e.g., serum concentration). While stapling significantly increases protease resistance, it is recommended to experimentally determine the half-life in your specific system. A general starting point for a time-course experiment would be to sample at 0, 2, 4, 8, 24, and 48 hours.
Q3: Should I use serum-free or serum-containing medium for my experiments with this compound?
A3: The choice of medium depends on your experimental design and cell type. However, be aware that serum contains proteases that can degrade peptides. If your experiment allows, using serum-free or low-serum medium can enhance the stability of this compound. If serum is required, you may need to replenish the peptide more frequently. It is advisable to assess the stability of this compound in the specific medium you plan to use.
Q4: How can I confirm that this compound is entering the cells?
A4: this compound is designed to be cell-permeable.[8] To confirm cellular uptake, you can use a fluorescently labeled version of this compound and visualize its localization using fluorescence microscopy. Alternatively, you can lyse the cells after treatment and quantify the intracellular concentration of this compound using LC-MS.
Q5: Does this compound affect EZH2 protein stability?
A5: Yes, studies have shown that this compound can lead to a dose-responsive decrease in EZH2 protein levels.[5] This is a distinct mechanism compared to small molecule inhibitors that only target the catalytic activity of EZH2.[5][8]
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound peptide
-
Cell culture medium of interest (with or without serum)
-
Cells of interest (optional, to account for cell-secreted proteases)
-
96-well or 24-well culture plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ACN), HPLC grade
-
Ethanol (EtOH), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Sterile, nuclease-free water
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and determine its concentration accurately.
-
Prepare the cell culture medium to be tested. If including cells, seed them at your desired density and allow them to adhere overnight.
-
-
Incubation:
-
Spike the cell culture medium (with or without cells) with this compound to a final concentration of 10 µM.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the culture supernatant. The 0-hour time point serves as the 100% control.
-
Immediately process the samples or store them at -80°C until analysis.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the culture supernatant, add 200 µL of a cold ( -20°C) 1:1 (v/v) solution of acetonitrile and ethanol.[6]
-
Vortex briefly and incubate at -20°C for at least 2 hours (or overnight) to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the peptide, to a new tube.
-
-
RP-HPLC Analysis:
-
Analyze the supernatant using an RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes is a good starting point. The optimal gradient may need to be determined empirically.
-
Flow Rate: 1 mL/min
-
Detection: Monitor the absorbance at 214 nm or 280 nm.
-
Inject a known concentration of this compound as a standard to determine its retention time.
-
-
Data Analysis:
-
Quantify the peak area corresponding to the intact this compound at each time point.
-
Calculate the percentage of intact this compound remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of intact peptide versus time and calculate the half-life (t½).
-
Data Presentation
Factors Influencing Peptide Stability in Cell Culture
| Factor | Influence on Stability | Recommendations |
| Proteases | Present in serum and secreted by cells; can degrade peptides. | Use serum-free/low-serum media if possible. Determine stability in your specific cell line. Consider protease inhibitors. |
| Temperature | Higher temperatures can increase the rate of chemical and enzymatic degradation. | Maintain a constant 37°C during incubation. Store stock solutions at -80°C. |
| pH | Extreme pH values can lead to chemical degradation (e.g., deamidation, oxidation). | Use buffered cell culture media to maintain a stable physiological pH. |
| Adsorption | Peptides can adsorb to plastic surfaces, reducing the effective concentration. | Use low-protein-binding plasticware. Include a non-specific protein like BSA in the buffer for in vitro assays without cells. |
| Freeze-Thaw Cycles | Can lead to peptide aggregation and degradation. | Aliquot stock solutions after reconstitution to minimize freeze-thaw cycles. |
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: this compound's resistance to proteolytic degradation.
References
- 1. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeted disruption of the EZH2-EE ... | Article | H1 Connect [archive.connect.h1.co]
potential off-target effects of SAH-EZH2 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SAH-EZH2 in cellular assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a stabilized alpha-helical peptide that acts as an inhibitor of the EZH2/EED interaction.[1] Unlike small molecule inhibitors that target the catalytic SET domain of EZH2, this compound disrupts the Polycomb Repressive Complex 2 (PRC2) by binding to Embryonic Ectoderm Development (EED), a core component of the complex.[2][3] This disruption prevents the interaction of EED with both EZH2 and its homolog EZH1, leading to a selective reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) and a decrease in EZH2 protein levels.[2][4][5]
Q2: How selective is this compound?
This compound demonstrates high selectivity for the H3K27 methylation mark. Studies have shown that it does not affect other histone methylation marks such as H3K4, H3K9, and H3K36.[2][5] However, due to the high homology (86% amino acid identity) in the EED-binding domain between EZH2 and EZH1, this compound can also disrupt the EZH1-EED interaction.[6]
Q3: What are the key differences in the mechanism of this compound compared to small molecule EZH2 inhibitors like GSK126?
The primary difference lies in their targets and downstream effects. This compound targets the EED subunit of the PRC2 complex, leading to the disruption of the EZH2/EED interaction and a subsequent reduction in EZH2 protein levels.[2][5] In contrast, small molecule inhibitors like GSK126 are S-adenosyl-methionine (SAM)-competitive inhibitors that directly target the catalytic site of EZH2, inhibiting its methyltransferase activity without necessarily affecting EZH2 protein levels.[2][5] This distinction is important, as some cancer cells are dependent on non-enzymatic functions of EZH2, where this compound may show efficacy while catalytic inhibitors do not.[4]
Q4: Can this compound affect signaling pathways other than histone methylation?
While this compound is designed to be selective, the inhibition of PRC2 activity can have broad downstream effects on gene expression, potentially influencing various signaling pathways. EZH2 itself has been implicated in the regulation of pathways such as Wnt/β-catenin and PI3K/Akt.[7][8] Therefore, observed phenotypic changes following this compound treatment may be a result of the modulation of these pathways secondary to the de-repression of PRC2 target genes.
Troubleshooting Guide
Issue 1: No significant reduction in global H3K27me3 levels is observed after this compound treatment.
-
Possible Cause 1: Insufficient Treatment Duration. The half-life of the H3K27me3 mark is long, and a significant reduction may require an extended treatment course.[2][5]
-
Troubleshooting Step: Increase the duration of this compound treatment. A time-course experiment (e.g., 3, 5, and 7 days) is recommended to determine the optimal treatment time for your specific cell line.
-
-
Possible Cause 2: Ineffective Peptide Delivery. Cellular uptake of the peptide may be inefficient in the cell line being used.
-
Troubleshooting Step: Confirm cellular uptake of this compound. This can be done by using a fluorescently labeled version of the peptide and visualizing its intracellular localization via fluorescence microscopy.
-
-
Possible Cause 3: Peptide Degradation. The peptide may be unstable in the cell culture medium or degraded intracellularly.
-
Troubleshooting Step: Ensure proper storage and handling of the this compound peptide. Perform a dose-response experiment to determine if a higher concentration is needed to achieve the desired effect.
-
Issue 2: A reduction in H3K27me3 is observed, but there is no effect on cell viability or proliferation.
-
Possible Cause 1: Cell Line Insensitivity. The specific cancer cell line may not be dependent on the methyltransferase activity of PRC2 for its survival. Some cancer cells rely on non-canonical, non-enzymatic functions of EZH2.[4][9]
-
Troubleshooting Step: Investigate the role of EZH2 in your cell line. Consider if the dependency is on the catalytic activity or other functions of EZH2. In cases where non-catalytic functions are dominant, this compound may still be effective due to its ability to reduce EZH2 protein levels.[10]
-
-
Possible Cause 2: Activation of Compensatory Pathways. Cells may adapt to EZH2 inhibition by upregulating parallel survival pathways.[11]
-
Troubleshooting Step: Perform a pathway analysis (e.g., RNA-seq or proteomic profiling) to identify any upregulated survival pathways. Consider combination therapies with inhibitors targeting these compensatory pathways.
-
Issue 3: Unexpected changes in gene expression that are not known PRC2 targets.
-
Possible Cause 1: Indirect Effects. The observed changes may be secondary or tertiary effects resulting from the de-repression of a primary PRC2 target that is itself a transcriptional regulator.
-
Troubleshooting Step: Perform a time-course gene expression analysis to distinguish between early (direct) and late (indirect) transcriptional changes.
-
-
Possible Cause 2: Off-target effects on EZH1. As this compound can also inhibit the EZH1/EED interaction, some of the observed effects may be mediated by the inhibition of the PRC2-EZH1 complex.[6]
-
Troubleshooting Step: If possible, use siRNA or shRNA to specifically knock down EZH1 and EZH2 to delineate their respective contributions to the observed phenotype.
-
Quantitative Data
Table 1: Comparison of Selectivity and Mechanism of EZH2 Inhibitors
| Inhibitor | Target | Mechanism of Action | Selectivity Notes |
| This compound | EED | Disrupts EZH2/EED and EZH1/EED interaction; reduces EZH2 protein levels.[2][5][6] | Selective for H3K27 methylation; no effect on H3K4, H3K9, H3K36 methylation.[2] |
| GSK126 | EZH2 catalytic site | SAM-competitive inhibitor of EZH2 methyltransferase activity.[5][12] | >150-fold selective for EZH2 over EZH1; >1000-fold selective against 20 other methyltransferases.[13] |
| Tazemetostat (EPZ-6438) | EZH2 catalytic site | SAM-competitive inhibitor of EZH2 methyltransferase activity.[13] | 35-fold selective for EZH2 over EZH1; >4,500-fold selective against 14 other methyltransferases.[13] |
| UNC1999 | EZH2/EZH1 catalytic sites | Dual inhibitor of EZH2 and EZH1.[13] | Potently inhibits both EZH2 (IC50 = 2 nM) and EZH1 (IC50 = 45 nM).[13] |
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 Reduction
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Cell Treatment: Plate cells and treat with the desired concentrations of this compound or vehicle control for an appropriate duration (e.g., 7 days).
-
Histone Extraction: Harvest cells and wash with ice-cold PBS containing protease inhibitors. Lyse cells and extract histones using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an 18% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K27me3 overnight at 4°C. Use an antibody for total Histone H3 as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Protocol 2: Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for the duration of the assay.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control. For long-term assays, replenish the compound with fresh medium as needed.[14]
-
Incubation: Incubate the cells for the desired period (e.g., 7-12 days).[14]
-
Viability Measurement: Measure cell viability using a commercially available kit such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Verify EZH2/EED Disruption
-
Cell Lysis: Treat cells with this compound or a control peptide. Lyse the cells in a non-denaturing Co-IP buffer containing protease inhibitors.
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G beads. Incubate the pre-cleared lysates with an anti-EED antibody or an isotype control antibody overnight at 4°C.
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding.
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Elution and Western Blot: Elute the protein complexes from the beads and analyze the eluates by Western blotting using antibodies against EED and EZH2. A reduction in the amount of EZH2 co-immunoprecipitated with EED in this compound treated cells indicates disruption of the complex.
Visualizations
Caption: Potential signaling pathways affected by this compound.
Caption: Troubleshooting workflow for unexpected cell viability results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted disruption of the EZH2-EE ... | Article | H1 Connect [archive.connect.h1.co]
- 4. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. EZH2: Not EZHY (Easy) to Deal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting SAH-EZH2 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the stabilized alpha-helix of EZH2 (SAH-EZH2) peptide in their experiments. This compound is a potent inhibitor of the EZH2-EED interaction, crucial for the activity of the Polycomb Repressive Complex 2 (PRC2). Inconsistent results can arise from various factors, and this guide aims to address common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of H3K27 Trimethylation
Question: My Western blot results show inconsistent or no reduction in H3K27me3 levels after treating cells with this compound. What could be the cause?
Answer: Several factors can contribute to this issue. Here's a troubleshooting guide:
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Peptide Integrity and Handling: this compound is a stapled peptide, and its stability is critical for activity.[1][2]
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Storage: Ensure the peptide is stored at -20°C or lower as recommended.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4][5]
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Solubility: Dissolve the peptide in an appropriate solvent, such as sterile water or DMSO, as specified by the manufacturer.[6] Ensure complete dissolution before adding to your cell culture medium. Insoluble peptide will not be biologically active.[3][4]
-
-
Cellular Uptake: While this compound is designed for cell permeability, uptake efficiency can vary between cell lines.[1]
-
Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line.[4][5] Effective concentrations can range from 1 µM to 10 µM.[1]
-
Incubation Time: The effects of epigenetic modulators can be time-dependent.[4][5] A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal treatment duration.
-
-
Antibody Quality: The specificity and quality of your H3K27me3 antibody are crucial.
-
Histone Extraction: Inefficient histone extraction will lead to poor quality Western blots.
Issue 2: High Variability in Cell Viability/Proliferation Assays
Question: I'm observing high variability between replicate wells in my cell viability assays (e.g., MTT, CellTiter-Glo) with this compound treatment. How can I improve consistency?
Answer: High variability in cell-based assays can obscure the true effect of the inhibitor. Consider the following troubleshooting steps:
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Cell Seeding: Uneven cell distribution is a common source of variability.
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Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to altered cell growth and compound concentration.
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Treatment Duration: The anti-proliferative effects of this compound may take several days to become apparent.[1][5]
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Extend the treatment duration, refreshing the media with the inhibitor every 2-3 days to maintain its concentration.[5]
-
-
Compound Precipitation: Visual inspection of the wells for any precipitate after adding this compound is important.[4]
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If precipitation is observed, consider optimizing the final solvent concentration (e.g., DMSO should ideally be <0.5%).[4]
-
Issue 3: Lack of Antiproliferative Effect in a Cancer Cell Line Expected to be Sensitive
Question: I'm not seeing a significant decrease in cell viability in a cancer cell line that is reported to be dependent on EZH2. What could be the reason?
Answer: While many EZH2-dependent cancer cells are sensitive to PRC2 disruption, several factors can lead to a lack of response:
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Distinct Mechanism of Action: this compound acts by disrupting the EZH2-EED interaction, which differs from small molecule inhibitors that target the EZH2 catalytic site (e.g., GSK126).[1][7][8][9] This can lead to different cellular outcomes.
-
Cell Line-Specific Resistance:
-
Insufficient Treatment Duration: As an epigenetic modulator, the effects of this compound on cell proliferation can be delayed.[1][5] It is recommended to perform long-term proliferation assays (e.g., 6-9 days).[5]
-
Confirmation of Target Engagement: Before concluding a lack of phenotypic effect, it is crucial to confirm that this compound is engaging its target.
-
Assess the reduction in global H3K27me3 levels by Western blot as a primary indicator of PRC2 inhibition.[11]
-
Quantitative Data Summary
Table 1: Comparison of this compound and Catalytic EZH2 Inhibitor (GSK126)
| Feature | This compound | GSK126 (Catalytic Inhibitor) | Reference |
| Mechanism of Action | Disrupts EZH2-EED interaction | Inhibits EZH2 catalytic site | [1][7][8][9] |
| Effect on EZH2 Protein Levels | Dose-responsive decrease | No significant change | [1][8][9] |
| Effect on H3K27me3 | Reduction | Reduction | [1][7] |
| Synergism | Synergistic inhibition of cell viability when combined with GSK126 | Synergistic with this compound | [7][8][9] |
Experimental Protocols & Methodologies
Protocol 1: Western Blot for H3K27me3
-
Cell Treatment: Plate cells and treat with the desired concentrations of this compound for the determined optimal duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[5]
-
Histone Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclei.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4.[5]
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and air dry.
-
Resuspend the histone pellet in water.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.[5]
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[11]
-
-
Immunoblotting:
-
Block the membrane and incubate with a primary antibody specific for H3K27me3.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an ECL substrate.[12]
-
Normalize the H3K27me3 signal to a loading control, such as total Histone H3.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[4][13]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat cells with the desired concentrations, including a vehicle control.[13]
-
Incubation: Incubate the plates for a prolonged period (e.g., 6 days), as the anti-proliferative effects of EZH2 inhibitors can be delayed.[12][13]
-
ATP Measurement: Add a viability reagent like CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.[12][13]
-
Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[13]
Visualizations
Caption: this compound disrupts the PRC2 complex by inhibiting the EZH2-EED interaction.
Caption: Western blot workflow for assessing H3K27me3 levels after this compound treatment.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
optimizing SAH-EZH2 treatment duration for maximal effect
Welcome to the technical support center for SAH-EZH2, a stabilized alpha-helix of EZH2 peptide designed to inhibit the EZH2-EED interaction. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on optimizing treatment duration for maximal effect and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Q1: What is the mechanism of action for this compound, and how does it differ from small molecule EZH2 inhibitors?
A1: this compound is a stapled peptide that mimics the EED-binding domain of EZH2.[1] It functions by disrupting the critical interaction between EZH2 and EED, which is essential for the stability and catalytic activity of the Polycomb Repressive Complex 2 (PRC2).[2][3] This disruption leads to a selective decrease in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) and, notably, a reduction in EZH2 protein levels.[3][4] This contrasts with most small molecule EZH2 inhibitors (e.g., GSK126, Tazemetostat) that are S-adenosyl-methionine (SAM)-competitive inhibitors, targeting the catalytic SET domain of EZH2 to block its methyltransferase activity without necessarily affecting EZH2 protein levels.[3][5][6]
Q2: How do I determine the optimal concentration and treatment duration for this compound in my cell line?
A2: The optimal concentration and duration are highly cell-line dependent. We recommend performing a dose-response and time-course experiment.
-
Dose-Response: Treat your cells with a range of this compound concentrations (e.g., 1 µM to 10 µM) for a fixed, extended duration (e.g., 7 days) to determine the IC50 value for cell viability.[3]
-
Time-Course: Using an effective concentration determined from your dose-response experiments, treat the cells for various durations (e.g., 3, 6, 8, 14 days).[3][5][7] Assess key markers at each time point, such as H3K27me3 levels (by Western blot) and cell proliferation. Due to the long half-life of the H3K27me3 mark, extended treatment courses are often necessary to observe significant effects.[3]
Q3: I am not observing a significant decrease in cell viability after this compound treatment. What are the possible reasons?
A3: Several factors could contribute to a lack of effect on cell viability:
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Insufficient Treatment Duration: The anti-proliferative effects of disrupting the PRC2 complex can be slow to manifest.[5] As seen in studies with MLL-AF9 leukemia cells, significant growth inhibition by this compound may only be apparent after 8 days of treatment.[3]
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Cell Line Dependence: Not all cell lines are dependent on the EZH2-EED interaction for survival. MLL-rearranged leukemias and EZH2-mutant lymphomas have shown sensitivity.[3] Consider whether your cell model has a known dependency on PRC2 activity.
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Peptide Instability or Poor Uptake: While this compound is designed for improved stability and cell penetration, experimental conditions can affect its efficacy.[3] Ensure proper handling and storage of the peptide. If uptake is a concern, consider using a fluorescently labeled version of the peptide to confirm cellular localization.
-
Compensatory Mechanisms: Cancer cells can develop resistance to EZH2 inhibition through the activation of bypass signaling pathways.[8]
Q4: My Western blot does not show a significant reduction in global H3K27me3 levels. What should I check?
A4:
-
Treatment Duration: As mentioned, the reduction in H3K27me3 can be slow. MLL-AF9 cells were treated twice daily for 7 days to observe a substantial decrease in H3K27me3.[3]
-
Antibody Quality: Ensure you are using a well-validated, high-specificity antibody for H3K27me3.[9]
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Histone Extraction Protocol: Use a robust histone extraction protocol, such as acid extraction, to ensure high-quality samples.[9][10]
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Loading Control: Always normalize the H3K27me3 signal to a total histone H3 loading control.[7][10]
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This compound Activity: Confirm the activity of your this compound stock. If possible, include a positive control cell line known to be sensitive to EZH2 inhibition.
Q5: Can I combine this compound with other inhibitors?
A5: Yes, combining this compound with small molecule EZH2 inhibitors (like GSK126) has been shown to result in synergistic inhibition of cancer cell growth.[1] This is likely due to their distinct mechanisms of action (disruption of the EZH2-EED complex vs. catalytic site inhibition).[1][3]
Quantitative Data Summary
The following tables summarize data from studies on EZH2 inhibitors, providing a reference for expected outcomes.
Table 1: Effect of this compound on Cell Viability and H3K27me3 Levels
| Cell Line | Treatment | Concentration | Duration | Effect on H3K27me3 | Effect on Cell Viability | Reference |
| MLL-AF9 (murine leukemia) | This compound | 10 µM (twice daily) | 7 days | Dose-responsive decrease; none observed at 10 µM | Significant growth inhibition by day 8 | [3] |
| EZH2-mutant B-cell lymphomas | This compound | Dose-responsive | Not specified | Dose-responsive suppression | Dose-responsive suppression | [3] |
Table 2: General Treatment Durations for EZH2 Inhibitors in Cellular Assays
| Assay Type | Inhibitor Type | Typical Duration | Rationale | Reference(s) |
| Cell Viability / Proliferation | Small Molecule / Peptide | 6 - 14 days | Anti-proliferative effects are often delayed. | [5][7] |
| H3K27me3 Western Blot | Small Molecule / Peptide | 3 - 7 days | The H3K27me3 histone mark is stable and has a long half-life. | [3][11] |
| Gene Expression (qPCR/RNA-seq) | Small Molecule | 3 - 7 days | To allow for epigenetic changes to translate to transcriptional changes. | [11] |
Key Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the effect of this compound on cell proliferation and viability.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[5]
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle-only (e.g., DMSO) control.
-
Remove the overnight culture medium and add the media containing different concentrations of this compound.
-
Incubate the plate for an extended period, typically 6-14 days, as the anti-proliferative effects can be slow to manifest.[5] Refresh the medium with freshly prepared this compound every 3-4 days.[5]
-
At the end of the incubation, equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.[5]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.[5]
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[5]
-
2. Western Blot for H3K27me3
-
Objective: To measure the change in global H3K27me3 levels following this compound treatment.
-
Methodology:
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration (e.g., 7 days).[3]
-
Harvest cells and perform histone extraction. An acid extraction method is commonly used for isolating histones.[9][10]
-
Quantify protein concentration using a BCA or Bradford assay.[10]
-
Denature 15-20 µg of histone extract by boiling in Laemmli sample buffer.[9]
-
Separate proteins on a 15% SDS-PAGE gel and transfer them to a PVDF membrane.[9][11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.[10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control to normalize the data.[9][10]
-
3. Chromatin Immunoprecipitation (ChIP)-qPCR
-
Objective: To determine if this compound treatment reduces the occupancy of H3K27me3 at specific gene promoters.
-
Methodology:
-
Cell Treatment: Treat cells with an effective concentration of this compound and a vehicle control for the desired duration.
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[10]
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[10]
-
Immunoprecipitation: Pre-clear the chromatin and then incubate overnight at 4°C with an antibody against H3K27me3 or a negative control IgG.[10]
-
Immune Complex Capture: Use Protein A/G beads to pull down the antibody-protein-DNA complexes.[10]
-
Washes and Elution: Wash the beads to remove non-specific binding and then elute the chromatin.[12]
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C and purify the DNA.[10]
-
qPCR Analysis: Perform qPCR using primers specific for the promoter region of a known PRC2 target gene. Analyze the data using the percent input method or fold enrichment over IgG.[10]
-
Visualizations
Caption: Mechanism of this compound action on the PRC2 complex.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Control Experiments for Studying SAH-EZH2's Mechanism of Action
Welcome to the technical support center for researchers utilizing SAH-EZH2, a potent EZH2/EED interaction inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and interpreting your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a stabilized alpha-helical peptide that functions as an inhibitor of the EZH2-EED interaction.[1] By mimicking the EED-binding domain of EZH2, it competitively disrupts the formation of the functional Polycomb Repressive Complex 2 (PRC2).[2][3] This disruption leads to two primary effects: a selective decrease in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) and a reduction in the overall protein levels of EZH2.[4][5] This dual action distinguishes it from small molecule inhibitors that only target the catalytic SET domain of EZH2.[4]
Q2: What are the essential negative controls for my this compound experiments?
A critical negative control is a mutant version of the this compound peptide (SAH-EZH2MUT) that has reduced binding affinity for EED.[4][6] This control helps to ensure that the observed cellular effects are due to the specific disruption of the EZH2-EED interaction and not due to non-specific peptide effects. Additionally, a vehicle control (e.g., DMSO or the buffer used to dissolve the peptide) is essential to account for any effects of the solvent.
Q3: How does this compound's effect on cell viability and proliferation differ from catalytic EZH2 inhibitors like GSK126?
While both this compound and catalytic inhibitors like GSK126 can reduce H3K27me3 levels and inhibit the proliferation of EZH2-dependent cancer cells, their mechanisms and sometimes their efficacy can differ. This compound's ability to also induce the degradation of EZH2 protein can lead to more sustained inhibition of PRC2 function.[2][4] In some cell lines, this compound has shown stronger effects on cancer cell viability compared to catalytic inhibitors.[2] Combination treatment with this compound and a catalytic inhibitor has been shown to have synergistic effects in inhibiting cancer cell growth.[7][8]
Q4: I'm not observing a significant decrease in H3K27me3 levels after this compound treatment. What could be the issue?
There are several potential reasons for this:
-
Insufficient Treatment Time or Concentration: A time-course and dose-response experiment is crucial to determine the optimal conditions for your specific cell line. A reduction in H3K27me3 may take 72-96 hours to become apparent.
-
Inhibitor Instability: Ensure proper storage of the peptide at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
Western Blot Protocol: Optimize your Western blot protocol for histone modifications. This includes using appropriate buffers for histone extraction and a validated antibody specific for H3K27me3.
-
Cell Line Insensitivity: Not all cell lines are equally sensitive to EZH2 inhibition. Consider using a known sensitive cell line (e.g., MLL-AF9, Karpas-422) as a positive control.
Q5: My this compound treatment is not inducing apoptosis. Is this expected?
In some cell lines, such as MLL-AF9 leukemia cells, this compound has been shown to induce growth arrest and differentiation rather than apoptosis.[4][9] The primary effect observed is often a cell cycle arrest at the G0/G1 phase.[4][6] Therefore, the absence of widespread apoptosis is not necessarily an indication of experimental failure. It is recommended to perform cell cycle analysis in conjunction with apoptosis assays.
Quantitative Data Summary
Table 1: Comparative IC50 Values of EZH2 Inhibitors
| Inhibitor | Target | Cell Line | Assay Type | IC50 | Reference |
| This compound | EZH2/EED Interaction | MLL-AF9 | Cell Viability (7 days) | ~5 µM | [8] |
| This compound | EZH2/EED Interaction | Karpas-422 (EZH2Y641N) | Cell Viability (12 days) | ~5 µM | [8] |
| GSK126 | EZH2 Catalytic Site | MLL-AF9 | Cell Viability (7 days) | ~2.5 µM | [8] |
| GSK126 | EZH2 Catalytic Site | Karpas-422 (EZH2Y641N) | Cell Viability (12 days) | ~2.5 µM | [8] |
| GSK126 | EZH2 Catalytic Site | Pfeiffer (EZH2A677G) | H3K27me3 Inhibition | 2.5 nM | [10] |
| Tazemetostat | EZH2 Catalytic Site | Karpas-422 (EZH2Y641N) | Cell Proliferation | 11 nM | [10] |
Table 2: Effect of this compound on Cell Cycle Distribution in MLL-AF9 Cells
| Treatment (6 days) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control (SAH-EZH2MUT) | 42.0% | 51.3% | 6.7% | [4] |
| This compound (10 µM) | 50.8% | 46.0% | 3.2% | [4] |
Experimental Protocols
Western Blot for H3K27me3 and EZH2
This protocol is for assessing the levels of H3K27me3 and total EZH2 protein following treatment with this compound.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for histones, 8-10% for EZH2)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-Total Histone H3, anti-EZH2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Treat cells with this compound, SAH-EZH2MUT, or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the H3K27me3 signal to total Histone H3 and the EZH2 signal to a loading control like β-actin.
Co-Immunoprecipitation (Co-IP) for EZH2-EED Interaction
This protocol is to verify that this compound disrupts the interaction between EZH2 and EED.
Materials:
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)
-
Anti-EED antibody or anti-EZH2 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Primary antibodies for Western blot: anti-EZH2, anti-EED
Protocol:
-
Cell Lysate Preparation: Treat cells with this compound or control peptides. Lyse cells in Co-IP lysis buffer on ice.
-
Pre-clearing Lysates (Optional): Incubate cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-EED) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specific proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against EZH2 and EED. A decrease in the amount of co-immunoprecipitated EZH2 with an anti-EED antibody in this compound treated cells indicates disruption of the interaction.
Chromatin Immunoprecipitation (ChIP) for H3K27me3
This protocol is to assess the changes in H3K27me3 levels at specific gene promoters.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-H3K27me3 antibody and IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Primers for qPCR targeting specific gene promoters
Protocol:
-
Cross-linking: Treat cells with this compound or controls. Cross-link proteins to DNA with formaldehyde. Quench with glycine.
-
Cell Lysis and Sonication: Lyse cells and nuclei. Shear chromatin to fragments of 200-1000 bp using a sonicator.
-
Immunoprecipitation: Incubate sheared chromatin with anti-H3K27me3 antibody or IgG control overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes and reverse the cross-linking by heating with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers for target gene promoters known to be regulated by PRC2. A decrease in H3K27me3 enrichment at these promoters in this compound treated cells is expected.
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound and control peptides
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, SAH-EZH2MUT, and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 3-7 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
addressing solubility issues with the SAH-EZH2 peptide
Welcome to the technical support center for the SAH-EZH2 peptide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this stapled peptide, with a particular focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what is its mechanism of action?
A1: this compound is a stabilized alpha-helical peptide designed as an inhibitor of the EZH2-EED interaction.[1][2] EZH2 (Enhancer of zeste homolog 2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 at lysine (B10760008) 27 (H3K27), leading to gene silencing.[3] The interaction between EZH2 and another PRC2 subunit, EED (Embryonic Ectoderm Development), is essential for the catalytic activity of EZH2.[3][4] this compound mimics the EED-binding helix of EZH2, thereby competitively disrupting the EZH2-EED interaction. This disruption inhibits the methyltransferase activity of PRC2, leading to a decrease in H3K27 trimethylation (H3K27me3) and subsequent modulation of gene expression.[2][3][4]
Q2: What are the known solubility properties of the this compound peptide?
A2: The this compound peptide is a hydrocarbon-stapled peptide, a modification that increases its helicity and cell permeability but can also contribute to hydrophobicity and potential solubility challenges.[5] According to manufacturer specifications, this compound is soluble in water up to 1 mg/mL. For higher concentrations or if solubility issues are encountered in aqueous solutions, Dimethyl Sulfoxide (DMSO) is a recommended alternative solvent.[1][6][7]
Q3: How should I store the lyophilized powder and reconstituted solutions of this compound?
A3: Lyophilized this compound peptide should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][6] Stock solutions in DMSO are generally stable for up to 3 months at -20°C.[6]
Troubleshooting Guide: Addressing Solubility Issues
This guide provides a systematic approach to troubleshoot and resolve common solubility problems encountered with the this compound peptide.
Problem 1: The lyophilized this compound peptide does not dissolve in water at the desired concentration.
-
Possible Cause: The desired concentration exceeds the peptide's solubility limit in water. The hydrophobic nature of the stapled peptide can lead to poor aqueous solubility.
-
Solution Workflow:
Caption: Workflow for solubilizing this compound in aqueous solutions.
Problem 2: The this compound peptide precipitates out of solution when diluted into a physiological buffer (e.g., PBS) or cell culture medium.
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Possible Cause: The salt concentration or pH of the buffer is affecting the peptide's solubility. "Salting out" can occur with hydrophobic peptides.
-
Solution:
-
Lower the final concentration: The simplest approach is to decrease the final concentration of the peptide in your assay.
-
Optimize the dilution process: Instead of adding the buffer to the peptide stock, add the peptide stock dropwise to the gently vortexing buffer. This avoids localized high concentrations that can lead to precipitation.
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Adjust the pH: The net charge of a peptide can influence its solubility. While specific data for this compound is limited, you can empirically test adjusting the pH of your buffer slightly (e.g., pH 6.0-8.0) to see if it improves solubility.
-
Use a different buffer: If PBS is problematic, try a buffer with a lower ionic strength, such as Tris-HCl.
-
Problem 3: The peptide solution appears cloudy or forms a gel over time.
-
Possible Cause: The peptide is aggregating. This is a common issue with hydrophobic and alpha-helical peptides.
-
Solution:
-
Sonication: Brief sonication can often break up aggregates.
-
Fresh Preparations: Prepare solutions fresh before each experiment.
-
Storage Conditions: Ensure aliquots are frozen rapidly and stored at -80°C to minimize the chances of aggregation during freezing.
-
Quantitative Data Summary
| Solvent/Buffer System | Expected Solubility | Recommendations & Remarks |
| Water | Up to 1 mg/mL | May require sonication. Solubility can be sequence-dependent. |
| DMSO | High | Recommended for preparing high-concentration stock solutions.[6][7] |
| PBS (pH 7.4) | Variable | Risk of precipitation upon dilution from a DMSO stock. Keep final DMSO concentration low (<0.5%). |
| Cell Culture Media | Variable | Similar to PBS, dilution from a DMSO stock should be done carefully. Test in a small volume first. |
| 10% Acetic Acid | Potentially higher | Can be used for basic peptides, but the acidic pH may not be suitable for all experiments. |
| 10% Ammonium Bicarbonate | Potentially higher | Can be used for acidic peptides. |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO
-
Materials:
-
Lyophilized this compound peptide
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Calculate the volume of DMSO required to achieve a 1 mM concentration (Molecular Weight of this compound is approximately 3432.05 g/mol ). For 1 mg of peptide, this would be approximately 291 µL.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution thoroughly until the peptide is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer from a DMSO Stock
-
Materials:
-
1 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, Tris-HCl, or cell culture medium)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 1 mM this compound DMSO stock solution at room temperature.
-
In a separate tube, prepare the required volume of your aqueous buffer.
-
While gently vortexing the aqueous buffer, add the required volume of the this compound DMSO stock dropwise to achieve the desired final concentration.
-
Continue to vortex for a few seconds after the addition is complete.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately in your experiment.
-
Visualizations
Caption: EZH2 signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for the preparation of this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted disruption of the EZH2-EED complex inhibits EZH2-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer [dash.harvard.edu]
- 5. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. jpt.com [jpt.com]
interpreting unexpected phenotypic changes after SAH-EZH2 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypic changes after SAH-EZH2 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other EZH2 inhibitors?
This compound is a stabilized alpha-helical peptide that acts as an EZH2/EED interaction inhibitor.[1][2] Unlike catalytic inhibitors (e.g., GSK126, Tazemetostat) that target the SET domain of EZH2 to block its methyltransferase activity, this compound disrupts the formation of the Polycomb Repressive Complex 2 (PRC2) by preventing the interaction between EZH2 and EED.[3][4] This unique mechanism not only inhibits H3K27 trimethylation but also leads to a dose-responsive decrease in EZH2 protein levels, a feature not observed with most small molecule inhibitors.[3][5]
Q2: What are the expected cellular phenotypes after successful this compound treatment?
The expected phenotypes in EZH2-dependent cancer cells include:
-
Reduced global H3K27me3 levels. [3]
-
Growth arrest or decreased cell proliferation. [3]
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Induction of cellular differentiation. For example, in MLL-AF9 leukemia cells, treatment can induce monocyte-macrophage differentiation.[2][3] In neuroblastoma cells, it can induce neuronal differentiation.[7]
Q3: What are the non-canonical functions of EZH2 that might be affected by this compound?
Beyond its canonical role in the PRC2 complex, EZH2 has several non-canonical functions that are independent of its methyltransferase activity. These include:
-
Transcriptional co-activation: EZH2 can interact with transcription factors to activate gene expression.[8][9][10][11]
-
Methylation of non-histone proteins: EZH2 can methylate other proteins, altering their function.[8][11]
-
Scaffolding protein: EZH2 can act as a scaffold to bring different proteins together.[10]
Since this compound disrupts the EZH2-EED complex and can lead to EZH2 degradation, it may affect both canonical and non-canonical functions, potentially leading to a broader range of phenotypic outcomes than catalytic inhibitors.[12]
Troubleshooting Guides
Unexpected Result 1: No significant decrease in cell viability despite confirmation of H3K27me3 reduction.
| Possible Cause | Troubleshooting Steps |
| Cell line insensitivity | Not all cell lines are dependent on EZH2's methyltransferase activity for survival. Some may rely on its non-canonical functions or have redundant survival pathways.[13] Action: Confirm the EZH2-dependency of your cell line using a positive control (e.g., Karpas-422, Pfeiffer cells).[13] |
| Activation of compensatory signaling pathways | Cells can develop resistance by activating pro-survival pathways such as PI3K/AKT or MAPK.[14] Action: Perform western blot analysis for key proteins in these pathways (e.g., p-AKT, p-ERK). Consider combination therapy with inhibitors of these pathways. |
| Non-canonical EZH2 function | The cell line's survival may depend on a non-catalytic scaffolding function of EZH2 that is not fully disrupted by this compound.[12] Action: Compare the effects of this compound with EZH2 knockdown (e.g., via siRNA or shRNA) to see if complete removal of the protein has a different effect. |
Unexpected Result 2: Paradoxical increase in the expression of certain genes.
| Possible Cause | Troubleshooting Steps |
| Indirect effects | The upregulation may be an indirect consequence of this compound treatment. For example, the inhibitor may cause the de-repression of a transcription factor that, in turn, activates other genes. Action: Perform a time-course gene expression analysis (e.g., qRT-PCR or RNA-seq) to distinguish between early (direct) and late (indirect) gene expression changes. |
| Non-canonical transcriptional activation | EZH2 can act as a transcriptional co-activator in certain contexts.[8][10] Disruption of the PRC2 complex by this compound might alter EZH2's interactome, leading to the activation of specific genes. Action: Investigate changes in EZH2's protein-protein interactions using co-immunoprecipitation followed by mass spectrometry (Co-IP/MS). |
| Off-target effects | Although designed to be specific, at higher concentrations, this compound could have off-target effects. Action: Perform a dose-response experiment and use the lowest effective concentration. Compare the phenotype with that of a structurally different EZH2 inhibitor or EZH2 knockdown. |
Unexpected Result 3: Development of resistance to this compound over time.
| Possible Cause | Troubleshooting Steps |
| Acquired mutations in downstream pathways | Mutations in pathways that control the cell cycle, such as the RB1/E2F axis, can decouple cell proliferation from EZH2-dependent differentiation, leading to resistance.[15][16][17] Action: Sequence key genes in the RB1/E2F pathway (e.g., RB1, CDKN2A) in resistant cells. |
| Upregulation of drug efflux pumps | Increased expression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cells. Action: Measure the expression of common drug efflux pumps (e.g., P-glycoprotein) using qRT-PCR or western blot. Consider co-treatment with an efflux pump inhibitor. |
| Phenotypic switching | In some cases, cancer cells can switch their phenotype to a less dependent state. For example, some lymphomas can switch from a GCB-like to an ABC-like phenotype. Action: Characterize the phenotype of the resistant cells using relevant markers and compare it to the parental cell line. |
Data Presentation
Table 1: Dose-Responsive Effects of this compound on Cell Viability
| Cell Line | Cancer Type | EZH2 Status | IC50 (µM) | Treatment Duration | Reference |
| MLL-AF9 | Leukemia | Wild-Type | ~5 | 7 days | [5] |
| Karpas-422 | B-cell Lymphoma | Y641N Mutant | ~7.5 | 12 days | [5] |
| OCI-LY19 | B-cell Lymphoma | Wild-Type | >10 | 12 days | [5] |
Table 2: Comparison of this compound and a Catalytic EZH2 Inhibitor (GSK126)
| Feature | This compound | GSK126 | Reference |
| Mechanism | Disrupts EZH2-EED interaction | Inhibits EZH2 catalytic activity | [3] |
| Effect on EZH2 Protein | Dose-dependent decrease | No significant change | [3][5] |
| Effect on H3K27me3 | Dose-dependent decrease | Dose-dependent decrease | [3] |
| Cell Viability (MLL-AF9) | Dose-dependent decrease | Dose-dependent decrease | [5] |
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 and EZH2 Levels
-
Cell Treatment: Seed cells and treat with a range of this compound concentrations (e.g., 1-10 µM) and a vehicle control (e.g., DMSO) for an appropriate duration (e.g., 7 days).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against H3K27me3, total H3, and EZH2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Quantification: Quantify band intensities and normalize the H3K27me3 signal to total H3 and the EZH2 signal to a loading control (e.g., GAPDH).
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treatment: Add the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 7-12 days), replenishing the medium with fresh compound as needed.
-
Viability Assessment: At the end of the incubation, add a viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2: Not EZHY (Easy) to Deal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EZH2 regulates neuroblastoma cell differentiation via NTRK1 promoter epigenetic modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-canonical functions of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. No Easy Way Out for EZH2: Its Pleiotropic, Noncanonical Effects on Gene Regulation and Cellular Function [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. SWI/SNF mutant cancers depend upon catalytic and non–catalytic activity of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
how to minimize variability in SAH-EZH2-based assays
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in S-adenosyl-L-homocysteine (SAH)-EZH2-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of an SAH-EZH2-based assay?
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to histone H3 at lysine (B10760008) 27 (H3K27).[1] In this reaction, SAM is converted to S-adenosyl-L-homocysteine (SAH). SAH-based assays quantify EZH2 activity by measuring the amount of SAH produced, which is directly proportional to the enzyme's activity.[2]
Q2: What are the common detection methods for this compound assays?
Common methods to detect SAH include coupled enzyme assays that lead to a detectable signal, such as:
-
Luminescence-based assays (e.g., MTase-Glo™): A series of enzymatic reactions converts SAH to ATP, which then generates a luminescent signal via a luciferase reaction.[3][4]
-
Fluorescence-based assays: These assays often involve the hydrolysis of SAH to homocysteine, which then reacts with a probe to produce a fluorescent signal.[5]
-
AlphaLISA®/AlphaScreen®: This bead-based technology uses a highly specific antibody to detect the methylated histone, bringing donor and acceptor beads into proximity to generate a signal.[6][7]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method measures the proximity of a labeled substrate and a methylation-specific antibody.[8]
Q3: What are the critical reagents in an this compound assay?
The critical reagents include:
-
EZH2 enzyme complex: The catalytic subunit EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), which also includes EED, SUZ12, and other proteins for full activity.[9] The quality and concentration of the enzyme are crucial.
-
Substrate: This can be a peptide derived from histone H3 or full-length histones/nucleosomes.[10]
-
S-adenosyl-L-methionine (SAM): The methyl donor. Its concentration can affect enzyme kinetics.
-
Detection reagents: These are specific to the chosen assay format (e.g., antibodies, coupled enzymes, fluorescent probes).
Q4: How can I be sure my EZH2 inhibitor is specific?
To ensure the specificity of an EZH2 inhibitor, it is essential to perform counter-screening assays.[5] This involves testing the compound against other histone methyltransferases to rule out off-target effects. Additionally, a counter-assay that bypasses the EZH2 enzyme and directly measures the detection system can identify compounds that interfere with the assay components themselves (e.g., luciferase inhibitors in a luminescence-based assay).[4]
Assay Principle and Workflow
Below is a diagram illustrating the general principle of an this compound assay.
Caption: General workflow of an this compound biochemical assay.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in this compound assays.
| Problem | Potential Cause | Recommended Solution |
| High well-to-well variability | Inaccurate pipetting, especially of small volumes. | Use calibrated pipettes. Prepare a master mix of reagents to add to all wells. Avoid pipetting volumes less than 2 µL.[11] |
| Incomplete mixing of reagents. | Ensure all components are thoroughly thawed and mixed before use. Gently vortex or pipette to mix.[11] | |
| Presence of air bubbles in wells. | Pipette gently against the wall of the well to avoid introducing bubbles.[11] | |
| Low signal or no enzyme activity | Inactive enzyme. | Avoid repeated freeze-thaw cycles of the EZH2 enzyme.[6] Aliquot the enzyme into single-use volumes. Confirm enzyme activity with a known positive control inhibitor. |
| Incorrect assay buffer conditions (pH, salt). | Optimize the pH of the assay buffer, as EZH2 activity is pH-dependent.[7] Ensure the buffer is at room temperature before starting the assay.[11] | |
| Sub-optimal substrate or SAM concentration. | Determine the Michaelis-Menten constant (Km) for both the substrate and SAM to use them at an appropriate concentration. | |
| High background signal | Contaminated reagents. | Use fresh, high-quality reagents. |
| Assay interference by test compounds. | Test compounds may be fluorescent or inhibit the coupled enzymes in the detection system. Perform a counter-screen without the EZH2 enzyme to identify interfering compounds.[5] | |
| Non-specific antibody binding. | Ensure the primary antibody is specific for the methylated substrate.[12] Include a no-enzyme control to determine the background signal. | |
| Inconsistent IC50 values | Incorrect inhibitor concentration. | Perform accurate serial dilutions of the inhibitor. Use a fresh stock of the compound. |
| Assay not at initial velocity conditions. | Ensure that substrate consumption is low (typically <20%) during the reaction.[2] This can be achieved by optimizing enzyme concentration and incubation time. | |
| DMSO concentration too high. | Keep the final DMSO concentration consistent across all wells and typically at or below 1%.[9] |
Troubleshooting Workflow
This diagram provides a logical flow for troubleshooting common assay problems.
Caption: A decision tree for troubleshooting this compound assays.
Experimental Protocols
Protocol 1: General EZH2 Biochemical Assay (Luminescence-based)
This protocol is a general guideline for a luminescence-based assay that measures SAH production.
Materials:
-
Purified recombinant EZH2 complex
-
Histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
EZH2 assay buffer
-
Test compounds (inhibitors)
-
SAH detection system (e.g., MTase-Glo™)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw all reagents on ice and prepare dilutions in pre-chilled assay buffer.
-
Compound Plating: Add test compounds at various concentrations to the wells of the assay plate. Include wells with a vehicle control (e.g., DMSO).
-
Enzyme Addition: Prepare a master mix of the EZH2 enzyme complex and add it to all wells except the "no enzyme" control wells.
-
Reaction Initiation: Prepare a master mix of the histone H3 substrate and SAM. Add this mix to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.
-
Detection: Stop the enzymatic reaction and initiate the detection reaction by adding the SAH detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Incubate as required by the detection system, then measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression.[13]
Protocol 2: Cellular Assay for H3K27 Methylation (Western Blot)
This protocol assesses the effect of an EZH2 inhibitor on H3K27 trimethylation within cells.[13]
Materials:
-
Cancer cell line known to be sensitive to EZH2 inhibition
-
Cell culture medium and supplements
-
EZH2 inhibitor
-
RIPA buffer for cell lysis
-
Primary antibodies: anti-H3K27me3 and anti-total H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the EZH2 inhibitor for a specified period (e.g., 72 hours).[1]
-
Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with the primary antibodies (anti-H3K27me3 and anti-total H3) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Add the chemiluminescent substrate and visualize the protein bands.
-
Densitometry Analysis: Quantify the intensity of the H3K27me3 band and normalize it to the total H3 band.[1] Determine the IC50 value by plotting the normalized intensity against the inhibitor concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. EZH2 Chemiluminescent Assay Kit, Research Kits | CD BioSciences [epigenhub.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to SAH-EZH2 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to S-adenosyl-L-homocysteine (SAH) competitive EZH2 inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to an EZH2 inhibitor (e.g., Tazemetostat, GSK126), has developed resistance. What are the common underlying mechanisms?
A1: Acquired resistance to EZH2 inhibitors is a significant challenge and can arise from several mechanisms. The most commonly observed mechanisms include:
-
Secondary Mutations in the EZH2 Gene: Mutations can occur in the drug-binding pocket of EZH2, preventing the inhibitor from binding effectively. These mutations, such as Y661D, Y111L, C663Y, and Y726F, can confer resistance to specific SAH-competitive inhibitors.[1][2][3]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways to circumvent the effects of EZH2 inhibition. The most frequently implicated pathways are the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/MEK pathways.[1][4][5] Activation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) has also been observed.[1][4] These pathways can suppress the pro-apoptotic genes that are normally upregulated by EZH2 inhibitors.[1][4]
-
Alterations in SWI/SNF Complex Subunits: In cancers with pre-existing mutations in SWI/SNF components like ARID1A, a switch in the catalytic subunits from SMARCA4 to SMARCA2 can drive resistance.[6][7] This switch can lead to the upregulation of anti-apoptotic genes such as BCL2.[6][8]
-
Dysregulation of the Cell Cycle Machinery: In SMARCB1-deficient tumors, resistance can emerge through mutations that affect the RB1/E2F axis, which decouples cell cycle control from the differentiation-inducing effects of EZH2 inhibition.[9][10][11][12][13]
-
Loss of Other Epigenetic Regulators: The loss of function of other epigenetic modifiers, such as the histone methyltransferase NSD2, has been identified as a novel mechanism of resistance in B-cell lymphoma.[14]
Q2: I am observing reduced efficacy of my EZH2 inhibitor. How can I experimentally confirm the mechanism of resistance in my cell line?
A2: A systematic approach is recommended to elucidate the resistance mechanism:
-
Sequence the EZH2 Gene: Perform Sanger or next-generation sequencing of the EZH2 gene in your resistant cell line to identify any secondary mutations, particularly within the SET domain where the inhibitor binds.
-
Assess Bypass Pathway Activation: Use Western blotting to check for increased phosphorylation of key proteins in the PI3K/AKT (p-AKT, p-S6) and MAPK/MEK (p-ERK) pathways in your resistant cells compared to the parental, sensitive cells.[1]
-
Evaluate Apoptosis and Target Gene Expression: Measure apoptosis levels (e.g., via Annexin V staining) and the expression of EZH2 target genes and pro-apoptotic genes like TNFSF10 and BAD using qRT-PCR in both sensitive and resistant cells, with and without inhibitor treatment.[1]
-
Confirm Drug-Target Engagement: A Cellular Thermal Shift Assay (CETSA) can determine if the inhibitor is still able to bind to EZH2 in the resistant cells. A lack of thermal stabilization of EZH2 upon drug treatment in resistant cells would suggest a binding site mutation.[1]
Q3: My cells have a confirmed mutation in EZH2 that confers resistance to Tazemetostat. Are there alternative therapeutic strategies I can explore?
A3: Yes, several strategies can be employed to overcome resistance mediated by EZH2 mutations:
-
Switching to a Different Class of PRC2 Inhibitor: Cells resistant to SAH-competitive EZH2 inhibitors may remain sensitive to allosteric inhibitors of the PRC2 complex that target other subunits, such as EED.[1][11] For example, the EED inhibitor EED226 has shown efficacy in models resistant to GSK126 and Tazemetostat.[1]
-
Alternative EZH2 Inhibitors: Some studies have shown that cells resistant to one EZH2 inhibitor might still be sensitive to another, such as UNC1999.[1]
Q4: Resistance in my cell line seems to be driven by bypass pathway activation. What combination therapies could be effective?
A4: Combining the EZH2 inhibitor with an inhibitor of the activated bypass pathway is a rational approach.
-
PI3K/AKT Pathway: Combination with a PI3K inhibitor.
-
MAPK/MEK Pathway: Combination with a MEK inhibitor.
-
IGF-1R Pathway: Combination with an IGF-1R inhibitor.
These combinations aim to simultaneously block the primary target and the escape mechanism.
Q5: I am working with an ARID1A-mutated cancer model that is resistant to EZH2 inhibition. What is a potential strategy to overcome this?
A5: In ARID1A-mutated cancers, resistance can be driven by a switch in SWI/SNF catalytic subunits leading to upregulation of the anti-apoptotic protein BCL2.[6][7][8] Therefore, a combination of an EZH2 inhibitor with a BCL2 inhibitor (e.g., Navitoclax/ABT-263) could be a highly effective strategy to induce apoptosis and overcome resistance.[6][7]
Troubleshooting Guides
Problem 1: Decreased Cell Death in Response to EZH2 Inhibitor Treatment
| Possible Cause | Suggested Solution |
| Acquired mutation in the EZH2 drug-binding site. | Sequence the SET domain of EZH2. If a mutation is present, consider switching to an allosteric EED inhibitor.[1][11] |
| Activation of pro-survival bypass pathways (PI3K/AKT, MAPK/MEK). | Perform western blot analysis for phosphorylated AKT, S6, and ERK. If activated, test a combination of the EZH2 inhibitor with a PI3K or MEK inhibitor.[1] |
| Upregulation of anti-apoptotic proteins (e.g., BCL2) due to SWI/SNF alterations. | Assess BCL2 protein levels. If elevated, consider a combination with a BCL2 inhibitor.[6][7] |
| Ineffective drug concentration or degradation. | Verify the concentration and stability of your inhibitor stock. Perform a dose-response curve to confirm the loss of sensitivity. |
Problem 2: No Change in H3K27me3 Levels After EZH2 Inhibitor Treatment in Resistant Cells
| Possible Cause | Suggested Solution |
| EZH2 mutation preventing inhibitor binding. | Confirm with a Cellular Thermal Shift Assay (CETSA) to assess drug-target engagement.[1] If binding is lost, switch to an inhibitor with a different mechanism of action (e.g., EED inhibitor).[12] |
| Drug efflux pumps actively removing the inhibitor. | Co-treat with known efflux pump inhibitors to see if sensitivity is restored. |
| Experimental artifact. | Ensure proper antibody function and loading controls in your Western blot. Use a sensitive parental cell line as a positive control for H3K27me3 reduction. |
Quantitative Data Summary
Table 1: Examples of Acquired EZH2 Mutations and Inhibitor Cross-Resistance
| EZH2 Inhibitor | Resistant Cell Line Model | Acquired EZH2 Mutation | Cross-Resistance to other EZH2i | Sensitivity to EEDi | Reference |
| GSK126 | DLBCL | C663Y, Y726F | EPZ-6438 (Tazemetostat) | Yes (EED226) | [1] |
| EI1 | Lymphoma | Y111L, Y661D | Not specified | Not specified | [2] |
| Tazemetostat | Epithelioid Sarcoma | Y666N | Valemetostat | Yes (MAK683) | [11][12] |
Experimental Protocols
Protocol 1: Generation of EZH2 Inhibitor-Resistant Cell Lines
-
Initial Culture: Begin culturing the parental cancer cell line in standard growth medium.
-
Dose Escalation: Continuously expose the cells to a low concentration of the EZH2 inhibitor (e.g., starting at the GI25 or GI50).
-
Gradual Increase: Once the cells resume normal proliferation, gradually increase the concentration of the inhibitor in a stepwise manner.
-
Selection: Continue this process until a cell population emerges that can proliferate in the presence of a high concentration of the inhibitor (e.g., 2-5 times the initial GI50).
-
Verification: Characterize the resistant phenotype by comparing the dose-response curves of the parental and newly generated resistant cell lines using a cell viability assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact, sensitive, and resistant cells with either the EZH2 inhibitor at a high concentration or a vehicle control for 1 hour.
-
Harvest and Lyse: Harvest the cells and resuspend them in a lysis buffer.
-
Heat Shock: Aliquot the cell lysates and heat them at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Western Blot: Analyze the supernatant (soluble protein fraction) by Western blotting using an anti-EZH2 antibody.
-
Analysis: In sensitive cells, the inhibitor-bound EZH2 will be thermally stabilized and remain in the supernatant at higher temperatures compared to the vehicle control. In resistant cells with a binding-site mutation, this stabilization will be lost.[1]
Protocol 3: Western Blot for Bypass Pathway Activation
-
Cell Lysis: Lyse parental and resistant cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and compare the ratio of phosphorylated to total protein between parental and resistant lines.
Visualizations
Caption: On-target EZH2 mutation prevents inhibitor binding, leading to resistance.
Caption: Activation of bypass pathways suppresses apoptosis, causing resistance.
Caption: A logical workflow for troubleshooting resistance to EZH2 inhibitors.
References
- 1. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of secondary mutations in wild-type and mutant EZH2 alleles cooperates to confer resistance to EZH2 inhibitors: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SWI/SNF catalytic subunits' switch drives resistance to EZH2 inhibitors in ARID1A-mutated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. aacrjournals.org [aacrjournals.org]
issues with long-term storage of the SAH-EZH2 peptide
Welcome to the technical support center for the SAH-EZH2 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and experimental use of this EZH2/EED interaction inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what is its mechanism of action?
A1: this compound is a stabilized alpha-helical peptide designed to mimic the EED-binding domain of EZH2. It acts as a potent inhibitor by directly binding to Embryonic Ectoderm Development (EED), a core subunit of the Polycomb Repressive Complex 2 (PRC2). This binding disrupts the crucial interaction between EED and EZH2 (as well as its homolog EZH1).[1][2][3] The dissociation of the EZH2/EED complex not only inhibits the histone methyltransferase activity of PRC2, leading to a selective, dose-dependent reduction in H3K27 trimethylation (H3K27me3), but also results in a decrease in the overall protein levels of EZH2.[2][4] This dual mechanism of inhibiting catalytic activity and promoting protein degradation distinguishes it from many small molecule EZH2 inhibitors that only target the enzyme's catalytic site.[2][4]
Q2: What are the expected cellular effects of this compound treatment?
A2: In cancer cell lines dependent on PRC2 activity, such as MLL-AF9 leukemia cells, treatment with this compound has been shown to induce growth arrest, primarily by causing a cell cycle blockade in the G0/G1 phase.[5][6] This is often accompanied by the upregulation of cell cycle inhibitors like p19ARF.[5] Furthermore, this compound treatment can induce differentiation of cancer cells, for instance, promoting monocyte/macrophage differentiation in leukemia cells.[2][5] It is important to note that these anti-proliferative effects are typically observed after extended treatment periods (e.g., 6-8 days) and may not be due to the induction of apoptosis.[5][6]
Q3: What is the recommended long-term storage condition for the lyophilized this compound peptide?
A3: For long-term storage, the lyophilized this compound peptide should be stored at -20°C or colder, protected from light.[1] Under these conditions, the peptide can be stable for several months to years.
Q4: How should I reconstitute and store the this compound peptide solution?
A4: Upon reconstitution, it is recommended to aliquot the peptide solution into single-use volumes and store them frozen at -20°C.[1] Stock solutions are reported to be stable for up to 3 months at -20°C.[1] It is crucial to avoid repeated freeze-thaw cycles as this can lead to peptide degradation.
Q5: In which solvent should I reconstitute the this compound peptide?
A5: While specific manufacturer instructions should always be followed, a general recommendation for reconstituting peptides is to use sterile, distilled water or a sterile buffer such as PBS. For peptides that may be difficult to dissolve, starting with a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, can be effective. However, be aware that storing peptides in DMSO long-term is generally not recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or minimal reduction in global H3K27me3 levels after treatment. | 1. Insufficient treatment duration: The half-life of the H3K27me3 mark is long, and the effects of EZH2 inhibition on its global levels can be slow to manifest. 2. Peptide degradation: Improper storage or handling of the this compound peptide may have led to its degradation. 3. Low peptide concentration: The concentration of this compound used may be too low for the specific cell line. 4. Poor cellular uptake: Stapled peptides are designed for improved cell permeability, but uptake can still be a limiting factor in some cell lines. | 1. Increase treatment duration: Extend the treatment period to 4-7 days, replenishing the media with fresh peptide every 2-3 days. 2. Use fresh peptide stock: Prepare a fresh stock solution from lyophilized powder that has been stored correctly. Ensure proper reconstitution and storage of aliquots. 3. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 1 µM to 10 µM) to determine the optimal concentration for your cell line. 4. Verify cellular uptake: If possible, use a fluorescently labeled version of the peptide to confirm its entry into the cells via fluorescence microscopy or flow cytometry. |
| No significant decrease in cell viability or proliferation in a PRC2-dependent cancer cell line. | 1. Short treatment duration: The anti-proliferative effects of this compound are often delayed and may not be apparent in short-term assays. 2. Cell line resistance: The specific cell line may have redundant survival pathways that are not dependent on PRC2. 3. Peptide inactivity: The peptide may have degraded. | 1. Extend the duration of the viability assay: Conduct the assay for at least 7-12 days, with regular media and peptide changes.[7] 2. Confirm PRC2 dependency: Ensure that your cell line's proliferation is indeed dependent on EZH2 activity using a positive control (e.g., a well-characterized small molecule EZH2 inhibitor) or by consulting relevant literature. 3. Confirm target engagement: Perform a Western blot to verify the reduction of H3K27me3 and EZH2 protein levels to ensure the peptide is active in your cells. |
| Precipitation of the peptide in culture medium. | 1. Poor solubility: The peptide may not be fully soluble in the culture medium at the desired concentration. 2. Interaction with media components: Components in the serum or media may be causing the peptide to precipitate. | 1. Re-evaluate reconstitution method: Ensure the peptide is fully dissolved in the initial solvent before further dilution into the culture medium. Consider preparing a more concentrated stock solution in a suitable solvent and then diluting it further. 2. Test different media formulations: If possible, test the peptide's solubility in serum-free media or media with a lower serum concentration. |
Quantitative Data Summary
This compound Peptide Storage Stability
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or colder | Long-term (months to years) | Protect from light. |
| Reconstituted Solution | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. Protect from light.[1] |
| Reconstituted Solution | -80°C | Up to 6 months | For longer-term storage of the solution. Aliquot to avoid freeze-thaw cycles.[8] |
Experimental Protocols
Reconstitution of this compound Peptide
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or sterile PBS
-
Vortex mixer
-
Centrifuge
Protocol:
-
Before opening, briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.
-
Add the required volume of sterile water or PBS to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex the vial to mix. Ensure the entire inner surface of the vial is wetted to dissolve all of the peptide.
-
Briefly centrifuge the vial again to collect the reconstituted peptide solution at the bottom.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Western Blot Analysis of H3K27me3 and EZH2 Levels
Materials:
-
PRC2-dependent cancer cell line (e.g., MLL-AF9)
-
This compound peptide
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3, anti-EZH2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere or reach the desired density.
-
Treat the cells with the desired concentrations of this compound (e.g., 1-10 µM) or a vehicle control for 4-7 days. Replenish the medium and peptide every 2-3 days.
-
Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use total Histone H3 as a loading control for H3K27me3 and β-actin/GAPDH for EZH2.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and quantify the band intensities. Normalize the H3K27me3 signal to total Histone H3 and the EZH2 signal to the loading control.
Cell Viability Assay
Materials:
-
PRC2-dependent cancer cell line (e.g., MLL-AF9)
-
This compound peptide
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density for a long-term assay.
-
Allow cells to attach or stabilize overnight.
-
Prepare serial dilutions of the this compound peptide in the culture medium. Include a vehicle-only control.
-
Treat the cells with the various concentrations of the peptide.
-
Incubate the plates for 7-12 days.[7] Change the medium and replenish the peptide every 3-4 days.
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Visualizations
References
- 1. Ezh2 Inhibitor III, this compound - Calbiochem | 508320 [merckmillipore.com]
- 2. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Immunofluorescence for SAH-EZH2 Activity
Welcome to the technical support center for optimizing immunofluorescence protocols to assess the activity of SAH-EZH2. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining high-quality and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a stabilized alpha-helical peptide that acts as an inhibitor of the EZH2/EED interaction.[1] EZH2 (Enhancer of Zeste Homolog 2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which also includes core components like EED and SUZ12.[2][3][4] The interaction between EZH2 and EED is crucial for the stability and enzymatic activity of the PRC2 complex.[5] this compound disrupts this interaction, leading to a reduction in EZH2 protein levels and subsequent selective decrease in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][5][6]
Q2: What is the primary readout for this compound activity in an immunofluorescence experiment?
The primary readout for this compound activity is the reduction in the nuclear fluorescence intensity of H3K27me3.[6][7] Since EZH2 is the enzyme responsible for this histone modification, inhibiting its function with this compound leads to a measurable decrease in H3K27me3 levels.[1][7]
Q3: Why is fixation and permeabilization a critical step for this compound immunofluorescence?
Fixation is essential to preserve the cellular structure and the "life-like" state of the cells at the time of analysis.[8] Permeabilization is necessary to allow the antibodies to penetrate the cell and nuclear membranes to reach their intracellular targets, in this case, the histone modification H3K27me3 within the nucleus.[9] The choice of fixation and permeabilization reagents can significantly impact the preservation of the target epitope and the overall quality of the staining.[8]
Q4: Should I stain for EZH2 directly or its downstream marker H3K27me3?
While it is possible to stain for EZH2, a more direct and reliable measure of this compound's inhibitory activity is the quantification of its downstream epigenetic mark, H3K27me3.[7] A decrease in H3K27me3 levels directly reflects the inhibition of EZH2's methyltransferase function.[10]
Optimizing Fixation and Permeabilization: A Comparative Overview
The choice of fixation and permeabilization method is critical for the successful immunofluorescent detection of nuclear proteins and histone modifications like H3K27me3. The optimal method can depend on the specific antibody and cell type used. Below is a summary of the most common approaches.
| Method | Description | Advantages | Disadvantages |
| Paraformaldehyde (PFA) Fixation + Triton X-100 Permeabilization | Cells are first fixed with a crosslinking agent like PFA, followed by permeabilization with a non-ionic detergent, Triton X-100. | - Excellent preservation of cellular morphology.- PFA is a universal fixative suitable for many antibodies. | - PFA can mask epitopes through crosslinking, potentially reducing the signal.[8][9]- Triton X-100 can extract lipids and some membrane-associated proteins.[9][11] |
| Methanol (B129727) Fixation & Permeabilization | Cold methanol acts as a dehydrating agent that both fixes and permeabilizes the cells simultaneously.[11][12] | - Can expose epitopes that might be masked by PFA fixation.[8]- A one-step fixation and permeabilization process.[13] | - May not preserve cellular morphology as well as PFA, potentially causing cell shrinkage.[12]- Can lead to the loss of soluble proteins.[11] |
| PFA Fixation + Methanol Permeabilization | This combines the morphological preservation of PFA fixation with the epitope-exposing properties of methanol permeabilization.[8] | - Good preservation of cell structure.[8]- Methanol can improve the signal for some antibodies.[8] | - Requires careful optimization of both steps. |
Signaling Pathway of PRC2 and Inhibition by this compound
The following diagram illustrates the core components of the PRC2 complex, its function in methylating Histone H3, and the mechanism of inhibition by this compound.
Detailed Experimental Protocol
This protocol provides a general framework for assessing this compound activity by immunofluorescent staining of H3K27me3. Optimization may be required for specific cell lines and antibodies.
1. Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of fixation.
-
Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration.
2. Fixation (Choose one):
-
PFA Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Methanol Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add ice-cold 100% methanol to each well and incubate for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
3. Permeabilization (Choose one, if not using Methanol Fixation):
-
Triton X-100 Permeabilization:
-
Add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Methanol Permeabilization:
-
Add ice-cold 100% methanol to each well and incubate for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
4. Blocking:
-
Add a blocking buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS) to each well.
-
Incubate for 1 hour at room temperature.
5. Primary Antibody Incubation:
-
Dilute the primary antibody against H3K27me3 in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
7. Counterstaining and Mounting:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Incubate with a DNA counterstain (e.g., DAPI) for 5 minutes at room temperature.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
8. Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Use consistent acquisition settings for all samples.
-
Quantify the mean fluorescence intensity of H3K27me3 in the nucleus.
Immunofluorescence Experimental Workflow
The following diagram outlines the key steps in the immunofluorescence protocol.
Troubleshooting Guide
Problem: Weak or No Signal
| Possible Cause | Recommended Solution |
| Inefficient Permeabilization | The antibody may not be reaching the nuclear target. Try increasing the Triton X-100 concentration (e.g., to 0.5%) or the incubation time. Alternatively, test methanol permeabilization, which can be more effective for some nuclear antigens. |
| Epitope Masking by Fixation | PFA cross-linking can sometimes hide the antibody's binding site.[9] Try a shorter PFA fixation time (e.g., 10 minutes) or switch to methanol fixation.[14] |
| Low Primary Antibody Concentration | The antibody concentration may be too low for detection. Perform a titration of the primary antibody to find the optimal concentration. |
| Inactive Primary or Secondary Antibody | Improper storage or repeated freeze-thaw cycles can degrade antibodies. Use a new aliquot of the antibody and ensure it has been validated for immunofluorescence. |
| Successful this compound Inhibition | A very weak or absent H3K27me3 signal might indicate highly effective inhibition by this compound. Ensure you have a positive control (vehicle-treated cells) to compare with. |
Problem: High Background
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Non-specific antibody binding can cause high background. Increase the blocking time to 1.5-2 hours or try a different blocking agent, such as 5% normal goat serum (if the secondary antibody is raised in goat). |
| Primary or Secondary Antibody Concentration Too High | High antibody concentrations can lead to non-specific binding. Reduce the concentration of the primary and/or secondary antibody.[15] |
| Inadequate Washing | Residual unbound antibodies can increase background. Increase the number and duration of wash steps after antibody incubations. |
| Autofluorescence | Some cells or tissues naturally fluoresce. Image an unstained control sample to check for autofluorescence. If present, consider using a different fluorescent channel or an autofluorescence quenching agent.[16] |
Problem: Non-Specific Staining
| Possible Cause | Recommended Solution |
| Cross-reactivity of Secondary Antibody | The secondary antibody may be binding to off-target proteins. Run a control where the primary antibody is omitted. If staining is still observed, the secondary antibody is the likely cause.[17] |
| Primary Antibody Cross-reactivity | The primary antibody may be recognizing other proteins. Check the antibody datasheet for validation data and consider using a different, more specific antibody. |
| Cellular Debris or Drying | Ensure cells are healthy at the time of fixation and do not let the sample dry out at any stage of the staining process.[15] |
Troubleshooting Workflow
If you are encountering issues with your immunofluorescence experiment, follow this logical troubleshooting workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. The EZH2-H3K27me3 axis modulates aberrant transcription and apoptosis in cyclophosphamide-induced ovarian granulosa cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 17. stjohnslabs.com [stjohnslabs.com]
Technical Support Center: Troubleshooting Batch-to-Batch Variability of Synthetic SAH-EZH2
This technical support center is designed for researchers, scientists, and drug development professionals using synthetic SAH-EZH2, a stapled peptide inhibitor of the EZH2-EED interaction. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability and ensure consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What are the potential causes?
A1: Batch-to-batch variability in synthetic peptides like this compound can stem from several factors throughout the manufacturing and handling process. Key causes include:
-
Purity and Impurity Profiles: Variations in the percentage of the full-length, correct peptide sequence can significantly impact activity. Common impurities include deletion sequences (missing amino acids), truncated sequences, and incompletely deprotected sequences from the synthesis process.[1]
-
Net Peptide Content (NPC): The lyophilized powder you receive is not 100% peptide. It contains counter-ions (like Trifluoroacetic acid - TFA) and water. Variations in NPC between batches mean that weighing out the same amount of powder can result in different amounts of the active peptide.[1]
-
Residual Reagents: Reagents from synthesis and purification, most notably Trifluoroacetic Acid (TFA), can be present in the final product.[1][2] TFA is acidic and can be cytotoxic or interfere with cell-based assays, leading to inconsistent results.[1][3]
-
Handling and Storage: this compound, like other peptides, is sensitive to degradation. Improper storage temperatures, frequent freeze-thaw cycles, and exposure to light can lead to a loss of activity.[1][4]
-
Solubility Issues: Incomplete or inconsistent solubilization of the peptide can lead to a lower effective concentration in your experiments.[1][3]
Q2: What are the critical quality control (QC) parameters we should verify for each new batch of this compound?
A2: To ensure consistency, it is crucial to request and review the Certificate of Analysis (CoA) for each batch, paying close attention to the following critical quality attributes:
| Quality Attribute | Method of Analysis | Recommended Specification | Purpose |
| Identity | Mass Spectrometry (MS) | Matches the expected molecular weight | Confirms the correct peptide was synthesized.[5] |
| Purity | High-Performance Liquid Chromatography (HPLC) | >95% for most cellular assays | Determines the percentage of the correct, full-length peptide.[1][6] |
| Net Peptide Content (NPC) | Amino Acid Analysis (AAA) or Quantitative NMR | Report value (typically 60-80%) | Quantifies the actual amount of peptide in the lyophilized powder.[1] This is crucial for accurate concentration calculations. |
| Counter-ion Content | Ion Chromatography or NMR | Report value (e.g., % TFA) | Informs on the amount of residual reagents like TFA. |
| Appearance | Visual Inspection | White, fluffy, uniform powder | Gross inconsistencies may indicate a problem with synthesis or lyophilization. |
Q3: How can residual Trifluoroacetic Acid (TFA) from the purification process affect our cell-based assays?
A3: Yes, residual TFA can significantly impact cell-based experiments. TFA is a strong acid used during peptide cleavage and HPLC purification. While most is removed during lyophilization, it often remains as a counter-ion bound to the peptide. At sufficient concentrations, TFA can lower the pH of your culture medium and exhibit cytotoxic effects, leading to reduced cell proliferation or viability that can be mistaken for the intended biological activity of this compound.[1][3] If you suspect TFA interference, consider obtaining the peptide as a different salt form (e.g., acetate (B1210297) or HCl) or performing a salt exchange.
Troubleshooting Guides
Issue 1: Reduced or No Inhibition of H3K27 Methylation
You've treated your cells with a new batch of this compound but see a weaker-than-expected decrease in H3K27me3 levels by Western blot.
Caption: Troubleshooting workflow for reduced this compound activity.
Issue 2: High Variability in Cell Viability/Proliferation Assays
Replicates within the same experiment or between experiments using different batches show high variability.
| Possible Cause | Recommended Solution |
| Inconsistent Peptide Solubilization | Peptide is not fully dissolved, leading to inaccurate concentrations. Always prepare a fresh stock solution. Use a validated solubilization protocol (see Protocol 2). Visually inspect for precipitates before use.[4] |
| Peptide Degradation | The peptide is degrading in solution. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store lyophilized powder at -80°C and stock solutions at -80°C for long-term storage.[1][4] |
| TFA Interference | Residual TFA from a specific batch is causing cytotoxicity.[1] Check the CoA for TFA content. If high, consider ordering a batch with a different counter-ion (e.g., acetate) or performing a buffer exchange. |
| Cell Line Sensitivity | The cell line may not be sensitive to EZH2 inhibition. Use a known EZH2-dependent cell line (e.g., MLL-AF9 leukemia cells, certain B-cell lymphomas) as a positive control.[7][8][9] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
This compound is a stabilized alpha-helical peptide that mimics the EED-binding domain of EZH2. By competitively binding to EED, it disrupts the formation of the functional Polycomb Repressive Complex 2 (PRC2), which is essential for its methyltransferase activity. This leads to a selective decrease in the trimethylation of Histone H3 at Lysine 27 (H3K27me3) and a reduction in EZH2 protein levels.[7][8][10][11]
Caption: this compound disrupts the EZH2-EED interaction.
General Experimental Workflow for Assessing a New Batch
This workflow outlines the key steps to qualify a new batch of this compound before its use in extensive experiments.
Caption: Workflow for qualifying a new this compound batch.
Key Experimental Protocols
Protocol 1: Western Blot for H3K27me3 Levels
Objective: To determine the effect of this compound on its direct molecular target, the H3K27me3 mark.
Materials:
-
Cancer cell line of interest (e.g., Karpas-422, Pfeiffer)
-
6-well cell culture plates
-
This compound stock solution
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE apparatus, PVDF membrane
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody and chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 1-10 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.[8][12]
-
Histone Extraction: Harvest cells and isolate nuclei. Extract histones using an acid extraction protocol (e.g., with 0.2 M H2SO4).
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.[9][12]
-
Western Blotting:
-
Denature equal amounts of histone extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST).
-
Incubate with primary antibodies (anti-H3K27me3 and anti-total H3) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify band intensities and normalize the H3K27me3 signal to the total Histone H3 signal. A dose-dependent decrease in the normalized H3K27me3 signal should be observed.[12]
Protocol 2: Preparation of this compound Stock Solutions
Objective: To ensure complete and consistent solubilization of the peptide for accurate dosing.
Materials:
-
Lyophilized this compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate Required Mass: Before opening the vial, calculate the mass of lyophilized powder needed for your desired stock concentration (e.g., 10 mM). Crucially, you must account for the Net Peptide Content (NPC) provided on the CoA.
-
Correct Mass = (Desired Molarity * Volume * Molecular Weight) / NPC
-
Example: For a 10 mM stock in 100 µL, with MW=2500 g/mol and NPC=75% (0.75):
-
Mass = (0.010 mol/L * 0.0001 L * 2500 g/mol ) / 0.75 = 3.33 mg
-
-
Dissolution: Briefly centrifuge the vial to collect all powder at the bottom. Weigh the calculated amount and dissolve in the appropriate volume of DMSO to achieve your high-concentration stock. Vortex thoroughly to ensure complete dissolution.[12]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the peptide.[1][4] Store aliquots at -80°C.
Protocol 3: Systematic Solubility Testing
Objective: To find a suitable solvent if you encounter solubility issues with a new batch.
Procedure:
-
Aliquot: Use a small, representative aliquot of the peptide to avoid risking the entire sample.
-
Test Solvents Sequentially: Start with the recommended solvent (e.g., DMSO). If that fails, proceed to other organic solvents. For aqueous buffers, test different pH values.
-
a. Add a small amount of the first solvent.
-
b. Vortex vigorously.
-
c. If not dissolved, briefly sonicate.
-
d. If still not dissolved, try gentle warming (e.g., 37°C).
-
e. If the peptide remains insoluble, try the next solvent system with a fresh aliquot.
-
-
Documentation: Once a suitable solvent is found, document the solvent and final concentration for consistent use with that batch.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. Quality control of synthetic peptides [innovagen.com]
- 6. polypeptide.com [polypeptide.com]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
EZH2-EED Interaction Disruption: Technical Support Center for SAH-EZH2
Welcome to the technical support center for researchers utilizing SAH-EZH2 to investigate the disruption of the EZH2-EED protein-protein interaction. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome experimental challenges and achieve reliable results.
I. Troubleshooting Guides
This section addresses common issues encountered when using this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: I am not observing a significant decrease in global H3K27 trimethylation levels after treating my cells with this compound. What could be the reason?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Treatment Duration | The half-life of the H3K27me3 mark is long. Ensure a sufficient treatment period, typically 72 hours or longer, to observe a significant reduction.[1] |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A common starting range is 1-10 µM.[2] |
| Low Cellular Uptake | The efficiency of cellular uptake of stapled peptides can be cell-line dependent. Consider optimizing uptake by exploring different serum concentrations in your culture media or evaluating alternative delivery methods if poor uptake is suspected. |
| Peptide Instability | While stapling enhances stability, prolonged incubation in complex biological media can still lead to degradation. Prepare fresh solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. |
| Western Blotting Issues | Ensure your Western blot protocol is optimized for histone analysis. Use fresh buffers, appropriate antibodies for H3K27me3 and total H3 (as a loading control), and a sensitive detection system. |
Question 2: My co-immunoprecipitation (Co-IP) experiment does not show a disruption of the EZH2-EED interaction after this compound treatment. How can I troubleshoot this?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Lysis Buffer | Harsh lysis buffers (e.g., RIPA) can disrupt the EZH2-EED interaction, masking the effect of this compound. Use a milder lysis buffer containing non-ionic detergents (e.g., NP-40 or Triton X-100) to preserve the protein complex. |
| Insufficient this compound Penetration | Ensure that this compound has sufficient time to penetrate the cells and nucleus to disrupt the target interaction before cell lysis. Pre-incubate cells with this compound for an adequate duration (e.g., 4-8 hours) before harvesting. |
| Inefficient Immunoprecipitation | Verify that your antibodies for EZH2 and EED are suitable for IP. Check the antibody datasheet and consider performing a direct IP for each protein to confirm its efficiency. Use appropriate controls, such as an isotype control antibody. |
| Stringent Wash Conditions | Overly stringent wash buffers can strip away interacting partners. Optimize your wash conditions by adjusting salt and detergent concentrations to reduce non-specific binding without disrupting the specific interaction. |
| Low Protein Expression | Confirm that both EZH2 and EED are expressed at detectable levels in your cell line by running an input control on your Western blot. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a stabilized alpha-helical peptide that mimics the EED-binding domain of EZH2. It acts as a competitive inhibitor, disrupting the interaction between EZH2 and EED, which is essential for the catalytic activity and stability of the Polycomb Repressive Complex 2 (PRC2).[2] This disruption leads to a reduction in H3K27 trimethylation and a decrease in EZH2 protein levels.[2][3]
Q2: How should I prepare and store this compound?
A2: this compound is soluble in water up to 1 mg/ml. For cell-based assays, it is common to prepare a concentrated stock solution in sterile water or DMSO. To avoid repeated freeze-thaw cycles that could degrade the peptide, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium immediately before use.
Q3: What is a suitable concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary between cell lines. A typical starting point for dose-response experiments is in the low micromolar range (e.g., 1-10 µM). It is recommended to perform a titration to determine the optimal concentration for your specific experimental setup. For example, in MLL-AF9 leukemia cells, treatment with 10 µM this compound twice daily for 7 days showed a significant reduction in H3K27me3.[1]
Q4: How does the potency of this compound compare to small molecule EZH2 inhibitors?
A4: this compound has a distinct mechanism of action compared to small molecule inhibitors that target the catalytic site of EZH2 (e.g., GSK126). While catalytic inhibitors may show a more potent reduction in H3K27me3 at similar concentrations, this compound also leads to a decrease in EZH2 protein levels, which is not observed with catalytic inhibitors.[3] The choice between these inhibitors depends on the specific research question.
Q5: What are the appropriate negative controls for experiments with this compound?
A5: A common negative control is a mutant version of the stapled peptide (SAH-EZH2mut) that has reduced binding affinity for EED. This helps to ensure that the observed effects are due to the specific disruption of the EZH2-EED interaction and not due to non-specific effects of the stapled peptide. Additionally, a vehicle control (the solvent used to dissolve this compound, e.g., water or DMSO) should always be included.
III. Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: Binding Affinity of this compound
| Parameter | Value | Method | Reference |
| Kd for EED | 320 nM | Fluorescence Polarization |
Table 2: Cellular Activity of this compound in MLL-AF9 Leukemia Cells
| Parameter | Concentration | Duration | Effect | Reference |
| Cell Proliferation | 10 µM (twice daily) | 8 days | Significant growth inhibition | [2][4] |
| H3K27me3 Reduction | 10 µM (twice daily) | 7 days | Significant decrease | [1] |
| EZH2 Protein Levels | Dose-dependent | 7 days | Reduction in protein levels | [2] |
| Cell Cycle Arrest | 10 µM (twice daily) | 6 days | Increase in G0/G1 phase | [4] |
IV. Experimental Protocols & Methodologies
This section provides detailed protocols for key experiments to assess the efficacy of this compound.
A. Co-Immunoprecipitation (Co-IP) to Assess EZH2-EED Disruption
Objective: To determine if this compound treatment disrupts the interaction between EZH2 and EED in cells.
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or controls (e.g., SAH-EZH2mut, vehicle) for the chosen duration (e.g., 4-8 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Take a small aliquot of the lysate as an "input" control.
-
To the remaining lysate, add the primary antibody against EZH2 or EED. As a negative control, use an equivalent amount of isotype control IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP wash buffer (similar to lysis buffer but with a lower detergent concentration, e.g., 0.1% NP-40).
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the input and immunoprecipitated samples by SDS-PAGE and Western blotting using antibodies against both EZH2 and EED.
-
B. Western Blot for Global H3K27 Trimethylation
Objective: To measure the effect of this compound on global H3K27me3 levels.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described above. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with 4x Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control to normalize the H3K27me3 signal.
V. Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound in disrupting the PRC2 complex and its downstream effects.
Experimental Workflow for Assessing this compound Efficacy
References
Validation & Comparative
A Comparative Guide to the Efficacy of SAH-EZH2 Peptides Versus Small Molecule EZH2 Inhibitors
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that serves as the catalytic core of the Polycomb Repressive Complex 2 (PRC2).[1] By catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), EZH2 plays a pivotal role in epigenetic gene silencing.[2][3] Dysregulation of EZH2, either through overexpression or gain-of-function mutations, is a key driver in various cancers, including non-Hodgkin lymphoma and certain solid tumors, making it a prime therapeutic target.[4][5]
Two principal strategies have emerged to counteract EZH2's oncogenic activity: direct catalytic inhibition by small molecules and disruption of the PRC2 complex integrity by stabilized peptides. This guide provides an objective comparison of these two approaches, focusing on the S-adenosyl-L-methionine (SAM)-competitive small molecule inhibitors and the stabilized alpha-helix of EZH2 (SAH-EZH2) peptides that disrupt the crucial EZH2-EED protein-protein interaction.
Mechanism of Action: Two Distinct Approaches to PRC2 Inhibition
Small Molecule Inhibitors: Catalytic Site Blockade
The majority of clinically evaluated EZH2 inhibitors are small molecules that function as SAM-competitive inhibitors.[6][7] They bind to the catalytic SET domain of EZH2, occupying the binding pocket of the methyl donor, S-adenosyl-L-methionine.[6][8] This direct competition prevents the transfer of a methyl group to histone H3, thereby blocking the formation of the repressive H3K27me3 mark.[3][9] This leads to the reactivation of silenced tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.[4][7] Prominent examples include Tazemetostat (B611178) (Tazverik®), CPI-1205 (Lirametostat), and Valemetostat, a dual inhibitor targeting both EZH2 and its homolog EZH1.[9][10][11]
This compound: Disrupting PRC2 Complex Integrity
The this compound approach represents a fundamentally different mechanism. The stability and enzymatic activity of EZH2 are critically dependent on its interaction with other core components of the PRC2 complex, particularly Embryonic Ectoderm Development (EED).[1][12] this compound is a synthetic, cell-permeable alpha-helical peptide that has been chemically "stapled" to lock it into its bioactive conformation.[12][13] It mimics the EED-binding region of EZH2, competitively disrupting the essential EZH2-EED interaction.[12][14] This disruption not only inactivates the methyltransferase function but can also lead to the destabilization and degradation of the EZH2 protein itself.[13][15] By dismantling the complex, this compound effectively abrogates PRC2-mediated gene silencing.[12]
Quantitative Data Presentation
The following tables summarize the biochemical potency and cellular activity of representative small molecule inhibitors and compare their general properties to the this compound peptide class.
Table 1: Biochemical Potency of EZH2 Inhibitors
| Inhibitor | Target(s) | Type | IC50 / Ki | Reference |
| Tazemetostat (EPZ-6438) | EZH2 (WT & Mutant) | Small Molecule | Ki: 2.5 nM (WT & Mutant) | [16] |
| EZH1 | IC50: 392 nM | [16] | ||
| CPI-1205 (Lirametostat) | EZH2 (WT & Mutant) | Small Molecule | IC50: 2 nM (WT), 3 nM (Y641N) | [10][17] |
| EZH1 | IC50: 52 nM | [10][17] | ||
| Valemetostat (DS-3201) | EZH1 / EZH2 | Small Molecule | IC50: 10.0 nM (EZH1), 6.0 nM (EZH2) | [18] |
| This compound | EZH2-EED Interaction | Stapled Peptide | Dose-dependent H3K27me3 reduction (1-10 µM in cells) | [15] |
WT: Wild-Type; IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.
Table 2: Cellular Activity of EZH2 Inhibitors
| Inhibitor | Cell Line(s) | EZH2 Status | Cellular Effect & Potency | Reference |
| Tazemetostat | Lymphoma Cells | WT & Mutant | H3K27me3 IC50: 9 nM; Proliferation IC50: 10-100 fold higher | [16][19] |
| CPI-1205 | KARPAS-422 (Lymphoma) | Mutant | Reduces H3K27me3 (EC50: 32 nM); Reduces tumor size in vivo | [17] |
| Valemetostat | NHL Cells | WT & Mutant | Antiproliferative GI50 < 100 nM | [18] |
| This compound | MLL-AF9 Leukemia Cells | PRC2-dependent | Growth arrest at 10 µM; Reduces EZH2 protein levels | [15] |
| B-cell Lymphoma Lines | EZH2-dependent | Antiproliferative response; Reduces EZH2 protein levels | [15] |
NHL: Non-Hodgkin Lymphoma; EC50: Half-maximal effective concentration; GI50: Half-maximal growth inhibition.
Mandatory Visualizations
Caption: EZH2 inhibition strategies targeting catalysis or complex integrity.
Caption: Workflow for comparative efficacy testing of EZH2 inhibitors.
Experimental Protocols
Biochemical EZH2 Inhibitor Potency Assay (IC50 Determination)
This protocol determines an inhibitor's ability to block the methyltransferase activity of a purified PRC2 complex in vitro.
-
Materials:
-
Purified, recombinant human PRC2 complex (containing EZH2, EED, SUZ12).
-
Biotinylated Histone H3 (1-25) peptide substrate.
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).
-
Test inhibitors (this compound or small molecules) dissolved in DMSO.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
FlashPlate or Streptavidin-coated microplates.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the PRC2 enzyme, the H3 peptide substrate, and the diluted inhibitor. Include a DMSO vehicle control.
-
Incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Initiate the methylation reaction by adding ³H-SAM.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and transfer the mixture to a streptavidin-coated plate to capture the biotinylated peptide.
-
Wash the plate to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the DMSO control and plot against inhibitor concentration to determine the IC50 value.
-
Cellular H3K27me3 Quantification by Western Blot
This protocol assesses the on-target effect of inhibitors by measuring the global levels of H3K27me3 within cells.
-
Materials:
-
Cancer cell line of interest (e.g., KARPAS-422 for mutant EZH2).
-
Complete cell culture medium.
-
Test inhibitors dissolved in DMSO.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-Total Histone H3.
-
HRP-conjugated anti-rabbit secondary antibody.
-
SDS-PAGE gels, PVDF membrane, and standard Western blot equipment.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with a range of inhibitor concentrations (e.g., 1 nM to 10 µM) and a DMSO vehicle control.
-
Incubate for 4 to 7 days, as the reduction of the stable H3K27me3 mark is time-dependent.[2]
-
Harvest cells, wash with cold PBS, and lyse with RIPA buffer.
-
Quantify total protein concentration using a BCA assay.
-
Separate 15-20 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate overnight at 4°C with primary antibodies for H3K27me3 and Total H3 (as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Visualize bands using an ECL substrate and quantify band intensity. Normalize the H3K27me3 signal to the Total H3 signal.
-
Cell Proliferation Assay (CellTiter-Glo®)
This protocol measures the effect of inhibitors on cancer cell viability and growth over time to determine the GI50.
-
Materials:
-
Cancer cell line of interest.
-
96-well white-walled, clear-bottom plates.
-
Test inhibitors dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well. Allow cells to attach overnight.
-
Add medium containing serial dilutions of the test inhibitor or a DMSO vehicle control to the wells.
-
Incubate the plate for 6 to 14 days, as the anti-proliferative effects of EZH2 inhibition can be slow to manifest.[3] Refresh the medium with the inhibitor every 3-4 days.
-
On the day of analysis, equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce lysis, and incubate for 10 minutes to stabilize the signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot against the log of inhibitor concentration to determine the GI50 value.
-
Efficacy Comparison and Conclusion
The two classes of EZH2 inhibitors, while sharing the ultimate goal of reversing aberrant gene silencing, offer distinct advantages and mechanisms that may be suited for different therapeutic contexts.
-
Potency and Specificity: Small molecule inhibitors have achieved remarkable biochemical potency, with Ki and IC50 values in the low nanomolar range.[10][16] They can be designed with high selectivity for EZH2 over its homolog EZH1 and other methyltransferases.[7] In contrast, this compound acts on the protein-protein interface, a mechanism that inherently provides specificity for the PRC2 complex. Notably, since the EED-binding domains of EZH1 and EZH2 are highly conserved, this compound disrupts the interactions of EED with both proteins, similar to a dual EZH1/2 inhibitor.[12][13]
-
Cellular and In Vivo Efficacy: Both approaches effectively reduce global H3K27me3 levels and suppress the proliferation of EZH2-dependent cancer cells.[7][15] A key differentiator is that this compound has been shown to decrease total EZH2 protein levels, a feature not shared by catalytic inhibitors.[15] This suggests a more profound and potentially durable disruption of PRC2 function. In preclinical xenograft models, small molecule inhibitors like Tazemetostat and CPI-1205 have demonstrated significant tumor growth inhibition.[8][17]
-
Therapeutic Outlook: Small molecule inhibitors have a clear developmental advantage, with several agents in clinical trials and one, Tazemetostat, already FDA-approved for specific indications.[8][20] Their oral bioavailability is a major asset for chronic cancer therapy. Peptide-based therapeutics like this compound have historically faced challenges with in vivo stability and delivery, although stapled peptide technology is designed to mitigate these issues. Importantly, the distinct mechanisms of action suggest potential for synergistic combinations. The combination of this compound with a catalytic inhibitor has been shown to produce synergistic anti-cancer effects, providing a strong rationale for co-targeting both the complex integrity and enzymatic function of PRC2.[13]
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Facebook [cancer.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. EZH2 Inhibitors Market Report, Industry Size & Revenue, Share, Forecast 2024–2030 [strategicmarketresearch.com]
Validating SAH-EZH2 On-Target Effects: A Comparative Guide Using Genetic Models
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic component of the Polycomb Repressive Complex 2 (PRC2). Its role in catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3) leads to transcriptional repression. Dysregulation of EZH2 is a known driver in various cancers, making it a prime therapeutic target.[1] Inhibition strategies primarily fall into two categories: catalytic inhibitors that compete with the S-adenosylmethionine (SAM) cofactor, and protein-protein interaction inhibitors.
SAH-EZH2 is a novel stabilized alpha-helical peptide designed to disrupt the crucial interaction between EZH2 and Embryonic Ectoderm Development (EED), another core component of the PRC2 complex.[2] This guide provides an objective comparison of this compound's on-target effects with those of catalytic inhibitors, using data from knockout (KO) and knockdown (KD) models—the gold standard for target validation.
Mechanism of Action: A Tale of Two Inhibition Strategies
Unlike traditional small molecule inhibitors that target the EZH2 catalytic site, this compound functions by physically separating EZH2 from the PRC2 complex. This unique mechanism not only blocks methyltransferase activity but also leads to a reduction in overall EZH2 protein levels, a key differentiator from catalytic inhibitors like GSK126 which do not affect EZH2 protein expression.[2][3] Genetic models, such as CRISPR-mediated knockout or shRNA-mediated knockdown of EZH2, provide the ultimate benchmark for on-target activity. An effective and specific inhibitor should phenocopy the effects observed upon genetic deletion of its target.
Comparative Analysis: Pharmacological vs. Genetic Inhibition
Studies have shown that the cellular effects of this compound closely mimic those of EZH2 or EED genetic ablation. In MLL-AF9 leukemia cells, which are dependent on PRC2, this compound treatment leads to growth arrest and differentiation, a phenotype consistent with shRNA knockdown or knockout of Ezh2 or Eed.[2] Similarly, the catalytic inhibitor EI1 was shown to mimic Ezh2 knockout in mouse embryonic fibroblasts (MEFs), causing a comparable loss of H3K27me3 and a ~40-50% decrease in proliferation.[4][5]
However, catalytic inhibitors do not always fully replicate the knockout phenotype, particularly in cancers where EZH2 may have non-catalytic functions. For instance, in certain breast and prostate cancer cell lines driven by non-enzymatic EZH2 activity, this compound impaired cell viability whereas the potent catalytic inhibitor GSK126 had no effect.[6] This highlights the unique advantage of this compound's mechanism, which also reduces EZH2 protein levels.[2]
Table 1: On-Target Effects of EZH2 Inhibition Strategies
| Parameter | This compound | Catalytic Inhibitors (GSK126, EI1) | EZH2 Knockout / Knockdown | Reference(s) |
| H3K27me3 Levels | Selective Decrease | Selective Decrease | Selective Decrease | [2][3][4] |
| EZH2 Protein Levels | Dose-responsive Decrease | No significant change | Ablation / Strong Reduction | [2][3][4] |
| Cell Proliferation | Inhibition (phenocopies KO/KD) | Inhibition (phenocopies KO) | Inhibition | [2][4][7] |
| Cell Differentiation | Induction (in MLL-AF9 cells) | Not consistently reported | Induction (in relevant models) | [2] |
| Apoptosis | Minimal induction; primarily cell cycle arrest | Can induce apoptosis in sensitive lines | Can induce apoptosis or senescence | [2][8] |
| Non-Catalytic Activity | Inhibits via protein reduction | Ineffective | Ablates all functions | [6] |
Table 2: Performance in Validated Cancer Models
| Inhibitor | Cell Line Model | Genetic Validation Comparator | Key Comparative Finding | Reference(s) |
| This compound | MLL-AF9 Leukemia | Ezh2 or Eed knockout/shRNA | This compound treatment phenocopies the growth arrest and differentiation observed in genetic models. | [2] |
| EI1 | Ezh2 f/f MEFs | 4-OH-T induced Ezh2 knockout | EI1 treatment mimics Ezh2 knockout in inhibiting H3K27me3 and cell proliferation. Combining EI1 and KO showed no further reduction in proliferation. | [4][5] |
| GSK126 | THP-1 Monocytes | CRISPR/Cas9 EZH2 Knockout | Both GSK126 and EZH2 KO significantly reduced H3K27me3 and monocyte adhesion to endothelial cells. | [3] |
| GSK126 | MDA-MB231 (Breast) | N/A (Compared to this compound) | In cells driven by non-catalytic EZH2 function, this compound impaired viability while GSK126 had no effect. | [6] |
Experimental Validation Workflow
Validating the on-target effects of an inhibitor like this compound against a genetic model involves a systematic workflow. The goal is to demonstrate that the pharmacological agent produces the same biological consequences as the genetic removal of the target protein.
Key Experimental Protocols
Below are standardized methodologies for experiments crucial to validating EZH2 inhibitor efficacy.
Western Blot for H3K27me3 and EZH2 Levels
Objective: To directly measure the effect of inhibition on the target histone mark and EZH2 protein stability.
-
Cell Lysis: Treat cells with the EZH2 inhibitor (e.g., this compound) or vehicle control for the desired duration (typically 4-7 days for histone mark changes). Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[9][10]
-
Protein Quantification: Determine protein concentration for each lysate using a BCA assay to ensure equal loading.[11]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein lysate in Laemmli buffer. Separate proteins on a 15% SDS-polyacrylamide gel and transfer to a PVDF membrane.[12]
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against H3K27me3 (1:1000), EZH2 (1:1000), and a loading control like Total Histone H3 (1:2000).[9][10]
-
Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Apply an ECL substrate and capture the chemiluminescent signal using a digital imaging system. Quantify band intensities and normalize the H3K27me3 signal to Total H3.[11]
Cell Viability / Proliferation Assay (CellTiter-Glo®)
Objective: To quantify the functional impact of EZH2 inhibition on cancer cell growth and survival.
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare serial dilutions of this compound and controls. Add the diluted compounds to the respective wells. Ensure the final vehicle (e.g., DMSO) concentration is consistent and non-toxic (e.g., <0.1%).[9]
-
Incubation: Incubate plates for 6-14 days. Due to the slow-acting nature of epigenetic inhibitors, a longer incubation is required to observe anti-proliferative effects. Refresh the media with freshly prepared compounds every 3-4 days.[9]
-
Luminescent Reading: On the day of analysis, equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce lysis, and incubate for 10 minutes to stabilize the signal.[9]
-
Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine IC50 values using non-linear regression.
CRISPR/Cas9-mediated Knockout of EZH2
Objective: To create a stable cell line with permanent disruption of the EZH2 gene for use as a benchmark control.
-
sgRNA Design: Design single guide RNAs (sgRNAs) targeting a critical early exon of the EZH2 gene to ensure a loss-of-function mutation.[13]
-
Vector Transfection: Clone the designed sgRNA into a Cas9-expressing vector (often containing a selection marker like puromycin (B1679871) or GFP). Transfect the plasmid into the target cells using lipid-based reagents or electroporation.[13]
-
Cell Selection: After 24-48 hours, apply selection pressure (e.g., add puromycin) to eliminate non-transfected cells.
-
Clonal Isolation and Validation: Isolate single-cell clones via limiting dilution or FACS into 96-well plates. Expand the clones and validate EZH2 knockout by Western blot (to confirm protein absence) and Sanger sequencing of the genomic DNA at the target locus (to confirm frameshift mutations).[7][13]
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR/Cas9‑mediated EZH2 knockout suppresses the proliferation and migration of triple‑negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Biochemical Assays for Confirming the Inhibitory Activity of SAH-EZH2 on PRC2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biochemical assays used to confirm the inhibitory activity of SAH-EZH2 on the Polycomb Repressive Complex 2 (PRC2). We will delve into the distinct mechanism of this compound and compare its performance with common catalytic EZH2 inhibitors, supported by experimental data and detailed protocols for key biochemical assays.
The Unique Inhibitory Mechanism of this compound
The Polycomb Repressive Complex 2 (PRC2) plays a crucial role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a mark associated with transcriptional repression. The catalytic activity of PRC2 resides in its EZH2 subunit. While most small molecule inhibitors target the catalytic site of EZH2, this compound employs a distinct mechanism. This compound is a stabilized alpha-helix of EZH2 peptide that mimics the EED-binding domain of EZH2. This allows it to disrupt the crucial interaction between EZH2 and another core component of PRC2, Embryonic Ectoderm Development (EED). This disruption destabilizes the PRC2 complex, leading to a reduction in its methyltransferase activity. This mechanism is fundamentally different from that of S-adenosyl-L-methionine (SAM)-competitive inhibitors that directly block the EZH2 active site.
Below is a diagram illustrating the PRC2 signaling pathway and the distinct points of inhibition for catalytic inhibitors and this compound.
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for SAH-EZH2 Target Engagement
For researchers, scientists, and drug development professionals, confirming the direct interaction of a drug candidate with its intended target within a cellular environment is a pivotal step in the drug discovery pipeline. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful biophysical technique to verify such target engagement. This guide provides an objective comparison of CETSA with alternative methods for assessing the target engagement of inhibitors targeting the S-adenosyl-L-homocysteine (SAH)/S-adenosyl-L-methionine (SAM) binding site of Enhancer of Zeste Homolog 2 (EZH2), a critical histone methyltransferase implicated in various cancers.
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression.[1] Small molecule inhibitors that target the SAM-binding pocket of EZH2 are promising therapeutic agents. Verifying that these compounds directly bind to EZH2 in a cellular context is essential for their development and for understanding their mechanism of action.
Unveiling Target Binding with CETSA
CETSA operates on the principle of ligand-induced thermal stabilization of proteins.[2] The binding of a small molecule inhibitor to its target protein, such as EZH2, generally increases the protein's resistance to heat-induced denaturation. This thermal stabilization can be quantified to provide direct evidence of target engagement inside intact cells. The typical CETSA workflow involves treating cells with the inhibitor, subjecting them to a heat challenge across a temperature gradient, followed by cell lysis and quantification of the remaining soluble target protein. A shift in the melting temperature (Tm) of the protein in the presence of the inhibitor is indicative of target engagement.
While specific CETSA data for all SAH-EZH2 inhibitors is not always publicly available, we can infer performance from well-characterized inhibitors like UNC1999 and GSK126. The following sections present a comparison of expected CETSA outcomes with data from alternative target engagement assays.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data for various EZH2 inhibitors, comparing their performance in CETSA and alternative assays that measure the downstream effects of EZH2 inhibition.
Table 1: Quantitative Comparison of Target Engagement Assays for EZH2 Inhibitors
| Assay Type | Parameter Measured | EZH2 Inhibitor | Value | Cell Line | Reference |
| CETSA | Thermal Shift (ΔTm) | CPI-1205 | 11.54 ± 0.05 °C | Not Specified | [3] |
| DS-3201b | 14.66 ± 0.00 °C | Not Specified | [3] | ||
| Cellular H3K27me3 Reduction | IC50 | UNC1999 | >5-fold reduction at 5µM | MC3T3 | [4] |
| GSK126 | 2-3-fold reduction at 5µM | MC3T3 | [4] | ||
| EPZ-6438 (Tazemetostat) | >5-fold reduction at 5µM | MC3T3 | [4] | ||
| GNA002 | IC50 = 1.1 µM | Not Specified | [5] | ||
| Cell Proliferation Inhibition | IC50 / GI50 | UNC1999 | IC50 in nM range | THP-1 | [6] |
| GSK126 | IC50 in nM range | THP-1 | [6] | ||
| EPZ-5687 | IC50 in nM range | THP-1 | [6] | ||
| GNA002 | IC50 = 0.070 µM | MV4-11 | [5] | ||
| GNA002 | IC50 = 0.103 µM | RS4-11 | [5] |
Note: Data is compiled from multiple sources and may not represent direct head-to-head comparisons under identical experimental conditions.
Visualizing the Pathways and Processes
To better understand the context of EZH2 inhibition and the experimental workflows, the following diagrams have been generated.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple pharmacological inhibitors targeting the epigenetic suppressor Enhancer of Zeste Homolog 2 (EZH2) accelerate osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
A Tale of Two Inhibitors: Unraveling the Gene Expression Landscapes Molded by SAH-EZH2 and Catalytic EZH2 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between EZH2 inhibitors is paramount for advancing targeted cancer therapies. This guide provides a comparative analysis of the gene expression profiles induced by SAH-EZH2, a pioneering EZH2/EED interaction disruptor, and other catalytic EZH2 inhibitors, supported by experimental data and detailed methodologies.
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its primary role is to trimethylate histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. In many cancers, EZH2 is overexpressed or mutated, leading to the silencing of tumor suppressor genes and driving oncogenesis. Consequently, inhibiting EZH2 has emerged as a promising therapeutic strategy.
This comparison focuses on two distinct classes of EZH2 inhibitors:
-
This compound: A stabilized alpha-helix of EZH2 peptide that functions by disrupting the crucial interaction between EZH2 and another core PRC2 component, Embryonic Ectoderm Development (EED). This disruption not only curtails EZH2's catalytic activity but also leads to a reduction in EZH2 protein levels.
-
Catalytic EZH2 Inhibitors (e.g., GSK126, Tazemetostat): Small molecules that competitively bind to the S-adenosylmethionine (SAM) binding pocket of EZH2, directly blocking its methyltransferase activity without necessarily affecting the stability of the PRC2 complex or EZH2 protein levels.
Comparative Analysis of Gene Expression Profiles
While both classes of inhibitors aim to reactivate aberrantly silenced genes, their distinct mechanisms of action result in differential effects on the transcriptome. A key study comparing this compound and the catalytic inhibitor GSK126 in MLL-AF9 leukemia cells revealed both overlapping and unique gene expression changes.
| Feature | This compound (EZH2/EED Interaction Inhibitor) | Catalytic EZH2 Inhibitors (e.g., GSK126) |
| Mechanism of Action | Disrupts the EZH2/EED protein-protein interaction, leading to PRC2 complex destabilization and reduced EZH2 protein levels.[1] | Competitively inhibits the SAM-binding site of EZH2, directly blocking its methyltransferase activity. |
| Impact on EZH2 Protein | Dose-dependent decrease in EZH2 protein levels.[1] | Generally does not affect EZH2 protein levels. |
| Effect on H3K27me3 | Reduction in global H3K27me3 levels. | Potent reduction in global H3K27me3 levels. |
| Reported Differentially Regulated Genes (in MLL-AF9 cells) | More pronounced upregulation of Adam8, Ace, and Prom1 (CD133).[2] | Marked upregulation of Fcer1a.[2] |
| General Gene Expression Signature | Reactivation of PRC2 target genes. Studies on EED inhibitors (with a similar mechanism) show upregulation of genes involved in cell differentiation and apoptosis. | Reactivation of silenced PRC2 target genes. Often associated with the upregulation of genes involved in immune signaling, such as interferon-stimulated genes. |
Experimental Protocols
The following provides a generalized methodology for assessing gene expression changes induced by EZH2 inhibitors, based on common practices in the field.
1. Cell Culture and Treatment:
-
Cell Lines: Select appropriate cancer cell lines known to be dependent on EZH2 activity (e.g., MLL-rearranged leukemia lines like MLL-AF9, or lymphoma cell lines with EZH2 mutations).
-
Inhibitor Treatment: Treat cells with this compound, a catalytic EZH2 inhibitor (e.g., GSK126), or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours). Use a range of concentrations to assess dose-dependent effects.
2. RNA Isolation and Sequencing:
-
RNA Extraction: Isolate total RNA from treated and control cells using a standard method, such as TRIzol reagent or a column-based kit.
-
Library Preparation: Prepare RNA sequencing libraries from high-quality RNA samples. This typically involves poly(A) selection for mRNA, cDNA synthesis, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing using a platform such as Illumina NovaSeq or HiSeq.
3. Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the sequencing reads to a reference genome (e.g., human or mouse) using an aligner like STAR or HISAT2.
-
Gene Expression Quantification: Quantify gene expression levels (e.g., as counts or transcripts per million) using tools such as HTSeq or Salmon.
-
Differential Expression Analysis: Identify differentially expressed genes between inhibitor-treated and control groups using packages like DESeq2 or edgeR in R.
-
Pathway and Gene Set Enrichment Analysis: Perform functional analysis of the differentially expressed genes to identify enriched biological pathways and gene sets using tools like GSEA or DAVID.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Mechanisms of this compound and catalytic EZH2 inhibitors.
Caption: Workflow for comparing gene expression profiles.
Conclusion
The choice between an EZH2/EED interaction inhibitor like this compound and a catalytic inhibitor has significant implications for the resulting gene expression landscape and, potentially, for therapeutic outcomes. While both effectively reactivate PRC2-silenced genes, the distinct mechanism of this compound, which also promotes EZH2 degradation, leads to a unique transcriptional signature. Further head-to-head transcriptomic and proteomic studies are warranted to fully elucidate the differential impacts of these inhibitor classes and to guide the development of more precise and effective cancer therapies.
References
assessing the selectivity of SAH-EZH2 for EZH2/EED over other protein-protein interactions
A Comparative Guide for Researchers and Drug Development Professionals
The targeting of protein-protein interactions (PPIs) represents a promising frontier in therapeutic development. SAH-EZH2, a stabilized alpha-helical peptide, has emerged as a potent inhibitor of the interaction between the histone methyltransferase EZH2 and its essential binding partner EED. This guide provides a comprehensive assessment of the selectivity of this compound for the EZH2/EED complex over other PPIs, supported by experimental data and detailed protocols.
Executive Summary
This compound is a stapled peptide designed to mimic the EED-binding helix of EZH2, thereby disrupting the formation of the functional Polycomb Repressive Complex 2 (PRC2). This disruption selectively inhibits the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27), a critical epigenetic modification often dysregulated in cancer. Experimental evidence demonstrates that this compound exhibits a high affinity for its intended target, EED, with a dissociation constant (Kd) in the nanomolar range. Furthermore, studies indicate a high degree of selectivity, as this compound does not significantly affect the methylation of other histone marks, suggesting minimal off-target activity against other histone methyltransferases.
Data Presentation: Comparative Selectivity of this compound
To contextualize the selectivity of this compound, the following table compares its binding affinity for the EZH2/EED complex with that of other representative stapled peptides targeting different protein-protein interactions. Due to the limited availability of public data on the broad off-target screening of this compound against a panel of PPIs, this table provides a comparative landscape of stapled peptide inhibitors.
| Stapled Peptide | Target Protein-Protein Interaction | Binding Affinity (Kd or IC50) | Reference PPI Class |
| This compound | EZH2/EED | Kd: 320 nM | Epigenetic Regulation |
| SAH-p53-8 | p53/MDM2 | Kd: ~3-15 nM | Apoptosis Regulation |
| ALRN-6924 | p53/MDMX | IC50: 96 nM | Apoptosis Regulation |
| ATSP-7041 | XIAP/Caspase-9 | Ki: ~26 nM | Apoptosis Regulation |
| BIM SAHB | BCL-2/BIM | Kd: ~40 nM | Apoptosis Regulation |
Note: This table is intended for comparative purposes to illustrate the typical affinity range of stapled peptides for their targets. Direct off-target binding data for this compound against these specific PPIs is not publicly available.
Experimental Protocols
Fluorescence Polarization (FP) Assay for EZH2-EED Interaction
This assay quantitatively measures the binding affinity of this compound for EED.
Principle: A fluorescein-labeled version of the this compound peptide (tracer) is used. When the tracer is unbound and tumbles rapidly in solution, it emits depolarized light upon excitation. When bound to the much larger EED protein, its tumbling is slowed, resulting in an increase in polarized light emission. Unlabeled this compound can compete with the tracer for binding to EED, causing a decrease in fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
FP Buffer: 25 mM HEPES (pH 8.0), 150 mM NaCl, 0.1 mg/mL BSA, and 0.01% NP-40.
-
FITC-labeled this compound (Tracer): Prepare a stock solution and dilute to a final concentration of 20 nM in FP buffer.
-
Recombinant EED Protein: Prepare a serial dilution of EED protein in FP buffer.
-
Unlabeled this compound: Prepare a serial dilution for competitive binding experiments.
-
-
Saturation Binding Experiment (to determine Kd):
-
In a 384-well black plate, add 20 nM of FITC-labeled this compound tracer to each well.
-
Add increasing concentrations of recombinant EED protein to the wells.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters (Excitation: 485 nm, Emission: 535 nm).
-
Plot the fluorescence polarization values against the EED concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
-
Competitive Binding Assay (to determine IC50):
-
To a mixture of 20 nM FITC-labeled this compound and a fixed concentration of EED (typically 2-4 times the Kd), add serial dilutions of unlabeled this compound.
-
Incubate and measure fluorescence polarization as described above.
-
Plot the percentage of inhibition against the logarithm of the unlabeled this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Co-Immunoprecipitation (Co-IP) Assay for Disruption of the EZH2-EED Complex
This assay qualitatively demonstrates the ability of this compound to disrupt the interaction between EZH2 and EED in a cellular context.
Principle: An antibody targeting one of the interacting proteins (e.g., EZH2) is used to pull down the protein from a cell lysate. If the binding partner (EED) is associated with the target protein, it will also be pulled down. The presence of the binding partner is then detected by Western blotting. The addition of this compound should reduce the amount of the co-immunoprecipitated partner.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., a human cancer cell line with high EZH2 expression) to 80-90% confluency.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody against the target protein (e.g., anti-EZH2) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.
-
After the final wash, aspirate the supernatant and resuspend the beads in 1X Laemmli sample buffer.
-
Boil the samples for 5-10 minutes to elute the protein complexes.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against both EZH2 and EED.
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system. A decrease in the amount of co-immunoprecipitated EED in the this compound-treated samples compared to the control indicates disruption of the interaction.
-
Mandatory Visualizations
Caption: EZH2 signaling pathway and the mechanism of this compound action.
Caption: Workflow for assessing the selectivity of this compound.
Validating EZH2 Protein Reduction: A Comparative Guide to SAH-EZH2 and Alternative Modalities
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies to Validate the Reduction of EZH2 Protein Levels as a Specific Effect of SAH-EZH2.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a key target in oncology. A crucial aspect of developing novel EZH2-targeting therapeutics is the validation of their on-target effects, specifically the reduction of EZH2 protein levels. This guide provides a comprehensive comparison of this compound, a stabilized alpha-helical peptide, with other modalities used to decrease EZH2 protein, including catalytic inhibitors, proteolysis-targeting chimeras (PROTACs), and siRNA-mediated knockdown. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to facilitate a clear understanding of these approaches.
Differentiating Mechanisms of EZH2 Reduction
The reduction of EZH2 protein can be achieved through distinct mechanisms. This compound functions by disrupting the protein-protein interaction between EZH2 and Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2). This disruption not only inhibits the catalytic activity of EZH2 but also leads to the degradation of the EZH2 protein.[1] In contrast, traditional small molecule inhibitors, such as GSK126, are catalytic inhibitors that bind to the EZH2 active site, blocking its methyltransferase function without directly causing protein degradation.[1] More recent approaches like PROTACs are designed to induce targeted degradation of EZH2 by hijacking the ubiquitin-proteasome system. Finally, siRNA offers a direct method to reduce EZH2 levels by targeting its mRNA for degradation.
Comparative Performance of EZH2 Modulators
The efficacy of different EZH2 modulators can be assessed by their impact on EZH2 protein levels, downstream histone methylation, and cellular viability. The following tables summarize quantitative data from studies comparing this compound with other modalities.
Table 1: Effect of this compound and GSK126 on EZH2 Protein Levels and H3K27 Trimethylation
| Compound | Cell Line | Concentration (µM) | Treatment Duration | EZH2 Protein Level Reduction | H3K27me3 Reduction | Reference |
| This compound | MLL-AF9 | 1, 3, 10 | 7 days | Dose-responsive decrease | Dose-responsive decrease | [1] |
| GSK126 | MLL-AF9 | 1, 3, 10 | 7 days | No significant decrease | Dose-responsive decrease | [1] |
Table 2: Comparative IC50 Values for Cell Viability
| Compound | Cell Line | EZH2 Status | IC50 (µM) | Treatment Duration | Reference |
| This compound | Karpas-422 | Y641N Mutant | ~5 | 12 days | [2] |
| GSK126 | Karpas-422 | Y641N Mutant | ~7 | Not Specified | [3] |
| EZH2 PROTAC (MS8847) | MV4;11 | Wild-type | 0.19 | 5 days | [4] |
| Tazemetostat | WSU-DLCL2 | Y641N Mutant | ~0.019 | Not Specified | [3] |
Key Experimental Protocols
Accurate validation of EZH2 protein reduction requires robust and well-controlled experiments. Below are detailed methodologies for essential assays.
Western Blot for EZH2 and H3K27me3 Quantification
This is the most direct method to assess the reduction of EZH2 protein and its catalytic activity.
1. Cell Lysis and Protein Extraction:
-
Treat cells with the indicated compounds (e.g., this compound, GSK126, PROTAC) for the specified duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (typically 20-30 µg) in Laemmli sample buffer by boiling.
-
Separate proteins on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EZH2 (e.g., Cell Signaling Technology, #5246) or H3K27me3 (e.g., Cell Signaling Technology, #9733) overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH, or total Histone H3) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Quantification:
-
Quantify the band intensities using image analysis software. Normalize the EZH2 or H3K27me3 signal to the corresponding loading control.
Co-Immunoprecipitation (Co-IP) to Validate EZH2-EED Interaction Disruption
This assay is crucial for confirming the mechanism of action of this compound.
1. Cell Lysate Preparation:
-
Treat cells with this compound or a control peptide.
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.
2. Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against EZH2 or EED overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
3. Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Analyze the eluted proteins by Western blot using antibodies against EZH2 and EED to detect the co-precipitated protein.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the functional consequence of EZH2 reduction on cell proliferation and survival.
1. Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, GSK126, etc.) in the appropriate cell culture medium.
-
Treat the cells and incubate for the desired duration (typically 3-7 days for EZH2 inhibitors).
3. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Normalize the luminescence readings to a vehicle-treated control.
-
Plot the normalized values against the log of the inhibitor concentration to determine the IC50 value.[5][6]
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. promegaconnections.com [promegaconnections.com]
The Critical Role of Inactive Mutants as Negative Controls in EZH2 Research: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of molecular probes is paramount. In the study of EZH2, a histone methyltransferase implicated in various cancers, the use of inactive mutants as negative controls is a critical methodological component. This guide provides an objective comparison of the performance of a mutant, inactive version of the EZH2-EED interaction inhibitor, SAH-EZH2, alongside other catalytically inactive EZH2 mutants, supported by experimental data and detailed protocols.
The enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a vital role in epigenetic regulation by methylating histone H3 at lysine (B10760008) 27 (H3K27), leading to transcriptional repression.[1] Dysregulation of EZH2 activity is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. One such therapeutic strategy involves disrupting the interaction between EZH2 and another core component of the PRC2 complex, Embryonic Ectoderm Development (EED). This compound is a stabilized alpha-helical peptide designed to inhibit this EZH2-EED interaction.[1][2]
To validate the on-target effects of such inhibitors and rule out off-target phenomena, a robust negative control is essential. An ideal negative control should be structurally similar to the active compound but devoid of its specific biological activity. This guide focuses on the use of a mutant, inactive version of this compound (SAH-EZH2MUT) and other catalytically inactive EZH2 mutants as indispensable tools in EZH2 research.
Comparing the Inactivity: SAH-EZH2MUT vs. Catalytically Dead EZH2 Mutants
The primary mechanism of action for this compound is the disruption of the EZH2-EED protein-protein interaction.[2] Consequently, a proper negative control must be deficient in this specific binding capability. In contrast, small molecule inhibitors of EZH2 often target its catalytic SET domain. For these inhibitors, catalytically inactive mutants of the EZH2 enzyme itself serve as appropriate negative controls.
SAH-EZH2MUT: A Tool for Validating EZH2-EED Interaction Disruption
A mutant version of this compound, termed SAH-EZH2MUT, has been developed to serve as a negative control.[3] This mutant peptide incorporates a key amino acid substitution that has been shown to markedly reduce its binding affinity for EED.[3] As a result, SAH-EZH2MUT is unable to disrupt the EZH2-EED interaction and, therefore, does not elicit the downstream effects observed with the active this compound peptide.
Catalytically Inactive EZH2 Mutants: Probing the Role of Methyltransferase Activity
To investigate biological processes dependent on the enzymatic activity of EZH2, researchers utilize catalytically "dead" mutants of the EZH2 protein. These mutants, such as those bearing F667I or H689A substitutions in the SET domain, are expressed in cells and serve to demonstrate that an observed phenotype is a direct result of EZH2's methyltransferase function, rather than other potential non-catalytic roles of the protein.[4][5]
Quantitative Comparison of Active and Inactive Probes
The following table summarizes the key differences in the activity profiles of this compound, its inactive mutant, and catalytically dead EZH2 mutants based on available experimental data.
| Probe | Target | Mechanism of Inactivation | EED Binding Affinity | H3K27 Trimethylation | Cell Proliferation Inhibition (MLL-AF9 cells) |
| This compound | EZH2-EED Interaction | - | Sub-micromolar[6] | Dose-dependent decrease[3] | Significant inhibition[7] |
| SAH-EZH2MUT | EZH2-EED Interaction | Mutation disrupting EED binding | Markedly reduced[3] | No significant effect[3] | No significant effect[7] |
| Wild-Type EZH2 | Histone H3 | - | Binds EED within PRC2 | Active H3K27 methyltransferase | Promotes proliferation in dependent cells |
| EZH2 (F667I/H689A) | Histone H3 | Mutation in the catalytic SET domain | Binds EED within PRC2 | Catalytically inactive[4] | Fails to rescue proliferation in EZH2-dependent contexts[5] |
Visualizing the Mechanisms of Action and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for validating an inactive EZH2 probe.
Caption: Mechanism of EZH2 and points of intervention.
Caption: Experimental workflow for negative control validation.
Detailed Experimental Protocols
To ensure reproducibility and accuracy in research, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the comparison of this compound and its inactive mutant.
Co-Immunoprecipitation (Co-IP) to Assess EZH2-EED Interaction
Objective: To determine if this compound, but not SAH-EZH2MUT, disrupts the interaction between EZH2 and EED.
Protocol:
-
Culture MLL-AF9 cells to a density of approximately 1-2 x 106 cells/mL.
-
Treat cells with vehicle, 10 µM this compound, or 10 µM SAH-EZH2MUT. Treatments with the peptides should be administered twice daily for a duration of 48-72 hours.
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-EZH2 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against EED and EZH2.
Western Blot for H3K27 Trimethylation
Objective: To measure the effect of this compound and SAH-EZH2MUT on the global levels of H3K27me3.
Protocol:
-
Culture MLL-AF9 cells and treat with vehicle, 10 µM this compound, or 10 µM SAH-EZH2MUT twice daily for 7 days.
-
Harvest cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Quantify histone concentration using a Bradford or BCA assay.
-
Separate 10-15 µg of histones on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., Cell Signaling Technology, #9733) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Cell Proliferation Assay
Objective: To assess the impact of this compound and SAH-EZH2MUT on the proliferation of EZH2-dependent cancer cells.
Protocol:
-
Seed MLL-AF9 cells in a 96-well plate at a density of 5,000 cells per well.
-
Treat the cells with a dose range of this compound or SAH-EZH2MUT (e.g., 0.1 to 20 µM) in duplicate or triplicate. Administer the peptide treatments twice daily.
-
Incubate the cells for 7 to 8 days.[7]
-
At the end of the incubation period, add a cell viability reagent such as MTT or CellTiter-Glo according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and plot the results to determine the effect on cell viability.
Conclusion
The use of a well-characterized, inactive mutant as a negative control is non-negotiable for rigorous scientific inquiry into the function and inhibition of EZH2. The SAH-EZH2MUT peptide provides an excellent negative control for studies involving the disruption of the EZH2-EED interaction, demonstrating a clear lack of on-target activity. Similarly, catalytically inactive EZH2 mutants are essential for dissecting the enzymatic functions of EZH2. By employing these critical tools and adhering to detailed experimental protocols, researchers can ensure the validity and specificity of their findings, ultimately accelerating the development of effective EZH2-targeted therapies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrative Multi-Omics Analysis of Oncogenic EZH2 Mutants: From Epigenetic Reprogramming to Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone H3K27 methyltransferase Ezh2 represses Wnt genes to facilitate adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. researchgate.net [researchgate.net]
Unraveling the Differential Anti-Cancer Efficacy of SAH-EZH2: A Comparative Guide for EZH2-Mutant vs. Wild-Type Cells
For Immediate Release
A deep dive into the anti-cancer effects of the stabilized alpha-helix of EZH2 (SAH-EZH2) reveals a distinct mechanistic advantage, particularly in cancer cells harboring EZH2 mutations. This guide provides a comprehensive comparison of this compound's performance in EZH2-mutant versus EZH2-wild-type cells, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a hydrocarbon-stapled peptide, operates through a unique dual mechanism of action that sets it apart from traditional small-molecule EZH2 inhibitors. It not only inhibits the catalytic activity of the PRC2 complex by disrupting the crucial interaction between EZH2 and EED but also leads to a reduction in overall EZH2 protein levels.[1][2] This dual action translates to a more potent and specific anti-proliferative effect in EZH2-dependent cancers.
Data Presentation: Quantitative Comparison of this compound Activity
The following tables summarize the dose-responsive effects of this compound on cell viability and key molecular markers in EZH2-mutant and EZH2-wild-type cancer cell lines.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Cancer Type | EZH2 Status | This compound Treatment | Effect on Cell Viability |
| Karpas-422 | B-cell Lymphoma | Mutant (Y641N) | Dose-dependent | Significant reduction in viability |
| Pfeiffer | B-cell Lymphoma | Mutant (A677G) | Dose-dependent | Significant reduction in viability |
| OCI-LY19 | B-cell Lymphoma | Wild-Type | High concentrations (e.g., 10 µM) | No significant effect on viability[3] |
| MLL-AF9 | Leukemia | Wild-Type (EZH2-dependent) | Dose-dependent | Reduction in viability[1] |
Table 2: Molecular Effects of this compound Treatment
| Cell Line | EZH2 Status | Effect on H3K27me3 | Effect on EZH2 Protein Levels |
| Karpas-422 | Mutant (Y641N) | Dose-dependent decrease[3] | Dose-dependent decrease[3] |
| MLL-AF9 | Wild-Type (EZH2-dependent) | Dose-dependent decrease[1] | Dose-dependent decrease[2] |
| OCI-LY19 | Wild-Type | Minimal effect at effective doses for mutant cells | Minimal effect at effective doses for mutant cells |
Mandatory Visualization: Signaling Pathways and Experimental Workflow
To visually articulate the mechanisms and methodologies discussed, the following diagrams are provided.
Experimental Protocols
Cell Viability Assay
This protocol assesses the anti-proliferative effects of this compound.
Materials:
-
EZH2-mutant and EZH2-wild-type cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Add the diluted peptide to the respective wells. For lymphoma cell lines, a treatment duration of up to 12 days may be necessary, with the peptide replenished every 2-3 days.[3]
-
Viability Measurement: At the end of the treatment period, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for H3K27me3 and EZH2 Levels
This protocol quantifies the on-target effects of this compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-EZH2, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired duration (e.g., 7 days for H3K27me3 analysis due to the mark's long half-life).[2] Harvest and lyse cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 and EZH2 signals to the total Histone H3 signal.
Discussion
The presented data indicate that cancer cells with EZH2-activating mutations are more sensitive to the anti-proliferative effects of this compound compared to their wild-type counterparts. This heightened sensitivity is likely due to the oncogene addiction of these cells to the aberrant EZH2 activity. The dual mechanism of this compound, which not only inhibits the catalytic function but also promotes the degradation of the EZH2 protein, offers a significant advantage over small-molecule inhibitors that only target the catalytic site.[2] This is particularly relevant as some EZH2-mutant cancers may rely on non-catalytic functions of EZH2. The provided protocols offer a robust framework for researchers to further investigate and validate these findings in their specific models of interest. The distinct effects observed between EZH2-mutant and wild-type cells underscore the importance of patient stratification in the clinical development of EZH2-targeted therapies.
References
Synergistic Anti-Cancer Effects of SAH-EZH2 Inhibitors in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase, is a key epigenetic regulator frequently dysregulated in various cancers. This guide provides a comparative analysis of the synergistic effects of S-adenosyl-L-homocysteine (SAH)-EZH2 inhibitors and other EZH2-targeting agents when combined with other anti-cancer drugs. The data presented herein is compiled from preclinical studies and offers insights for researchers and drug development professionals exploring novel combination therapies.
Quantitative Data Summary: Synergistic Effects of EZH2 Inhibitor Combinations
The following tables summarize the synergistic effects observed when combining EZH2 inhibitors with other anti-cancer agents across different cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of SAH-EZH2 and a Catalytic EZH2 Inhibitor
| Cell Line | Cancer Type | Combination | Concentration(s) | Combination Index (CI) | Key Outcome |
| MLL-AF9 | Leukemia | This compound + GSK126 | Various | 0.11 | Strong synergistic inhibition of cell growth.[1] |
| Karpas422 | B-cell Lymphoma | This compound + GSK126 | Various | 0.74 | Synergistic inhibition of cell viability.[1] |
Table 2: Synergistic Effects of EZH2 Inhibitors with Chemotherapy (Cisplatin)
| Cell Line | Cancer Type | EZH2 Inhibitor | Concentration(s) | Combination Index (CI) | Key Outcome |
| IGROV1 CR | Ovarian Cancer | GSK343 | Various | < 1 | Synergistic effect in cisplatin-resistant cells.[2] |
| PEO4 | Ovarian Cancer | GSK343 | Various | < 1 | Synergistic effect in cisplatin-resistant cells.[2] |
| Breast Cancer (BRCA1-deficient) | Breast Cancer | GSK126 | Not Specified | Not Specified | Decreased cell proliferation and improved survival in vivo.[3] |
| Aggressive-Variant Prostate Cancer | Prostate Cancer | Tazemetostat | Not Specified | Not Specified | Significantly reduced Carboplatin IC50.[4] |
Table 3: Synergistic Effects of EZH2 Inhibitors with HDAC Inhibitors
| Cell Line | Cancer Type | EZH2 Inhibitor | HDAC Inhibitor | Combination Index (CI) | Key Outcome |
| NSCLC cell lines | Non-Small Cell Lung Cancer | 3-deazaneplanocin A (DZNep) | Vorinostat (B1683920) (SAHA) | < 1 | Synergistic suppression of proliferation.[5] |
| U937 | Leukemia | Vorinostat | EZH2 inhibitor (unspecified) | 0.14 | Strong synergistic cell death induction.[6] |
| Multiple Cancer Cell Lines | Multiple Cancers | EPZ-6438 (Tazemetostat) | Vorinostat | < 1 | Synergistic effects on reducing cell viability.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the synergistic effects of EZH2 inhibitors.
Cell Viability and Synergy Analysis (Chou-Talalay Method)
This protocol is a standard method for determining the cytotoxic effects of single agents and drug combinations and quantifying their interaction.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of each drug (e.g., this compound inhibitor and a partner drug) in a complete cell culture medium.
-
Treatment: Treat the cells with individual drugs or combinations at various concentrations. A common approach is a dose matrix, for instance, a 6x6 matrix centered around the IC50 of each drug. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a duration determined by the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis:
Western Blotting for Mechanistic Studies
This protocol is used to investigate the effect of drug combinations on the expression and phosphorylation of key proteins in relevant signaling pathways.
-
Cell Treatment: Treat cells with the synergistic drug combination at concentrations determined from the viability assays.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Protein Separation: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against target proteins (e.g., total and phosphorylated forms of proteins in the PI3K/Akt/mTOR pathway).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways involved in the synergistic effects of this compound and other EZH2 inhibitors.
Caption: Experimental workflow for identifying and validating synergistic drug combinations.
Signaling Pathways
EZH2 inhibitors can exert their synergistic effects by modulating various signaling pathways crucial for cancer cell survival and proliferation.
Caption: The PI3K/Akt/mTOR signaling pathway, a frequent target of EZH2 inhibitor synergy.[11][12][13]
Caption: The Wnt/β-catenin signaling pathway, where EZH2 can interact with β-catenin.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. EZH2 inhibition enhances the activity of Carboplatin in aggressive-variant prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined inhibition of EZH2 and histone deacetylases as a potential epigenetic therapy for non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2i EPZ-6438 and HDACi vorinostat synergize with ONC201/TIC10 to activate integrated stress response, DR5, reduce H3K27 methylation, ClpX and promote apoptosis of multiple tumor types including DIPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Selective anti-cancer effects of cannabidiol and Δ9-tetrahydrocannabinol via PI3K/AKT/mTOR inhibition and PTEN restoration in ovarian cancer cells [frontiersin.org]
- 11. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR Pathway in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of Peptide-Based EZH2 Inhibitors: SAH-EZH2 vs. Other Emerging Peptides
For Researchers, Scientists, and Drug Development Professionals
The enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and a compelling therapeutic target in oncology. While small molecule inhibitors of EZH2 have entered clinical trials, peptide-based inhibitors are emerging as a promising alternative therapeutic modality. These peptides often target protein-protein interactions within the Polycomb Repressive Complex 2 (PRC2), offering a distinct mechanism of action. A key challenge in peptide-based drug development is achieving favorable pharmacokinetic (PK) properties. This guide provides a comparative overview of the pharmacokinetic characteristics of the stabilized alpha-helix of EZH2 (SAH-EZH2), a hydrocarbon-stapled peptide, with other peptide-based EZH2 inhibitors.
Executive Summary
This compound is a stapled peptide designed to mimic the EED-binding helix of EZH2, thereby disrupting the EZH2-EED interaction essential for PRC2 activity.[1][2] This structural stabilization is anticipated to confer significant pharmacokinetic advantages over unmodified peptides. While direct, head-to-head quantitative pharmacokinetic data for this compound and other specific peptide-based EZH2 inhibitors are not extensively available in the public domain, this guide extrapolates a comparison based on the well-established principles of peptide stapling technology. Generally, stapled peptides like this compound are expected to exhibit enhanced metabolic stability, improved cell permeability, and a longer plasma half-life compared to their linear counterparts.
Data Presentation: A Comparative Overview
The following table summarizes the anticipated pharmacokinetic properties of this compound in comparison to a hypothetical, non-stapled (linear) peptide-based EZH2 inhibitor. This comparison is based on the known benefits of hydrocarbon stapling on peptide pharmacology.
| Pharmacokinetic Parameter | This compound (Stapled Peptide) | Unmodified Linear Peptide Inhibitor (Hypothetical) | Rationale for Difference |
| Metabolic Stability | High | Low | The hydrocarbon staple protects the peptide backbone from proteolytic degradation by shielding cleavage sites. |
| Plasma Half-life (t½) | Extended | Short | Increased resistance to proteolysis and potentially reduced renal clearance contribute to a longer circulation time. For instance, some stapled peptides have demonstrated half-lives exceeding 24 hours in vivo.[3] |
| Cell Permeability | Enhanced | Low | The constrained helical structure and increased lipophilicity from the hydrocarbon staple can facilitate passage across cell membranes. |
| Bioavailability (Oral) | Low (but potentially higher than linear) | Very Low to Negligible | While oral bioavailability remains a challenge for most peptides, the enhanced stability of stapled peptides may offer a modest improvement over rapidly degraded linear peptides. |
| Volume of Distribution (Vd) | Moderate | Low | Improved stability and cell penetration may lead to a wider distribution into tissues compared to linear peptides that are often confined to the bloodstream. |
| Clearance (CL) | Reduced | Rapid | Slower degradation and potential for reabsorption contribute to a lower clearance rate from the body. |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the EZH2 signaling pathway, the mechanism of its inhibition by a peptide disrupting the EZH2-EED interaction, and a typical experimental workflow for evaluating the pharmacokinetics of such a peptide.
Experimental Protocols
While specific protocols for this compound are proprietary, a general methodology for assessing the pharmacokinetics of a novel peptide-based EZH2 inhibitor in a preclinical model is outlined below.
Objective: To determine the key pharmacokinetic parameters (half-life, clearance, volume of distribution, and bioavailability) of a peptide-based EZH2 inhibitor in a murine model.
Materials:
-
Test peptide (e.g., this compound)
-
Vehicle for administration (e.g., saline, PBS with 5% DMSO)
-
Male CD-1 mice (8-10 weeks old)
-
Dosing syringes and needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Methodology:
-
Dose Preparation and Administration:
-
Prepare a stock solution of the peptide inhibitor in a suitable vehicle.
-
For intravenous (IV) administration, a single bolus dose (e.g., 2 mg/kg) is injected via the tail vein.
-
For subcutaneous (SC) or intraperitoneal (IP) administration, a single dose (e.g., 10 mg/kg) is injected accordingly.
-
For oral bioavailability studies, a higher dose (e.g., 30 mg/kg) is administered by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) from the saphenous or submandibular vein.
-
Place blood samples immediately into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis by LC-MS/MS:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile containing an appropriate internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the peptide inhibitor.
-
-
Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
-
Parameters to be determined include: maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), terminal half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Calculate bioavailability (F%) by comparing the AUC from the extravascular route to the AUC from the IV route.
-
Conclusion
Peptide-based inhibitors of EZH2, particularly those employing stabilization strategies like hydrocarbon stapling, represent a promising avenue for cancer therapy. While comprehensive, direct comparative pharmacokinetic data is still emerging, the foundational principles of peptide engineering strongly suggest that molecules like this compound will possess superior drug-like properties compared to their linear counterparts. The enhanced metabolic stability and cell permeability conferred by the stapled structure are expected to translate into a more favorable pharmacokinetic profile, a critical step towards clinical viability. Further preclinical and clinical studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic relationships of these innovative therapeutic agents.
References
- 1. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SAH-EZH2's Effects: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques used to validate the effects of SAH-EZH2, a novel EZH2 inhibitor. This compound operates via a distinct mechanism of action compared to traditional catalytic inhibitors, necessitating a multi-faceted approach for robust validation. This document outlines supporting experimental data, details protocols for key validation assays, and provides visual representations of pathways and workflows to facilitate a deeper understanding of its biological impact.
A Unique Mechanism of Action: Disrupting the PRC2 Complex
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). This complex, which also includes essential components like EED and SUZ12, is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2][3] In many cancers, the overexpression or mutation of EZH2 leads to aberrant gene silencing, promoting tumor growth and proliferation.[4][5]
This compound is a stabilized alpha-helical peptide designed to mimic the EED-binding domain of EZH2.[6] Unlike small molecule inhibitors such as GSK126 that target the catalytic site of EZH2, this compound functions by disrupting the crucial interaction between EZH2 and EED.[6][7] This disruption not only inhibits the methyltransferase activity of the PRC2 complex but can also lead to a decrease in EZH2 protein levels.[7] This unique mechanism of action warrants a thorough cross-validation of its effects using a variety of analytical techniques.
Comparative Analysis of Validation Techniques
A comprehensive validation of this compound's effects involves assessing its impact at multiple biological levels: direct target engagement, downstream epigenetic modifications, and subsequent cellular phenotypes. The following sections compare the key analytical techniques used for this purpose.
I. Target Engagement: Confirming the Disruption of the EZH2-EED Interaction
The primary mechanism of this compound is the dissociation of the EZH2/EED complex. Validating this direct interaction is the first step in confirming its mechanism of action.
| Analytical Technique | Principle | Key Findings for this compound (or similar inhibitors) |
| Co-immunoprecipitation (Co-IP) | Measures the in-vivo interaction between two proteins by using an antibody to pull down a target protein and its binding partners. | This compound treatment leads to a dose-dependent reduction in the amount of EZH2 co-immunoprecipitated with EED, confirming the disruption of the complex.[7] |
| Cellular Thermal Shift Assay (CETSA) | Assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding.[8] | A shift in the melting curve of EED or EZH2 to a higher temperature in the presence of this compound would indicate direct binding and stabilization. |
II. Downstream Effects: Measuring the Impact on Histone Methylation
Inhibition of the PRC2 complex by this compound is expected to lead to a global reduction in H3K27me3 levels.
| Analytical Technique | Principle | Key Findings for this compound |
| Western Blotting | A widely used technique to detect and quantify specific proteins in a sample. | This compound treatment results in a dose-responsive decrease in global H3K27me3 levels in various cancer cell lines.[7] Importantly, it shows selectivity by not affecting other histone methylation marks like H3K4, H3K9, and H3K36.[7][9] |
| Immunofluorescence | Uses antibodies to visualize the localization and intensity of a target protein within a cell. | Can be used to visually confirm the reduction of H3K27me3 nuclear staining in this compound treated cells compared to controls.[8] |
| Mass Spectrometry-based Assays | Provides a highly quantitative measurement of post-translational modifications on histones. | Can provide precise quantification of the reduction in H3K27me3 and other methylation states upon this compound treatment. |
III. Cellular Phenotypes: Assessing the Biological Consequences
The ultimate validation of an anti-cancer agent lies in its ability to induce a desired phenotypic response in cancer cells.
| Analytical Technique | Principle | Key Findings for this compound |
| Cell Proliferation Assays | Measures the number of viable cells over time to determine the effect of a compound on cell growth. | This compound inhibits the proliferation of EZH2-dependent cancer cells, such as MLL-AF9 leukemia and B-cell lymphoma lines, in a dose-dependent manner.[7] |
| Cell Cycle Analysis | Uses flow cytometry to determine the distribution of cells in different phases of the cell cycle. | This compound treatment leads to an increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the G2/M phase, indicating cell cycle arrest.[7][10] |
| Differentiation Assays | Monitors changes in cell morphology and the expression of lineage-specific markers. | In MLL-AF9 leukemia cells, this compound induces monocytic/macrophage differentiation, a phenotypic consequence consistent with EZH2 inhibition.[7][9] |
| Apoptosis Assays | Detects programmed cell death using markers like Annexin V and 7-AAD. | The anti-proliferative effects of this compound are primarily due to cell cycle arrest and differentiation, not the induction of apoptosis.[7][10] |
Quantitative Data Summary
The following tables summarize the quantitative data from studies validating the effects of this compound and a comparator catalytic EZH2 inhibitor, GSK126.
Table 1: Effect of this compound on Cell Cycle Distribution in MLL-AF9 Leukemia Cells
| Treatment | G0/G1 Phase (%) | G2/M Phase (%) |
| Mutant Control | 42.0 | 6.7 |
| This compound | 50.8 | 3.2 |
| Data from a study where MLL-AF9 cells were treated for 6 days.[7] |
Table 2: Comparison of Cellular Activity of EZH2 Inhibitors
| Inhibitor | Mechanism of Action | Cellular H3K27me3 IC50 |
| This compound | EZH2/EED Interaction Disruptor | Inhibition observed at 1-10 µM[7] |
| GSK126 | Catalytic Site Inhibitor | Low nanomolar range[8] |
| Note: Direct IC50 values for this compound on H3K27me3 are not always reported in the same format as for catalytic inhibitors. |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound versus catalytic EZH2 inhibitors.
Caption: Experimental workflow for Western blot analysis of H3K27me3 levels.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Experimental Protocols
Western Blot for H3K27me3 Reduction
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound or a vehicle control for the specified duration. Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the H3K27me3 signal to a loading control, such as total Histone H3.[8]
Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Luminscence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.[11]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound or a vehicle control for the desired time. Harvest the cells by trypsinization, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Conclusion
The validation of this compound's biological effects requires a multi-pronged approach that extends beyond simple enzymatic assays. By employing a combination of techniques to demonstrate target engagement, downstream epigenetic changes, and phenotypic consequences, researchers can build a comprehensive and robust data package. This guide provides a framework for designing and interpreting experiments to thoroughly characterize the unique mechanism and cellular impact of this compound, thereby facilitating its development as a potential therapeutic agent.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. EZH2-mediated H3K27 trimethylation mediates neurodegeneration in ataxia-telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2: Not EZHY (Easy) to Deal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of EZH2 in cancer stem cells: from biological insight to a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opastpublishers.com [opastpublishers.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to EZH2 Inhibitors: Assessing the Impact of SAH-EZH2 on Global Histone Methylation Patterns
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SAH-EZH2 with other classes of EZH2 inhibitors, focusing on their impact on global histone methylation. Experimental data is presented to support the comparison, along with detailed methodologies for key experiments.
Introduction to EZH2 and Its Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[4][5]
Several classes of EZH2 inhibitors have been developed, each with a distinct mechanism of action. This guide focuses on comparing a novel class of inhibitors, represented by this compound, with the more established S-adenosyl-L-methionine (SAM)-competitive inhibitors and S-adenosyl-L-homocysteine (SAH) hydrolase inhibitors.
Mechanisms of Action
This compound: An EZH2/EED Interaction Inhibitor
This compound is a stabilized alpha-helical peptide that functions as an EZH2/EED interaction inhibitor.[6] Unlike inhibitors that target the catalytic site of EZH2, this compound disrupts the crucial interaction between EZH2 and Embryonic Ectoderm Development (EED), another core component of the PRC2 complex.[6][7] This disruption prevents the proper assembly and function of the PRC2 complex, leading to a selective reduction in H3K27 trimethylation.[6][7] A unique aspect of this compound's mechanism is its ability to induce a dose-responsive decrease in the total protein levels of EZH2, an effect not observed with SAM-competitive inhibitors.[7]
SAM-Competitive Inhibitors
This class of inhibitors, which includes well-studied compounds like GSK126 and Tazemetostat (EPZ6438), directly targets the catalytic SET domain of EZH2.[8][9] They act by competing with the natural methyl donor, S-adenosyl-L-methionine (SAM), thereby preventing the transfer of a methyl group to H3K27.[10] These inhibitors are highly potent and selective for EZH2.[9]
SAH Hydrolase Inhibitors
Represented by 3-Deazaneplanocin (B1662806) A (DZNep), this class of inhibitors acts indirectly.[10][11] DZNep inhibits SAH hydrolase, leading to the accumulation of S-adenosyl-L-homocysteine (SAH), a byproduct of methylation reactions.[11] The increased levels of SAH, in turn, feedback inhibit EZH2 and other SAM-dependent methyltransferases, making this class of inhibitors less specific for EZH2.[11][12]
Performance Comparison: Impact on Global H3K27me3
The efficacy of EZH2 inhibitors is primarily assessed by their ability to reduce global levels of H3K27me3. The following table summarizes the available quantitative data for representative inhibitors from each class.
| Inhibitor Class | Representative Compound(s) | Mechanism of Action | H3K27me3 Reduction (IC50/Effective Concentration) | Selectivity for EZH2 | Impact on EZH2 Protein Levels |
| EZH2/EED Interaction Inhibitor | This compound | Disrupts EZH2-EED interaction | Dose-responsive reduction (1-10 µM), complete inhibition at 10 µM[7] | Selective for H3K27me3 over H3K4, H3K9, and H3K36 methylation[6][7] | Dose-responsive decrease[7] |
| SAM-Competitive Inhibitors | GSK126 | Competes with SAM for EZH2 binding | IC50: 7-252 nM (in DLBCL cell lines)[13] | High (>1000-fold vs other HMTs)[9] | No change |
| Tazemetostat (EPZ6438) | Competes with SAM for EZH2 binding | IC50: 2-90 nM (in DLBCL cell lines)[13] | High (35-fold vs EZH1, >4500-fold vs other HMTs)[13] | No change | |
| SAH Hydrolase Inhibitor | DZNep | Indirectly inhibits via SAH accumulation | IC50: 0.08-0.24 µM (in NSCLC cell lines)[14] | Low (affects other SAM-dependent methyltransferases)[11] | Depletes EZH2 protein levels[11] |
Experimental Protocols
Accurate assessment of changes in global histone methylation is critical for evaluating the efficacy of EZH2 inhibitors. Below are detailed methodologies for key experimental techniques.
Western Blotting for Histone Modifications
This technique is used to quantify the global levels of specific histone modifications.
-
Histone Extraction: Isolate histones from treated and untreated cells using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
Gel Electrophoresis: Separate 1-5 µg of histone extract on a 15% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the histone modification of interest (e.g., anti-H3K27me3) and a loading control (e.g., anti-Histone H3).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometry analysis to quantify the band intensities, normalizing the histone modification signal to the total histone H3 signal.
Chromatin Immunoprecipitation with Spike-in Normalization (ChIP-seq)
ChIP-seq is employed to map the genome-wide distribution of histone modifications. For studies involving inhibitors that cause global changes in histone marks, a spike-in normalization strategy is crucial for accurate data interpretation.[15]
-
Cell Cross-linking: Cross-link cells with 1% formaldehyde (B43269) to fix protein-DNA interactions.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
Spike-in Addition: Add a fixed amount of exogenous chromatin (e.g., from Drosophila) to each experimental sample (e.g., human chromatin).
-
Immunoprecipitation: Incubate the chromatin with an antibody against the histone modification of interest (e.g., anti-H3K27me3) and a spike-in specific antibody (e.g., against a Drosophila-specific histone variant).
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the experimental and spike-in genomes. Use the ratio of spike-in reads to normalize the experimental ChIP-seq data, allowing for accurate quantification of genome-wide changes in the histone modification.
Visualizing Mechanisms and Workflows
EZH2-mediated histone methylation pathway.
Workflow for assessing histone methylation.
Comparison of inhibitor mechanisms.
Off-Target Effects and Selectivity
A critical consideration in drug development is the potential for off-target effects.
-
This compound demonstrates high selectivity by specifically targeting the EZH2-EED interaction, with no reported effects on other histone methylation marks such as H3K4, H3K9, and H3K36.[6][7]
-
SAM-competitive inhibitors like GSK126 and Tazemetostat are highly selective for EZH2 over other histone methyltransferases.[9][13] However, some off-target effects leading to the upregulation of proteins associated with chemotherapy resistance have been reported.[9][16]
-
DZNep , as an SAH hydrolase inhibitor, is not specific to EZH2 and can affect a broad range of SAM-dependent methyltransferases, leading to more widespread off-target effects.[11][17]
Conclusion
This compound represents a distinct class of EZH2 inhibitor with a novel mechanism of action that differentiates it from SAM-competitive and SAH hydrolase inhibitors. Its ability to disrupt the EZH2-EED interaction and reduce EZH2 protein levels offers a unique therapeutic strategy. While SAM-competitive inhibitors have demonstrated high potency in reducing H3K27me3, the distinct mechanism of this compound may provide advantages in overcoming certain resistance mechanisms that can arise with catalytic site inhibitors. Further research, including more detailed quantitative comparisons and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound relative to other EZH2 inhibitors. The choice of inhibitor for research or therapeutic development will depend on the specific biological context and the desired molecular outcome.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ChIP-Seq Spike-In Normalization | SciMed (Asia) Pte Ltd | A Member of PHC Group [scimed.phchd.com]
- 3. SAH derived potent and selective EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SAM-Competitive EZH2-Inhibitors Induce Platinum Resistance by EZH2-Independent Induction of ABC-Transporters [mdpi.com]
- 10. Histone western blot protocol | Abcam [abcam.com]
- 11. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SAM-Competitive EZH2-Inhibitors Induce Platinum Resistance by EZH2-Independent Induction of ABC-Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for SAH-EZH2: A Guide for Laboratory Professionals
SAH-EZH2, a stable α-helical peptide inhibitor of the EZH2-EED interaction, requires careful handling and disposal to ensure laboratory safety and environmental compliance.[1][2][3] As potent, biologically active molecules, synthetic peptides like this compound must be treated as chemical waste, following stringent protocols to mitigate risks of exposure and contamination.[4][5] This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated materials.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle all peptide materials with the appropriate Personal Protective Equipment (PPE).[4][5] All work with this compound, particularly in its lyophilized powder form, should be conducted in a designated area such as a chemical fume hood or biosafety cabinet to prevent inhalation of aerosolized particles.[4]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant disposable gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[4]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.[4]
-
Lab Coat: A lab coat or protective gown must be worn over personal clothing.[4]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound waste must adhere to local, state, and federal regulations.[4] Never dispose of peptides in regular trash or down the drain.[4][5]
-
Waste Segregation: All materials that have come into contact with this compound must be considered chemical waste. This includes:
-
Unused or expired this compound (lyophilized powder or solution)
-
Empty vials or containers
-
Contaminated pipette tips, tubes, and other consumables
-
Used gloves, bench paper, and other PPE
-
-
Containerization:
-
Collect all solid waste (vials, tips, gloves) in a designated, leak-proof hazardous waste container that is clearly labeled.[5]
-
The container must be compatible with chemical waste and properly sealed to prevent leakage.[5]
-
Aqueous waste solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquids.
-
-
Labeling:
-
Institutional Protocol Adherence:
Data Presentation: Storage and Stability of this compound
Proper storage is critical to maintaining the integrity of this compound and minimizing waste.[4][6] The following table summarizes recommended storage conditions.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term | Store in a dry, dark place.[4][7] Allow to reach room temperature before opening to avoid condensation.[6][7] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] Seal tightly away from moisture.[1] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] Seal tightly away from moisture.[1] |
Experimental Protocols
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 1453222-26-8 | Tocris Bioscience [tocris.com]
- 3. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide24.store [peptide24.store]
- 5. benchchem.com [benchchem.com]
- 6. amaflife.com [amaflife.com]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling SAH-EZH2
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, handling, and disposal protocols for the stabilized alpha-helical peptide, SAH-EZH2, an inhibitor of the EZH2-EED interaction. Adherence to these guidelines is essential for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Safety Precautions
Due to the novel nature of this compound, comprehensive toxicity data is limited. Therefore, it is imperative to treat this compound as potentially hazardous and to follow standard laboratory safety procedures with diligence.
Recommended Personal Protective Equipment
A summary of recommended PPE for various laboratory activities involving this compound is provided in the table below.
| Activity | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | - Primary Engineering Control: Chemical fume hood or ventilated balance enclosure.- Two pairs of nitrile gloves- Disposable lab coat or gown- Safety glasses with side shields or goggles |
| Solution Preparation and Handling | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Lab coat- Safety glasses with side shields- Biosafety Cabinet (if working with cell lines) |
| Spill Cleanup | - Two pairs of nitrile gloves- Disposable lab coat or gown- Safety glasses with side shields or goggles- Respiratory protection (if significant aerosolization is possible) |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses with side shields |
General Safety and Handling Precautions
-
Avoid Inhalation, Ingestion, and Skin Contact: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when in powdered form to prevent aerosol formation.[1]
-
Hand Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
No Food or Drink: Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
-
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for safety and environmental protection.
Storage and Stability
| Parameter | Recommendation |
| Long-term Storage (Powder) | Store at -20°C for up to 2 years or -80°C for up to 3 years.[1] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[2] |
| Shipping | Typically shipped at room temperature for short durations.[1][2] |
Solution Preparation
This compound is soluble in aqueous solutions. For a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile, nuclease-free water.[3] Vortex briefly to ensure complete dissolution.
Spill Management
In the event of a spill, evacuate the immediate area. Wearing the appropriate PPE, cover the spill with an absorbent material. Once absorbed, collect the material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly with a suitable decontaminating agent.
Waste Disposal
Dispose of all waste materials, including unused this compound, contaminated lab supplies (e.g., pipette tips, tubes), and personal protective equipment, as hazardous chemical waste. Follow all federal, state, and local environmental regulations for proper disposal. Do not discard down the drain or in regular trash.
Experimental Protocols
The following is a representative protocol for assessing the effect of this compound on cancer cell proliferation, based on published studies.[4][5]
Cell Proliferation Assay
-
Cell Seeding:
-
Culture MLL-AF9 leukemia cells in appropriate media supplemented with 5% Fetal Bovine Serum (FBS).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to achieve the desired final concentrations (e.g., 1 µM to 10 µM).
-
Add 100 µL of the 2X this compound solution to the corresponding wells. Include a vehicle control (e.g., sterile water).
-
Incubate the plate for the desired time points (e.g., 2, 4, 6, and 8 days).
-
-
Assessment of Cell Viability:
-
At each time point, add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader to determine the relative number of viable cells.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the concentration of this compound to determine the IC₅₀ value.
-
Visualizations
EZH2 Signaling Pathway and Mechanism of this compound Inhibition
The following diagram illustrates the canonical EZH2 signaling pathway and the inhibitory action of this compound. EZH2 is a core catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which also includes EED and SUZ12.[6][7] PRC2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression of target genes. This compound acts by disrupting the critical interaction between EZH2 and EED, thereby inhibiting the methyltransferase activity of the PRC2 complex.[4][7]
Caption: Mechanism of this compound action on the PRC2 complex.
Experimental Workflow for Cell Proliferation Assay
The diagram below outlines the key steps for conducting a cell proliferation assay to evaluate the efficacy of this compound.
Caption: Step-by-step workflow for a cell proliferation assay.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Targeted disruption of the EZH2-EED complex inhibits EZH2-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. EZH2 - Wikipedia [en.wikipedia.org]
- 7. EZH2: Not EZHY (Easy) to Deal - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
